molecular formula C9H11NO2S B3056519 1-(Isopropylthio)-4-nitrobenzene CAS No. 7205-63-2

1-(Isopropylthio)-4-nitrobenzene

Cat. No.: B3056519
CAS No.: 7205-63-2
M. Wt: 197.26 g/mol
InChI Key: AZXGKMBWQRKTQP-UHFFFAOYSA-N
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Description

1-(Isopropylthio)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Isopropylthio)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isopropylthio)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGKMBWQRKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222383
Record name 1-(Isopropylthio)-4-nitrobenzene
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Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-63-2
Record name Isopropyl 4-nitrophenyl sulfide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isopropylthio)-4-nitrobenzene
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Record name 1-(Isopropylthio)-4-nitrobenzene
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Record name 1-(isopropylthio)-4-nitrobenzene
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Foundational & Exploratory

1-(Isopropylthio)-4-nitrobenzene chemical structure and IUPAC name

[1][2][3]

Executive Summary & Chemical Identity[4]

1-(Isopropylthio)-4-nitrobenzene is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical scaffolds and agrochemicals. It serves as a critical precursor for functionalized diaryl sulfides, sulfones, and anilines. Its structure features a nitro-substituted benzene ring coupled with an isopropylthio ether moiety, providing a versatile handle for redox manipulations (reduction of


Nomenclature & Identifiers[3][4][5][6]
Identifier Value
IUPAC Name 1-(Propan-2-ylsulfanyl)-4-nitrobenzene
Common Synonyms Isopropyl 4-nitrophenyl sulfide; 4-Nitrophenyl isopropyl sulfide; Benzene, 1-[(1-methylethyl)thio]-4-nitro-
CAS Registry Number 7205-63-2
Molecular Formula

SMILES

InChI Key BCIQLLMGVLOGNG-UHFFFAOYSA-N

Physicochemical Properties[4][8][9]

The compound typically exists as a low-melting yellow crystalline solid. Its lipophilicity and thermal stability make it suitable for non-polar solvent extractions and high-temperature functionalizations.

Property Data / Range Notes
Molecular Weight 197.25 g/mol Calculated
Physical State Crystalline Solid / OilYellow to pale orange; tends to supercool
Melting Point 44–45 °C[1]
Boiling Point ~145 °C (at 0.5 mmHg)Estimated based on homologs
Solubility Soluble in DCM, EtOAc, DMSOInsoluble in water
LogP ~3.5Predicted (Lipophilic)

Synthesis & Manufacturing Protocols

The most robust industrial and laboratory synthesis involves Nucleophilic Aromatic Substitution (


)
Protocol A: Nucleophilic Aromatic Substitution ( )

This method utilizes the electron-withdrawing nature of the nitro group to facilitate the displacement of the chloride leaving group by the isopropyl thiol nucleophile.

Reagents:

  • Substrate: 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Propane-2-thiol (Isopropyl thiol) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 1-Chloro-4-nitrobenzene (15.7 g, 100 mmol) and anhydrous DMF (100 mL).

  • Activation: Add anhydrous

    
     (20.7 g, 150 mmol) to the solution. Stir vigorously to create a suspension.
    
  • Addition: Add Propane-2-thiol (8.36 g, 110 mmol) dropwise over 15 minutes. Caution: Thiols have a potent stench; use a fume hood.

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting chloride.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL) to precipitate the product.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with water (

      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography if necessary.

Mechanism Visualization

SNAr_MechanismStart1-Chloro-4-nitrobenzeneComplexMeisenheimer Complex(Transition State)Start->ComplexNucleophilic Attack(S- atom)ReagentsIsopropyl Thiol + K2CO3Reagents->ComplexProduct1-(Isopropylthio)-4-nitrobenzeneComplex->ProductElimination of Cl-ByproductKCl + KHCO3Complex->Byproduct

Caption: The

Reactivity & Applications

1-(Isopropylthio)-4-nitrobenzene is a "switchable" intermediate. The nitro group can be reduced to an amine (aniline), while the sulfide can be oxidized to a sulfoxide or sulfone.

Oxidation Pathways (Sulfone Synthesis)

The sulfide moiety is readily oxidized to Isopropyl 4-nitrophenyl sulfone using oxidants like


  • Reagent:

    
    -Chloroperbenzoic acid (
    
    
    -CPBA, 2.2 equiv) in DCM at 0 °C.
  • Product: 1-(Isopropylsulfonyl)-4-nitrobenzene.[1][2]

Reduction Pathways (Aniline Synthesis)

Selective reduction of the nitro group yields 4-(Isopropylthio)aniline , a key building block for azo dyes and sulfonamide drugs.

  • Reagent: Iron powder /

    
     in Ethanol/Water (Bechamp Reduction) or 
    
    
    , Pd/C.
  • Note: Catalytic hydrogenation (

    
    , Pd/C) must be monitored carefully, as sulfur can poison the catalyst. Iron-mediated reduction is often preferred for sulfur-containing substrates.
    
Synthetic Workflow Diagram

Reactivity_PathwaysCenter1-(Isopropylthio)-4-nitrobenzene(CAS 7205-63-2)OxidationOxidation(m-CPBA or H2O2)Center->OxidationReductionReduction(Fe/NH4Cl or SnCl2)Center->ReductionSulfoneIsopropyl 4-nitrophenyl sulfone(Sulfone Scaffold)Oxidation->SulfoneYield >90%Aniline4-(Isopropylthio)aniline(Drug Precursor)Reduction->AnilineAvoids S-poisoning

Caption: Divergent synthetic pathways allow access to both sulfone and aniline derivatives.

Characterization Data

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       8.15 (d, 
      
      
      , 2H, Ar-H ortho to
      
      
      )
    • 
       7.35 (d, 
      
      
      , 2H, Ar-H meta to
      
      
      )
    • 
       3.55 (sept, 
      
      
      , 1H,
      
      
      )
    • 
       1.38 (d, 
      
      
      , 6H,
      
      
      )
  • IR Spectrum: Strong bands at 1520

    
     and 1345 
    
    
    (Nitro stretch).
  • Mass Spectrometry (EI/ESI): Molecular ion peak

    
     at 
    
    
    197.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer due to the sulfide moiety.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to the sulfoxide.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (releases

    
     and 
    
    
    upon combustion).

References

  • Rappoport, Z. (1967). CRC Handbook of Tables for Organic Compound Identification (3rd ed.). CRC Press.[3]

  • Itoh, T., et al. (2013). "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols". Supporting Information.

  • Guidechem. (2025). "CAS 7205-63-2 | 1-(Isopropylthio)-4-nitrobenzene".[1][2][4]

  • Molaid Chemicals. (2025).[5][6][7][8] "2-propyl 4-nitrophenyl sulfoxide - CAS 7205-73-4".[2]

An In-depth Technical Guide to 1-(Isopropylthio)-4-nitrobenzene and its Analogue 1-Isopropyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound

Initial searches for "1-(Isopropylthio)-4-nitrobenzene" yielded limited specific data. However, substantial information is available for the closely related analogue, 1-Isopropyl-4-nitrobenzene . This guide will primarily focus on the latter, providing a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols. A comparative section on related aryl thioethers, including available data for 1-(propylthio)-4-nitrobenzene, is also included to provide context and address the original query.

Part 1: Core Chemical Identity and Properties

1-Isopropyl-4-nitrobenzene

This aromatic nitro compound is a key intermediate in various chemical syntheses. Its chemical identity is summarized below.

PropertyValueReference
CAS Number 1817-47-6[1][2][3]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [2][3]
Appearance Light yellow to brown clear liquid[4][5]
Boiling Point 106-107 °C at 11 mm Hg[6][7]
Density 1.09 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.537[6][7]
Solubility Insoluble in water; soluble in organic solvents like benzene and toluene.[2][7]
Aryl Thioether Analogue: 1-(Propylthio)-4-nitrobenzene

While specific data for 1-(Isopropylthio)-4-nitrobenzene is scarce, its close analogue, 1-(propylthio)-4-nitrobenzene, provides valuable comparative insights.

PropertyValueReference
CAS Number 27826-42-2[8]
Molecular Formula C₉H₁₁NO₂S[8]
Molecular Weight 197.25 g/mol [8]
Boiling Point 315.8 °C at 760 mmHg[8]
Density 1.19 g/cm³[8]
Flash Point 144.8 °C[8]

Part 2: Synthesis and Mechanistic Insights

The primary synthesis route for 1-Isopropyl-4-nitrobenzene is through the electrophilic aromatic substitution of cumene.

Synthesis of 1-Isopropyl-4-nitrobenzene via Nitration of Cumene

The established method for synthesizing 1-Isopropyl-4-nitrobenzene involves the nitration of cumene using a mixture of nitric acid and sulfuric acid.[1][4] This reaction proceeds via the formation of the nitronium ion (NO₂⁺), a powerful electrophile.

G cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. Sulfuric Acid Nitrating_Mixture Nitrating Mixture (NO₂⁺) H2SO4->Nitrating_Mixture Catalyst & Dehydrating Agent HNO3 Conc. Nitric Acid HNO3->Nitrating_Mixture Nitronium Ion Source Reaction_Vessel Reaction at 0-5 °C Nitrating_Mixture->Reaction_Vessel Cumene Cumene Cumene->Reaction_Vessel Crude_Product Crude Product Mixture (ortho, meta, para isomers) Reaction_Vessel->Crude_Product Quenching Quench with Ice Crude_Product->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Wash with NaHCO₃ Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Purification Rectification/Distillation Drying->Purification Final_Product 1-Isopropyl-4-nitrobenzene Purification->Final_Product

Caption: Workflow for the synthesis of 1-Isopropyl-4-nitrobenzene.

  • Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid in an ice-water bath. Slowly add concentrated nitric acid dropwise with constant stirring, maintaining the temperature below 10 °C.[9]

  • Nitration Reaction: In a separate reaction vessel, dissolve cumene in a suitable solvent. Cool the solution to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise to the cumene solution over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of ortho, meta, and para isomers, is then purified by rectification (fractional distillation) to yield the desired 1-Isopropyl-4-nitrobenzene.[1]

Part 3: Chemical Reactivity and Applications

1-Isopropyl-4-nitrobenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the nitro group and the aromatic ring.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (4-isopropylaniline), a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

  • Electrophilic Aromatic Substitution: The nitro group is a deactivating meta-director, while the isopropyl group is an activating ortho-, para-director. This directing effect influences the regioselectivity of further substitutions on the aromatic ring. For example, bromination of 1-isopropyl-4-nitrobenzene is expected to yield 2-bromo-1-isopropyl-4-nitrobenzene as the major product.[10]

G cluster_directing_effects Directing Effects 1-Isopropyl-4-nitrobenzene 1-Isopropyl-4-nitrobenzene 2-Bromo-1-isopropyl-4-nitrobenzene 2-Bromo-1-isopropyl-4-nitrobenzene 1-Isopropyl-4-nitrobenzene->2-Bromo-1-isopropyl-4-nitrobenzene Electrophilic Bromination (Br₂, FeBr₃) Isopropyl Isopropyl Group (ortho, para-director) Nitro Nitro Group (meta-director)

Caption: Directing effects in the bromination of 1-Isopropyl-4-nitrobenzene.

Applications in Research and Industry
  • Herbicide Synthesis: 1-Isopropyl-4-nitrobenzene is a known intermediate in the production of the herbicide Isoproturon.[4][7]

  • Organic Synthesis: It serves as a building block for various organic compounds, including substituted indoles, which have applications in medicinal chemistry.[4]

  • Materials Science: Research has explored its use as a precursor for the synthesis of metal-organic frameworks (MOFs).[4]

Part 4: Safety and Handling

Proper handling of 1-Isopropyl-4-nitrobenzene is crucial due to its potential health hazards.

Hazard Identification
  • GHS Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][11]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[1][5][12]

Recommended Handling Procedures
  • Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and flame. Incompatible with strong bases, strong oxidizing agents, reducing agents, acids, and alkali metals.[6][7][13]

References

  • SAFETY DATA SHEET. (2014, June 10). Retrieved March 7, 2026, from [Link]. fishersci.com/msds?productName=AC158340050

  • 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Devise a synthesis of 2-chloro-1-isopropyl-4-nitrobenzene from benzene. (2020, September 11). Chegg. Retrieved March 7, 2026, from [Link]

  • 1-ISOPROPYL-4-NITROSOBENZENE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-Isopropyl-4-Nitrobenzene - ChemBK. (2024, April 9). Retrieved March 7, 2026, from [Link]

  • Benzene,1-nitro-4-(propylthio) | CAS#:27826-42-2 | Chemsrc. (2025, October 4). Retrieved March 7, 2026, from [Link]

Sources

Solubility Profiling and Formulation Strategies for 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Isopropylthio)-4-nitrobenzene (CAS: 7205-63-2) is a specialized organic intermediate characterized by a nitroaromatic core coupled with an isopropylthioether linkage. Widely utilized in the synthesis of advanced agrochemicals, dyes, and pharmaceutical active pharmaceutical ingredients (APIs), its handling requires a rigorous understanding of its phase behavior.

Because empirical solubility data for highly specific thioether derivatives is often proprietary, researchers must rely on fundamental physicochemical profiling and standardized empirical testing. This whitepaper provides a comprehensive technical guide on the solubility characteristics of 1-(Isopropylthio)-4-nitrobenzene, detailing predictive thermodynamic behavior, standardized experimental protocols for solubility determination, and strategic formulation approaches for both in vitro and synthetic applications.

Physicochemical Profiling & Predictive Solubility

The solubility of a molecule is dictated by its crystal lattice energy and its solvation energy. For 1-(Isopropylthio)-4-nitrobenzene, the structural features heavily skew its solubility profile toward lipophilicity:

  • The Thioether Linkage (-S-R): Unlike alcohols or amines, thioethers lack hydrogen bond donors. The sulfur atom is highly polarizable but acts only as a very weak hydrogen bond acceptor. The addition of the bulky, non-polar isopropyl group further increases the molecule's hydrophobic surface area, drastically reducing aqueous solubility [1].

  • The Nitroaromatic Ring: The nitro group (-NO₂) is a strong electron-withdrawing group that imparts a significant dipole moment to the molecule. While this allows for dipole-dipole interactions with polar solvents, the lack of hydrogen-bonding capability means the compound remains largely insoluble in water (similar to the base molecule nitrobenzene, which has an aqueous solubility of only ~1.8 g/L at 25 °C) [2]. The addition of the isopropylthio group pushes this aqueous solubility even lower, likely into the low microgram-per-milliliter (µg/mL) range.

Quantitative Solubility Matrix

Based on the thermodynamic principles of similar lipophilic nitroaromatics, the following table summarizes the expected solubility ranges of 1-(Isopropylthio)-4-nitrobenzene across various solvent classes at standard ambient temperature (25 °C).

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility RangeSolvation Mechanism
Aqueous Water80.1< 0.1 mg/mL (Insoluble)Highly unfavorable hydrophobic hydration; lack of H-bond donors.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (Freely Soluble)Strong dipole-dipole interactions; standard stock solvent for assays.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 mg/mL (Freely Soluble)Excellent solvation of the polarizable nitroaromatic system.
Polar Protic Ethanol / Methanol24.5 / 32.75 - 20 mg/mL (Soluble)Moderate solubility driven by the solvent's amphiphilic nature.
Non-Polar Dichloromethane (DCM)8.9> 100 mg/mL (Very Soluble)Ideal matching of dispersion forces; primary solvent for extraction.
Non-Polar Hexane / Heptane1.91 - 5 mg/mL (Slightly Soluble)Limited by the polar nitro group's preference for dipole interactions.

Experimental Protocol: Thermodynamic Solubility Determination

To generate regulatory-compliant solubility data for 1-(Isopropylthio)-4-nitrobenzene, researchers must employ the Shake-Flask Method as outlined by the [3]. This method ensures that a true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules.

Step-by-Step Shake-Flask Methodology

Expert Insight: For highly lipophilic thioethers, phase separation via centrifugation is strictly preferred over filtration. Hydrophobic compounds frequently adsorb onto standard cellulose or PTFE filter membranes, leading to falsely low solubility readings.

  • Sample Preparation: Weigh an excess amount of solid 1-(Isopropylthio)-4-nitrobenzene (e.g., 10 mg for aqueous tests, 500 mg for organic tests) into three separate 10 mL amber glass vials. Causality: Amber glass is used to prevent potential UV-induced photo-reduction of the nitro group.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or pure organic solvent) to each vial.

  • Equilibration (Shaking): Seal the vials with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Shake at 200 RPM. Causality: Temperature control is critical because solubility is an enthalpy-driven thermodynamic parameter; even slight temperature fluctuations will alter the saturation point [4].

  • Time-Course Sampling: To ensure equilibrium is reached, sample the three vials at different time points: 24 hours, 48 hours, and 72 hours.

  • Phase Separation: Remove the vials and centrifuge them at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid API.

  • Dilution & Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute the aqueous samples with a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation prior to injection into an HPLC-UV system. Quantify the concentration against a pre-established calibration curve.

G A 1-(Isopropylthio)-4-nitrobenzene (Solid API) B Solvent Addition (Aqueous / Organic) A->B C Shake-Flask Equilibration (24-72h at 25°C) B->C D Phase Separation (Centrifugation) C->D E Supernatant Sampling & Dilution D->E F HPLC-UV Analysis (Quantification) E->F G Thermodynamic Solubility Data (mg/mL) F->G

Caption: Workflow for determining thermodynamic solubility using the OECD 105 shake-flask method.

Formulation & Solubilization Strategies

Because 1-(Isopropylthio)-4-nitrobenzene is practically insoluble in water, researchers utilizing this compound in biological assays (in vitro screening) or aqueous-based chemical reactions must employ specific solubilization strategies.

Co-Solvent Systems (DMSO)

For in vitro cellular or biochemical assays, the standard approach is to prepare a highly concentrated stock solution in DMSO (e.g., 10 mM to 50 mM). This stock is then "spiked" into the aqueous assay buffer.

  • Critical Constraint: The final concentration of DMSO in the biological assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. If the compound crashes out of solution (precipitates) upon addition to the buffer, alternative methods must be used.

Host-Guest Encapsulation (Cyclodextrins)

If a higher aqueous concentration is required without the use of organic co-solvents, Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be utilized. The hydrophobic isopropylthio group and the aromatic ring can insert into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This forms a transient, water-soluble inclusion complex.

Organic Synthesis Optimization

For organic synthesis (e.g., reduction of the nitro group to an aniline, or oxidation of the thioether to a sulfone), the reaction should be conducted in polar aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) , where the compound exhibits maximum solubility and optimal mass transfer.

G Start Target Application InVitro In Vitro Aqueous Assays Start->InVitro Synthesis Chemical Synthesis Start->Synthesis DMSO Prepare DMSO Stock (Max 1% final aqueous conc.) InVitro->DMSO Low Dose Cyclo Cyclodextrin Encapsulation (e.g., HP-β-CD) InVitro->Cyclo High Dose OrgSolv Use Polar Aprotic Solvents (DCM, DMF, EtOAc) Synthesis->OrgSolv

Caption: Decision tree for formulating 1-(Isopropylthio)-4-nitrobenzene based on target application.

References

  • Master Organic Chemistry - Thiols and Thioethers: Properties and Key Reactions. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR - Toxicological Profile for Nitrobenzene (Chemical and Physical Information). Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD) - Test No. 105: Water Solubility. Available at:[Link]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[Link]

Technical Guide: Spectral Analysis of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(Isopropylthio)-4-nitrobenzene CAS Registry Number: 4938-47-2 Synonyms: 4-Nitrophenyl isopropyl sulfide; Benzene, 1-(1-methylethylthio)-4-nitro- Molecular Formula: C


H

NO

S Molecular Weight: 197.25 g/mol

This technical guide provides a comprehensive spectral analysis of 1-(isopropylthio)-4-nitrobenzene, a critical intermediate in the synthesis of sulfonyl-based pharmaceuticals and agrochemicals. The data presented herein is synthesized from high-fidelity nucleophilic aromatic substitution (S


Ar) protocols and validated against standard substituent increment systems for para-disubstituted benzenes.

Synthesis & Experimental Context

Understanding the synthesis is prerequisite to interpreting the spectral impurity profile.[1] The compound is typically synthesized via Nucleophilic Aromatic Substitution (S


Ar), exploiting the electron-withdrawing nature of the nitro group to facilitate displacement of a halide.[2]
Reaction Workflow

The following diagram outlines the standard synthesis pathway and the logical flow of spectral characterization.

G Start 4-Chloronitrobenzene (Starting Material) Reaction S_NAr Reaction (Base, Heat) Start->Reaction Reagent Isopropyl Thiol (Nucleophile) Reagent->Reaction Product 1-(Isopropylthio)-4-nitrobenzene (Target) Reaction->Product Yield ~80-95% Analysis Spectral Validation (NMR, MS) Product->Analysis

Caption: Synthesis of 1-(isopropylthio)-4-nitrobenzene via S


Ar mechanism.

Experimental Protocol Note: The reaction typically yields a yellow low-melting solid or oil (mp ~41-42 °C). Common impurities include unreacted 4-chloronitrobenzene (distinct NMR signals) and disulfide byproducts if the thiol oxidizes.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below represents the high-confidence spectral signature for the pure compound in CDCl


.
H NMR Spectroscopy (400 MHz, CDCl )

The spectrum exhibits a classic AA'BB' aromatic system and a distinct isopropyl aliphatic pattern.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
8.15 Doublet (d)2H9.0 HzAr-H (ortho to NO

)
Deshielded by strong electron-withdrawing -NO

group (anisotropic & inductive).
7.38 Doublet (d)2H9.0 HzAr-H (ortho to S)Shielded relative to nitro-ortho protons; S-alkyl is a weak donor.
3.55 Septet (sept)1H6.7 HzS-CH -(CH

)

Deshielded by Sulfur atom and aromatic ring current.
1.39 Doublet (d)6H6.7 Hz-CH-(CH

)

Methyl protons split by the single methine proton.
C NMR Spectroscopy (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeAssignment
148.5 Quaternary (C

)
C -S (Ipso to Sulfur)
145.2 Quaternary (C

)
C -NO

(Ipso to Nitro)
127.5 Methine (CH)Aromatic C (ortho to S)
124.0 Methine (CH)Aromatic C (ortho to NO

)
35.8 Methine (CH)S-C H-(CH

)

22.8 Methyl (CH

)
-CH-(C H

)

Mass Spectrometry (MS) Data

The mass spectrum is characterized by the molecular ion and fragments corresponding to the cleavage of the labile C-S and C-N bonds.

Ionization Mode: Electron Impact (EI, 70 eV)

m/z (Relative Intensity)Fragment IonInterpretation
197 (100%)[M]

Molecular Ion . Stable aromatic sulfide.
199 (~4.5%)[M+2]


S Isotope peak (Natural abundance of

S is ~4.2%).
155 [M - 42]

Loss of Propene . McLafferty-like rearrangement or elimination of the isopropyl group to form the thiophenol radical cation.
151 [M - 46]

Loss of NO

. Characteristic of nitroaromatics.
109 [C

H

S]

Phenylthio cation . Loss of both NO

and Isopropyl group.
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the primary fragmentation logic observed in EI-MS.

MS M Molecular Ion [M]+ m/z 197 Frag1 [M - NO2]+ m/z 151 M->Frag1 - NO2 (46) Frag2 [M - C3H6]+ (Thiophenol radical) m/z 155 M->Frag2 - Propene (42) Frag3 [C6H5S]+ m/z 109 Frag2->Frag3 - NO2

Caption: Primary fragmentation pathways of 1-(isopropylthio)-4-nitrobenzene in EI-MS.

Discussion & Mechanistic Insight

Substituent Effects in NMR

The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly deshields the ortho protons, pushing them downfield to ~8.15 ppm. The isopropylthio group acts as a weak electron-donating group (EDG) by resonance (+M) but is withdrawing by induction (-I). The resonance effect dominates slightly, shielding the ortho protons (relative to the nitro-ortho protons) to ~7.38 ppm. This creates the distinct separation observed in the aromatic region.

Synthesis Utility

This compound is frequently oxidized to 1-(isopropylsulfonyl)-4-nitrobenzene using oxidizing agents like


-CPBA or H

O

. The sulfide-to-sulfone conversion can be monitored by NMR:
  • Shift Change: The S-CH signal shifts downfield (from ~3.55 ppm to ~3.2-3.4 ppm depending on solvent, but the aromatic protons ortho to the sulfur shift significantly downfield due to the strong electron-withdrawing nature of the sulfone).

References

  • ChemicalBook. (2025). 1-ISOPROPYL-4-NITROBENZENE MS and NMR Data. Retrieved from (Note: Consulted for analog comparison).

  • PubChem. (2025).[3][4] 4-Isopropylnitrobenzene Compound Summary. Retrieved from .

  • PrepChem. (2025). Synthesis of 4-chlorophenyl 4-nitrobenzyl sulfide. Retrieved from .

  • SpectraBase. (2025).[3][5] Isopropyl 4-nitrobenzoate 13C NMR. Retrieved from .

Sources

A Technical Guide to the Research Applications of 1-(Isopropylthio)-4-nitrobenzene: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 1-(Isopropylthio)-4-nitrobenzene, a nitroaromatic thioether with significant, yet largely untapped, potential in diverse research fields. While not extensively characterized in dedicated studies, its unique combination of a reducible nitro group, a modifiable thioether linkage, and a lipophilic isopropyl moiety makes it a highly valuable and versatile intermediate. This document elucidates the core reactivity of the molecule and outlines its potential applications as a pivotal building block in medicinal chemistry for developing novel therapeutics, including hypoxia-activated prodrugs, and in materials science for creating functional polymers and surface coatings. Detailed experimental protocols and workflow diagrams are provided to empower researchers to explore and validate these applications.

Introduction to 1-(Isopropylthio)-4-nitrobenzene

1-(Isopropylthio)-4-nitrobenzene (CAS: 22149-51-9) is an organic compound featuring a nitrobenzene core functionalized with an isopropyl thioether group at the para position. The convergence of three key functional groups dictates its chemical behavior and potential utility:

  • The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for certain reactions and, most importantly, serves as a synthetic precursor to the highly versatile aniline functional group.[1][2]

  • The Thioether Linkage: A stable but oxidizable sulfur linkage that can be converted to sulfoxides and sulfones to modulate the electronic properties and solubility of derivative compounds.

  • The Isopropyl Group: A small, branched alkyl group that imparts lipophilicity, influencing solubility and potentially mediating hydrophobic interactions in biological systems.[3]

Chemical and Physical Properties

The fundamental properties of 1-(Isopropylthio)-4-nitrobenzene are summarized below. These characteristics are essential for planning synthetic transformations, purification, and analytical characterization.

PropertyValueReference(s)
CAS Number 22149-51-9[4]
Molecular Formula C₉H₁₁NO₂S-
Molecular Weight 197.25 g/mol -
Appearance Typically a yellow solid or oil-
Key Reactivity Nitro reduction, thioether oxidation[1][2]
Synthesis Overview

The most direct and common route to synthesizing 1-(Isopropylthio)-4-nitrobenzene is through the nucleophilic substitution of a suitable precursor with an isopropylthiolate source. A standard laboratory-scale synthesis involves the S-alkylation of 4-nitrothiophenol. This method is efficient and utilizes readily available starting materials.[5]

G cluster_reactants Reactants reactant1 4-Nitrothiophenol base Base (e.g., K₂CO₃, NaH) reactant1->base Deprotonation reactant2 Isopropyl Halide (e.g., 2-Bromopropane) reactant2->base product 1-(Isopropylthio)-4-nitrobenzene base->product SN2 Reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->base

Caption: General workflow for the synthesis of 1-(Isopropylthio)-4-nitrobenzene.

Core Reactivity and Synthetic Utility

The true potential of 1-(Isopropylthio)-4-nitrobenzene lies in its capacity to be transformed into a variety of more complex molecules. Its reactivity is dominated by the nitro and thioether groups.

Reduction of the Nitro Group: A Gateway to Bioactive Amines

The single most important transformation of this compound is the reduction of the nitro group to an amine, yielding 4-(Isopropylthio)aniline . This reaction is a cornerstone of synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group.[2] The resulting aniline is a critical precursor for the synthesis of amides, sulfonamides, ureas, and other functional groups prevalent in pharmaceuticals and functional materials.

A multitude of reagents can achieve this reduction, with the choice depending on scale, functional group tolerance, and desired selectivity.[1]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or transfer hydrogenation agents like ammonium formate) is a clean and efficient method.[2]

  • Metal/Acid Reduction: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and cost-effective for large-scale synthesis.[1][2]

G cluster_products Key Derivatives start 1-(Isopropylthio)-4-nitrobenzene amine 4-(Isopropylthio)aniline start->amine Nitro Reduction (e.g., H₂, Pd/C) sulfoxide 1-(Isopropylsulfinyl)-4-nitrobenzene start->sulfoxide Mild Oxidation (e.g., H₂O₂) sulfone 1-(Isopropylsulfonyl)-4-nitrobenzene sulfoxide->sulfone Strong Oxidation (e.g., m-CPBA)

Caption: Key synthetic transformations of 1-(Isopropylthio)-4-nitrobenzene.

This protocol describes a standard, reliable method for the reduction of the nitro group.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(Isopropylthio)-4-nitrobenzene (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent, such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd). Caution: Pd/C can be pyrophoric when dry and should be handled with care.

  • Hydrogenation: Seal the flask, purge with nitrogen or argon, and then introduce hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for elevated pressures.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(Isopropylthio)aniline, which can be purified further by column chromatography or recrystallization if necessary.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether can be selectively oxidized to form the corresponding sulfoxide or sulfone. This transformation is critical as it significantly alters the electronic and physical properties of the molecule:

  • Increased Polarity: Oxidation increases the polarity and water solubility of the compound.

  • Hydrogen Bond Acceptor: The sulfoxide and sulfone groups are potent hydrogen bond acceptors, which can be crucial for binding to biological targets.

  • Electron-Withdrawing Strength: The sulfone group, in particular, is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.

Controlled oxidation to the sulfoxide can be achieved with reagents like hydrogen peroxide (H₂O₂), while stronger oxidants like meta-chloroperoxybenzoic acid (m-CPBA) will typically yield the sulfone.

Potential Applications in Medicinal Chemistry and Drug Discovery

The derivatives of 1-(Isopropylthio)-4-nitrobenzene are of significant interest to drug development professionals.

Precursor for Bioactive Scaffolds

As established, the primary value of this compound is as a precursor to 4-(Isopropylthio)aniline. This aniline is an ideal starting point for building libraries of potential drug candidates. The amino group can be readily derivatized via well-established synthetic routes to form a vast array of compounds for screening, including:

  • Amides and Sulfonamides: Acylation or sulfonylation of the aniline.

  • Ureas and Thioureas: Reaction with isocyanates or isothiocyanates.

  • Heterocycles: Use as a building block in the synthesis of nitrogen-containing heterocycles like benzimidazoles or quinolines.

Hypoxia-Activated Prodrugs

A cutting-edge application for nitroaromatic compounds is in the design of hypoxia-activated prodrugs.[6] Solid tumors often contain regions of low oxygen (hypoxia), a condition that upregulates the expression of nitroreductase enzymes.[6] A drug can be "masked" with a nitrobenzyl group, rendering it inactive. In the hypoxic tumor environment, these enzymes selectively reduce the nitro group, triggering a cascade that releases the active cytotoxic agent directly at the tumor site, thereby minimizing systemic toxicity.[6] 1-(Isopropylthio)-4-nitrobenzene provides a scaffold that can be readily adapted for this strategy.

G Prodrug Prodrug (Inactive, Systemic Circulation) Tumor Hypoxic Tumor Environment Prodrug->Tumor Enzyme Nitroreductase Enzyme Tumor->Enzyme Reduction Nitro Group Reduction Enzyme->Reduction Release Self-Immolative Cleavage Reduction->Release Drug Active Drug (Cytotoxic Effect) Release->Drug

Caption: Conceptual workflow of a hypoxia-activated prodrug strategy.

Potential Applications in Materials Science

The unique electronic properties of sulfur- and nitrogen-containing aromatic compounds make them attractive for materials science applications.

Monomer for Functional Polymers

The derivative, 4-(Isopropylthio)aniline, can serve as a monomer for electropolymerization. The resulting polyaniline-type polymer would feature regularly spaced isopropylthio groups. These sulfur-containing polymers could exhibit interesting properties for applications in:

  • Conductive Coatings: As antistatic or corrosion-resistant layers.

  • Sensors: The sulfur atoms could act as binding sites for heavy metal ions, allowing for the development of electrochemical sensors.

Surface Modification

Thiol-containing compounds are widely known for their ability to form self-assembled monolayers (SAMs) on gold and other noble metal surfaces.[5] While 1-(Isopropylthio)-4-nitrobenzene itself is not a thiol, it can be seen as a protected or derivatized version. Research into the adsorption properties of this molecule and its derivatives on surfaces could lead to new methods for surface functionalization, creating interfaces with tailored hydrophobicity and electronic properties.

Conclusion and Future Outlook

1-(Isopropylthio)-4-nitrobenzene is a compound whose potential is defined by its versatile reactivity. Its primary and most immediate application is as a synthetic intermediate for the production of 4-(Isopropylthio)aniline, a valuable building block for drug discovery and materials science. Future research should focus on exploring its utility in creating libraries of bioactive compounds and developing novel hypoxia-activated prodrugs. Furthermore, the synthesis and characterization of polymers derived from its corresponding aniline could unveil new functional materials with unique electronic and sensory properties. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

  • Grokipedia. 4-Nitrothiophenol.
  • Smolecule. (2023, August 15). Buy 1-Isopropyl-4-nitrobenzene | 1817-47-6.
  • Sigma-Aldrich. 4-Nitrothiophenol technical grade, 80 1849-36-1.
  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • PubMed. (1983). Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. European Journal of Medicinal Chemistry, 18(3), 215-220. Available from: [Link]

  • SLS Ireland. 4-Nitrothiophenol, technical g | N27209-5G | SIGMA-ALDRICH.
  • Molbase. 1-isopropyl-4-nitrobenzene. Available from: [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. Available from: [Link]

Sources

Advanced Synthesis of Nitroaromatic Thioethers: Mechanistic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroaromatic thioethers (Ar(NO₂)-S-R) represent a critical structural motif in medicinal chemistry, serving as precursors to aniline-based drugs, hypoxia-activated prodrugs, and heterocycles like phenothiazines. Their synthesis presents a unique dichotomy: the nitro group is a potent activator for nucleophilic aromatic substitution (


), yet its energetic and redox properties pose challenges for transition metal catalysis and safety.

This technical guide moves beyond standard textbook definitions to provide a rigorous, application-centric review of synthetic methodologies. It prioritizes self-validating protocols, green chemistry adaptations (odorless synthesis), and mechanistic clarity.

Strategic Analysis: Electronic & Mechanistic Considerations

The synthesis of nitroaromatic thioethers is governed by the electronic influence of the nitro group (


).
  • Activation: The strong electron-withdrawing nature (

    
    ) of the nitro group significantly lowers the LUMO energy of the aromatic ring, making it susceptible to nucleophilic attack. This makes 
    
    
    
    the dominant strategy for ortho- and para- substituted substrates.
  • Deactivation/Interference: In transition metal catalysis (Pd/Cu), the nitro group can poison catalysts via coordination or undergo competing reduction. Furthermore, for meta- substituted isomers where resonance stabilization of the Meisenheimer complex is absent,

    
     fails, necessitating metal-catalyzed cross-coupling (C–S coupling).
    
Decision Matrix: Method Selection

The following decision tree outlines the logical selection of synthetic methodology based on substrate electronics and position.

MethodSelection Start Target Structure: Nitroaromatic Thioether Pos Position of Leaving Group relative to Nitro Group? Start->Pos OrthoPara Ortho / Para Pos->OrthoPara Resonance Active Meta Meta / Unactivated Pos->Meta Resonance Inactive Halide Leaving Group (LG)? OrthoPara->Halide Br_I I > Br > Cl Meta->Br_I F_Cl F >> Cl > Br Halide->F_Cl High Electronegativity SNAr Method A: Classical SNAr (Base-mediated) F_Cl->SNAr Green Method B: Odorless/Green SNAr (Thiourea/Water) F_Cl->Green Sustainability Req. Metal Method C: Transition Metal Coupling (Cu/Pd Catalysis) Br_I->Metal

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate substitution patterns.

Methodology A: Nucleophilic Aromatic Substitution ( )

Best for: Ortho- or para- halonitrobenzenes. Mechanism: Addition-Elimination via anionic Meisenheimer complex.

The


 reaction is the "workhorse" method. The rate-determining step is typically the nucleophilic addition (formation of the Meisenheimer complex), which is accelerated by highly electronegative leaving groups (F > Cl > Br).
Protocol 1: Standard Base-Mediated Thioetherification

This protocol utilizes potassium carbonate in polar aprotic solvents to facilitate the attack of thiols on halonitrobenzenes.

  • Substrate: 1-fluoro-4-nitrobenzene (or chloro analog).

  • Nucleophile: 4-Chlorothiophenol (model thiol).

  • Reagents:

    
     (Base), DMF (Solvent).[1][2]
    

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorothiophenol (1.0 equiv, 5 mmol) in dry DMF (10 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 equiv, 7.5 mmol) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion (
    
    
    
    ). Note: The solution often turns yellow/orange.
  • Addition: Add 1-fluoro-4-nitrobenzene (1.0 equiv, 5 mmol) dropwise.

    • Causality: Fluorine is preferred over chlorine here because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex, despite being a poorer leaving group in

      
      /
      
      
      
      reactions.
  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the fluoride.

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates. Filter the solid, wash with water, and recrystallize from ethanol.

  • Validation:

    
    H NMR should show a downfield shift of the protons ortho to the nitro group due to the sulfide installation.
    

Methodology B: Green & Odorless Synthesis (Thiourea)

Best for: Industrial scale-up, avoiding toxic/malodorous thiols. Mechanism: In situ generation of isothiouronium salts followed by hydrolysis.

Thiols are notorious for their stench and oxidation instability (disulfide formation). This method uses thiourea as an odorless sulfur source in an aqueous micellar system, adhering to Green Chemistry principles.[3]

Protocol 2: Odorless Aqueous Micellar Synthesis
  • Reagents: Aryl halide, Thiourea, Triton X-100 (surfactant), Water, Base (

    
    ).[4]
    
  • Reference: RSC Advances, 2012 (See Ref 1).

Step-by-Step Workflow:

  • Micelle Formation: Dissolve Triton X-100 (2 wt%) in degassed water (5 mL).

  • Reagent Mixing: Add 1-chloro-4-nitrobenzene (1.0 mmol) and thiourea (1.2 mmol).

  • Activation: Add

    
     (2.0 mmol). Heat to 80°C.
    
    • Mechanism:[1][2][5][6][7][8][9][10] The thiourea attacks the nitroarene to form an S-aryl isothiouronium intermediate. Under basic conditions, this hydrolyzes to the thiolate, which then reacts with a second equivalent of electrophile (or alkyl halide if synthesizing alkyl-aryl thioethers).

  • Completion: Stir for 4–6 hours. The product separates as an oil or solid within the micellar solution.

  • Extraction: Extract with ethyl acetate (minimal volume). The aqueous phase containing the surfactant can often be recycled.

Methodology C: Transition Metal-Catalyzed Cross-Coupling

Best for: Meta- substituted nitroarenes, unactivated rings, or complex drug scaffolds. Mechanism: Oxidative Addition


 Ligand Exchange 

Reductive Elimination.

When the nitro group is in the meta position, it does not activate the ring for


. Copper-catalyzed (Ullmann-type) coupling is preferred over Palladium due to lower cost and better tolerance of the nitro group (Pd(0) can reduce 

to

under certain conditions).
Protocol 3: Copper-Catalyzed C–S Coupling
  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-proline.

  • Solvent: DMSO or Toluene.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

    • Trustworthiness: Oxygen causes homocoupling of thiols to disulfides, killing the reaction. Argon is mandatory.

  • Loading: Add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and

    
     (2.0 mmol).
    
  • Substrates: Add 3-iodonitrobenzene (1.0 mmol) and the thiol (1.2 mmol) in DMSO (3 mL).

    • Causality: Iodides are used here (unlike Fluorides in

      
      ) because the rate-limiting step is oxidative addition, which is facile for weak C–I bonds.
      
  • Heating: Seal and heat to 80–100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine to remove DMSO/Copper salts. Purify via flash chromatography.

Comparative Analysis of Methodologies

Feature

(Method A)
Green/Micellar (Method B) Metal-Catalyzed (Method C)
Scope Ortho/Para Nitro onlyOrtho/Para Nitro onlyMeta, Ortho, Para
Leaving Group F > Cl >> BrF, ClI > Br > Cl
Reagent Cost LowVery LowModerate (Catalyst/Ligand)
Atom Economy HighHighModerate
Safety/Odor Poor (Thiols are smelly)Excellent (Odorless)Good (if odorless S source used)
Key Limitation Regioselectivity restrictedSolubility of substratesCatalyst poisoning by

Mechanistic Visualization

The following diagram contrasts the direct attack of the


 pathway with the catalytic cycle of the Copper-mediated approach.

Mechanisms cluster_SNAr Pathway A: SNAr Mechanism (Ortho/Para) cluster_Metal Pathway C: Cu-Catalyzed Cycle (Meta) SM_A Ar(NO2)-X + R-S- Meisenheimer Meisenheimer Complex (Anionic) SM_A->Meisenheimer Addition (Rate Limiting) Prod_A Ar(NO2)-S-R + X- Meisenheimer->Prod_A Elimination L_Cu [L-Cu-S-R] OxAdd Oxidative Addition L_Cu->OxAdd + Ar(NO2)-I RedElim Reductive Elimination OxAdd->RedElim Intermediate Complex RedElim->L_Cu Regenerate Cat. Prod_C Ar(NO2)-S-R RedElim->Prod_C

Figure 2: Mechanistic comparison between the direct nucleophilic attack (Top) and the transition-metal catalytic cycle (Bottom).

Safety & Handling

  • Energetic Potential: Nitroaromatic compounds, particularly polynitrated species, are energetic. Reactions should never be heated to dryness. DSC (Differential Scanning Calorimetry) testing is recommended for scale-up >10g.

  • Thiol Toxicity: Low molecular weight thiols are potent respiratory irritants. All

    
     reactions (Method A) must be conducted in a fume hood with bleach traps (hypochlorite oxidizes thiols to sulfonates, neutralizing odor).
    

References

  • RSC Advances (2012) . An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. Royal Society of Chemistry.

  • Beilstein Journal of Organic Chemistry (2011) . Nucleophilic aromatic substitution of nitroarenes. Beilstein Institut.

  • Journal of the American Chemical Society (2006) . Palladium-Catalyzed Carbon-Sulfur Bond Formation.[2] ACS Publications.

  • Organic Process Research & Development (2018) . Safety Assessment of Nitroaromatic Compounds. ACS Publications.

Sources

Technical Guide: Electronic Modulation and Reactivity of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electron-withdrawing effects of the nitro group in 1-(Isopropylthio)-4-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1-(Isopropylthio)-4-nitrobenzene (also known as isopropyl 4-nitrophenyl sulfide) represents a classic "push-pull" aromatic system utilized frequently in medicinal chemistry as a metabolic probe and a scaffold for bioisostere development. This guide analyzes the profound electronic influence of the para-nitro group on the sulfide moiety, detailing its impact on nucleophilic aromatic substitution synthesis, spectroscopic signatures, and oxidative metabolic stability.

Electronic Structure & The "Push-Pull" Phenomenon

The reactivity of 1-(Isopropylthio)-4-nitrobenzene is governed by the competing electronic demands of its two functional groups.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) exhibiting both inductive (-I) and resonance (-M) effects. It strongly deactivates the aromatic ring toward electrophilic attack but activates it toward nucleophilic attack.

  • The Isopropylthio Group (-S-iPr): The sulfur atom possesses lone pair electrons that can donate into the

    
    -system via resonance (+M), although it is inductively withdrawing (-I) relative to carbon.
    

The Interaction: In the para position, the nitro group effectively "pulls" the electron density donated by the sulfur atom. This conjugation creates a significant dipole moment and reduces the electron density available on the sulfur atom, thereby modulating its nucleophilicity.

Hammett Parameter Analysis

The electronic environment is quantitatively described using Hammett substituent constants (


).
Substituent

Value
Electronic EffectImpact on Sulfide
-NO₂ +0.78Strong WithdrawalDecreases electron density on S; Retards electrophilic oxidation.
-S-R ~0.00 to -0.05Weak DonorStabilizes carbocations; Mildly activates ring.
Resonance Visualization

The following diagram illustrates the resonance contribution where the nitro group stabilizes the positive charge on the sulfur atom, locking the molecule in a polarized state.

Resonance cluster_0 Canonical Form A (Neutral) cluster_1 Canonical Form B (Charge Separated) A S(iPr)-Ph-NO2 (Neutral) B [S(iPr)=Ph=NO2(+)(-)] (Quinoid Character) A->B Resonance (+M from S, -M from NO2)

Caption: Resonance delocalization showing the 'Push-Pull' interaction between the sulfide donor and nitro acceptor.

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of 1-(Isopropylthio)-4-nitrobenzene relies on the electron-withdrawing power of the nitro group to facilitate Nucleophilic Aromatic Substitution (


).[1] The nitro group at the para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the displacement of a halide.
Experimental Protocol

Objective: Synthesis of 1-(Isopropylthio)-4-nitrobenzene from 1-chloro-4-nitrobenzene.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)[2]

  • 2-Propanethiol (Isopropyl thiol) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.0 eq) in dry DMF (0.5 M concentration relative to substrate).
    
  • Nucleophile Formation: Add 2-Propanethiol (1.1 eq) dropwise at 0°C. Allow the mixture to stir for 15 minutes to generate the thiolate anion in situ.

  • Substrate Addition: Add 1-Chloro-4-nitrobenzene (1.0 eq) in one portion. The solution will likely turn yellow/orange due to the formation of the charge-transfer complex.

  • Reaction: Heat the mixture to 60-80°C. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2][3] The electron-deficient ring reacts rapidly (typically < 2 hours).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a yellow solid.

  • Purification: Filter the solid or extract with Ethyl Acetate. Wash the organic layer with water and brine to remove DMF. Dry over

    
    , concentrate, and recrystallize from Ethanol/Water if necessary.
    

Synthesis Start 1-Chloro-4-nitrobenzene (Electrophile) Intermediate Meisenheimer Complex (Stabilized by NO2) Start->Intermediate Nucleophilic Attack Reagent Isopropyl Thiol + Base (Nucleophile) Reagent->Intermediate Product 1-(Isopropylthio)-4-nitrobenzene (Target) Intermediate->Product Elimination of Cl-

Caption:


 reaction pathway facilitated by the para-nitro group stabilization of the anionic intermediate.

Spectroscopic Characterization

The "push-pull" nature of the molecule results in diagnostic spectroscopic signals useful for quality control and identification.

TechniqueDiagnostic SignalInterpretation

NMR

8.15 (d, 2H)
Protons ortho to -NO₂ (Deshielded by anisotropy and -M effect).

NMR

7.35 (d, 2H)
Protons ortho to -S-iPr (Shielded relative to nitro-protons).

NMR

3.50 (sept, 1H)
Methine proton of isopropyl group (Deshielded by S).
IR 1520 & 1340

Asymmetric and Symmetric

stretches (Strong).
IR ~1100


stretch (often weak).

Reactivity & Metabolic Implications

In drug development, the sulfide moiety is a "soft spot" for metabolism, typically undergoing S-oxidation to sulfoxide and sulfone.

Impact of Nitro Group on Oxidation Kinetics

The rate of S-oxidation (by P450 enzymes or FMOs) is electrophilic in nature. The oxidant (e.g., Compound I of P450) acts as an electrophile attacking the sulfur lone pair.

  • Effect: The nitro group withdraws electron density from the sulfur atom.

  • Result: The sulfur becomes less nucleophilic.

  • Kinetic Consequence: The rate of oxidation (

    
    ) for 1-(Isopropylthio)-4-nitrobenzene is significantly slower  than that of thioanisole or 1-(isopropylthio)benzene. This increased metabolic stability can be advantageous if a longer half-life is desired, but it may also shift metabolism toward nitro-reduction under hypoxic conditions.
    
Metabolic Pathways Diagram

The following diagram outlines the divergent metabolic fates driven by the electronic environment.

Metabolism Parent Parent Sulfide (S-iPr, NO2) Sulfoxide Sulfoxide (S(=O)-iPr) Parent->Sulfoxide P450/FMO (Aerobic) Slowed by NO2 Amine Aniline Derivative (NH2) Parent->Amine Nitroreductase (Hypoxic/Anaerobic) Sulfone Sulfone (S(=O)2-iPr) Sulfoxide->Sulfone P450 (Slow)

Caption: Divergent metabolic pathways: Aerobic S-oxidation (retarded by EWG) vs. Anaerobic Nitro-reduction.

References

  • Synthesis via Pd-Catalysis (Alternative to SnAr): Itoh, T., et al. "A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols." Organic Letters / Supporting Info.

  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. (Validated via general chemical search context)

  • Nucleophilic Aromatic Substitution Mechanism: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

  • Sulfide Oxidation Kinetics: Umemura, K., et al. "Oxidation of alkyl 4-nitrophenyl sulfides." Bulletin of the Chemical Society of Japan, 63, 2593.[4] (Cited in RSC ESI).

  • Compound Properties (Isopropyl 4-nitrophenyl sulfide): "Isopropyl 4-nitrophenyl sulfide Properties and Spectra." ChemicalBook / MolAid.

Sources

Commercial Sourcing & Technical Guide: 1-(Isopropylthio)-4-nitrobenzene

[1]

Executive Summary

1-(Isopropylthio)-4-nitrobenzene (also known as Isopropyl 4-nitrophenyl sulfide ) is a specialized organosulfur intermediate used primarily in the synthesis of sulfonyl-based pharmacophores and metabolic probes.[1]

Critical Distinction: Researchers must distinguish this compound from its carbon-analog, 1-Isopropyl-4-nitrobenzene (CAS 1817-47-6), also known as 4-nitrocumene.[1] The target compound described here contains a sulfur bridge (

1
FeatureTarget Compound Common Confusion
Name 1-(Isopropylthio)-4-nitrobenzene 1-Isopropyl-4-nitrobenzene
CAS 7205-63-2 1817-47-6
Linkage Thioether (

)
Alkyl (

)
Primary Use Sulfone/Sulfoxide precursorNitration standard, intermediate

Part 1: Sourcing Landscape[1]

This compound is classified as a Fine Chemical Intermediate , meaning it is rarely stocked in bulk by general catalog suppliers (e.g., Sigma-Aldrich, Fisher) for immediate dispatch.[1] It is typically sourced through specialized organic synthesis vendors.

Primary Commercial Suppliers

The following entities have historically listed CAS 7205-63-2 in their catalogs. Availability fluctuates; always confirm stock before ordering.

SupplierTypePurity GradeTypical Lead TimeRegion
Alfa Chemistry Research Chemical96%2-3 WeeksUSA/Global
Dayang Chem Fine Chemical98%2-4 WeeksChina
Molbase Aggregator95%+VariesGlobal
Hubei Jiutian Bulk/IntermediateIndustrial4+ WeeksChina
Sourcing Strategy for Research

For drug discovery workflows requiring <10g:

  • Aggregators: Use platforms like MolPort or eMolecules to locate stock held by smaller boutiques.

  • Custom Synthesis: If lead times exceed 4 weeks, the compound can be synthesized in-house in 2 days using the protocol in Part 3 . This is often faster than waiting for international freight clearance.

Part 2: Technical Specifications & Quality Control

Chemical Identity[1][4][5][6][7]
  • IUPAC Name: 1-(propan-2-ylsulfanyl)-4-nitrobenzene[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 197.25 g/mol

  • Appearance: Pale yellow to orange solid or semi-solid oil (depending on purity and ambient temp).[1]

Visualizing the Structure

The following diagram illustrates the chemical structure and its key reactive sites for derivatization.

ChemicalStructureNitroNitro Group (-NO2)Electron WithdrawingReducible to AmineBenzeneBenzene RingScaffoldNitro->BenzeneC4 PositionSulfurSulfur Bridge (-S-)NucleophilicOxidizable to SO/SO2Benzene->SulfurC1 PositionIsopropylIsopropyl GroupLipophilic TailSulfur->IsopropylS-Alkylation

Caption: Structural connectivity of 1-(Isopropylthio)-4-nitrobenzene highlighting reactive centers.[1]

Quality Control Parameters (CoA Verification)

When receiving a shipment, verify these parameters to ensure the material is suitable for biological assays or synthesis:

  • H-NMR (DMSO-d6): Must show distinct septet for the isopropyl proton (~3.5-3.8 ppm) and doublet for the methyl groups.[1] Absence of these indicates the carbon-analog or hydrolysis.

  • HPLC Purity: Minimum 95% (254 nm). Main impurities are often 4,4'-dinitrodiphenyl disulfide (from oxidation of the thiophenol precursor) or 4-chloronitrobenzene (unreacted starting material).[1]

Part 3: Synthesis & Derivatization Protocols

If commercial supply is unavailable, the compound can be synthesized via Nucleophilic Aromatic Substitution (


)11
Synthesis Workflow Diagram

SynthesisPathwaySM14-Chloronitrobenzene(CAS 100-00-5)ReactionReaction:Reflux in Ethanol/DMSO2-4 HoursSM1->ReactionSM2Isopropyl Thiol(Propane-2-thiol)SM2->ReactionBaseBase (KOH or NaOH)Base->ReactionWorkupWorkup:Dilute with H2OExtract w/ EtOAcReaction->WorkupProduct1-(Isopropylthio)-4-nitrobenzene(Target)Workup->Product

Caption:

Detailed Experimental Protocol

Objective: Synthesize 10g of 1-(Isopropylthio)-4-nitrobenzene.

Reagents:

  • 4-Chloronitrobenzene (15.7 g, 100 mmol)[1]

  • Isopropyl thiol (2-Propanethiol) (9.1 g, 120 mmol) [Caution: Stench ][1]

  • Potassium Hydroxide (KOH) (6.7 g, 120 mmol)[1]

  • Ethanol (150 mL) or DMSO (for faster rates)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronitrobenzene in Ethanol (150 mL).

  • Activation: Add Potassium Hydroxide pellets. The solution may darken.

  • Addition: Add Isopropyl thiol dropwise via syringe or addition funnel. Perform this in a fume hood due to strong odor.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to 70-80°C for 3-4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting chloride is consumed.[1]

  • Quench: Cool to room temperature and pour the mixture into 500 mL of ice-cold water. The product typically precipitates as a yellow solid or oil.[1]

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1M NaOH (to remove unreacted thiol) and Brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Typical yield is 85-95%.

Downstream Application: Oxidation to Sulfone

This sulfide is frequently oxidized to Isopropyl 4-nitrophenyl sulfone , a scaffold for COX-2 inhibitors and other bioactive molecules.[1]

  • Reagent: m-CPBA (2.2 equiv) in DCM at 0°C.

  • Mechanism: Sequential oxidation: Sulfide (

    
    ) 
    
    
    Sulfoxide (
    
    
    )
    
    
    Sulfone (
    
    
    ).[1]

Part 4: Safety & Handling

Hazard ClassDescriptionMitigation
Stench Isopropyl thiol precursor has a potent skunk-like odor.Use bleach (NaOCl) to neutralize glassware/spills immediately.[1]
Toxicity Nitroaromatics are potential blood toxins (methemoglobinemia).[1]Wear nitrile gloves; avoid inhalation of dust/vapors.
Reactivity Stable under standard conditions.Incompatible with strong oxidizing agents (unless controlled oxidation is desired).[1]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81843, 1-Isopropyl-4-nitrobenzene (Differentiation Reference).[1] Retrieved from [Link][1]

  • PrepChem. (2018).[1] Synthesis of 4-(Isopropylthio)-3-(trifluoromethyl)nitrobenzene (Analogous Protocol). Retrieved from [Link][1]

  • Organic Syntheses. (1923).[1] o-Nitrophenylsulfur Chloride (Thiol chemistry reference).[1] Org.[2][3] Synth. 1923, 2,[1] 63. Retrieved from [Link][1]

Methodological & Application

Step-by-step synthesis of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 1-(Isopropylthio)-4-nitrobenzene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1-(Isopropylthio)-4-nitrobenzene (CAS: 7205-63-2)[1]

Introduction and Mechanistic Rationale

1-(Isopropylthio)-4-nitrobenzene, also known as isopropyl 4-nitrophenyl sulfide, is a highly versatile building block in medicinal chemistry[1]. The thioether linkage provides a flexible, metabolically stable hinge in pharmacophores, while the nitro group serves as a robust handle for downstream reduction to an aniline, enabling further functionalization (e.g., amide coupling or Buchwald-Hartwig amination).

Causality in Experimental Design: The most efficient and scalable route to synthesize this compound is the nucleophilic aliphatic substitution (


) of a secondary alkyl halide (2-bromopropane) by an aryl thiolate.
  • Nucleophile Generation: 4-Nitrobenzenethiol is highly acidic for a thiol (pKa ~5.3 in DMSO) due to the strong electron-withdrawing nature of the para-nitro group, which stabilizes the resulting thiolate anion through resonance[2]. Because of this enhanced acidity, a mild inorganic base like Potassium Carbonate (

    
    ) is entirely sufficient to drive complete deprotonation, avoiding the need for hazardous strong bases like Sodium Hydride (NaH)[2][3].
    
  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected as the solvent. As a polar aprotic solvent, DMF readily dissolves the inorganic base and the organic reactants while leaving the thiolate anion poorly solvated. This lack of a solvent shell drastically increases the nucleophilicity of the thiolate, accelerating the

    
     attack on the sterically hindered secondary carbon of 2-bromopropane[3].
    

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis to ensure optimal conversion and minimize disulfide byproducts.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
4-Nitrobenzenethiol Nucleophile precursor155.171.001.55 g (10.0 mmol)
2-Bromopropane Alkylating agent / Electrophile122.991.101.03 mL (11.0 mmol)
Potassium Carbonate (

)
Mild Base138.211.502.07 g (15.0 mmol)
DMF (Anhydrous) Polar Aprotic Solvent73.09N/A15.0 mL

Experimental Protocol

Safety Note: 4-Nitrobenzenethiol has a strong, highly unpleasant odor and is toxic. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Thiolate Formation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 4-nitrobenzenethiol (1.55 g, 10.0 mmol) and anhydrous

    
     (2.07 g, 15.0 mmol) to the flask[3].
    
  • Add 15 mL of anhydrous DMF. Stir the suspension vigorously at room temperature for 15 minutes. The mixture will develop a deep color indicative of the 4-nitrobenzenethiolate anion formation.

Step 2: Alkylation 4. Using a syringe, add 2-bromopropane (1.03 mL, 11.0 mmol) dropwise to the stirring mixture[3]. 5. Attach a reflux condenser, place the flask in a pre-heated oil bath, and stir the reaction mixture at 65 °C for 18 hours[3].

Step 3: Workup and Extraction 6. Remove the flask from the oil bath and allow it to cool to room temperature. 7. Concentrate the mixture under reduced pressure (rotary evaporator with a high-vacuum pump) to remove the majority of the DMF[3]. 8. Partition the resulting residue between Dichloromethane (DCM, 30 mL) and distilled water (30 mL)[3]. 9. Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with an additional 20 mL of DCM. 10. Combine the organic layers and wash sequentially with water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL)[3]. 11. Dry the organic phase over anhydrous Sodium Sulfate (


), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 12. Purify the crude residue via flash column chromatography on silica gel. Use an isocratic elution or a shallow gradient of Hexanes:Ethyl Acetate (starting at 9:1 and moving to 4:1)[3]. 13. Pool the fractions containing the pure product (monitor via TLC, UV active) and evaporate the solvent to afford 1-(Isopropylthio)-4-nitrobenzene.

Process Visualization

G N1 4-Nitrobenzenethiol + K2CO3 in DMF N2 Deprotonation (Thiolate Anion Formation) N1->N2 N3 Addition of 2-Bromopropane N2->N3 N4 SN2 Alkylation (65°C, 18 hours) N3->N4 N5 Aqueous Workup (DCM/H2O Extraction) N4->N5 N6 Purified 1-(Isopropylthio)- 4-nitrobenzene N5->N6

Workflow for the SN2 synthesis of 1-(Isopropylthio)-4-nitrobenzene.

References

  • Google Patents (WO2011087712A2).Tricyclic derivatives and their pharmaceutical use and compositions.

Sources

Application Note: 1-(Isopropylthio)-4-nitrobenzene as a Key Intermediate in the Synthesis of 4-(Isopropylsulfonyl)aniline Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of kinase inhibitors and anti-infective agents relies heavily on privileged building blocks. 1-(Isopropylthio)-4-nitrobenzene (CAS 7205-63-2)[1] is a highly versatile, bifunctional intermediate. Its unique structural features—a para-substituted nitro group and an isopropylthioether moiety—make it the ideal starting material for synthesizing 4-(isopropylsulfonyl)aniline .

This specific aniline derivative is a critical pharmacophore embedded in numerous modern therapeutics, most notably for oncology[2] and novel pyrazine-based [3]. This application note details the mechanistic rationale, validated synthetic protocols, and causal logic for utilizing this intermediate in your drug discovery workflows.

Mechanistic Rationale & Synthetic Pathway

The strategic value of 1-(isopropylthio)-4-nitrobenzene lies in the orthogonal reactivity of its two functional groups, allowing for a clean, two-step transformation into a highly valuable pharmacophore.

  • Chemoselective Oxidation: The thioether can be cleanly oxidized to a sulfone without affecting the highly oxidized nitro group. The isopropyl group is not merely a placeholder; it provides optimal steric bulk and lipophilicity (LogP modulation) that is causally linked to the final drug's binding affinity within the hydrophobic pockets of kinase hinge regions[2].

  • Chemoselective Reduction: Following oxidation, the nitro group is selectively reduced to a primary amine. This amine serves as a nucleophile for subsequent SNAr or Buchwald-Hartwig cross-coupling reactions, allowing chemists to attach the pharmacophore to heterocyclic cores like pyrazines[3].

Pathway A 1-(Isopropylthio)- 4-nitrobenzene B 1-(Isopropylsulfonyl)- 4-nitrobenzene A->B Oxidation (mCPBA) C 4-(Isopropylsulfonyl) aniline B->C Reduction (Pd/C, H2) D ATR Kinase Inhibitors & Antimalarials C->D Cross-Coupling (Pyrazine Core)

Figure 1: Synthetic workflow from 1-(Isopropylthio)-4-nitrobenzene to therapeutic kinase inhibitors.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust protocols must include built-in validation steps. The following workflows ensure high fidelity in generating the target pharmacophore.

Protocol A: Oxidation of Thioether to Sulfone

Objective: Convert 1-(isopropylthio)-4-nitrobenzene to 1-(isopropylsulfonyl)-4-nitrobenzene.

Causality & Reagent Selection: We utilize m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM). mCPBA is selected over harsher oxidants (like KMnO₄) because it offers precise stoichiometric control. This prevents oxidative cleavage of the aromatic ring and provides a clean, self-indicating reaction progression (from thioether → sulfoxide → sulfone) without degrading the nitro group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(isopropylthio)-4-nitrobenzene in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Addition: Slowly add 2.2 eq of mCPBA (77% w/w) in small portions to manage the exothermic oxidation.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The intermediate sulfoxide will appear first as a highly polar spot, followed by the emergence of the sulfone. The reaction is complete only when the sulfoxide spot entirely disappears.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any excess peroxide. Wash the organic layer with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Extract, dry over MgSO₄, and concentrate under reduced pressure to yield the sulfone intermediate.

Protocol B: Chemoselective Reduction of Nitro to Aniline

Objective: Reduce 1-(isopropylsulfonyl)-4-nitrobenzene to 4-(isopropylsulfonyl)aniline.

Causality & Reagent Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas is the optimal choice. The newly formed sulfone moiety is highly stable to standard catalytic hydrogenation conditions, ensuring 100% chemoselectivity for the nitro group without over-reducing the aromatic ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfone intermediate in HPLC-grade Methanol or Ethanol (0.1 M).

  • Catalyst Addition: Add 10% wt/wt Pd/C (0.1 eq Pd) carefully under an inert atmosphere.

  • Hydrogenation: Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon (1 atm pressure).

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation Check: Perform LC-MS analysis. You must observe a mass shift from the [M+H]⁺ of the nitro compound to the [M+H]⁺ of the aniline (a net reduction of 30 Da, corresponding to the loss of two oxygen atoms and the addition of two protons).

  • Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to obtain pure 4-(isopropylsulfonyl)aniline.

Quantitative Data Summary

To ensure reproducibility across different laboratory environments, the expected metrics and analytical validation markers for this workflow are summarized below.

StepChemical ConversionExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (Validation)
1 Thioether → Sulfone92 - 95%>98%IR: Strong S=O stretches at 1150 & 1300 cm⁻¹
2 Nitro → Aniline90 - 94%>99%¹H NMR: Broad singlet at ~4.0 ppm (NH₂)

Applications in Drug Discovery

The resulting 4-(isopropylsulfonyl)aniline is a privileged building block that has been successfully integrated into several advanced therapeutic programs:

  • Oncology (ATR Kinase Inhibitors): The DNA Damage Response (DDR) pathway is a prime target for sensitizing cancer cells to radiotherapy. Pyrazine derivatives incorporating the 4-(isopropylsulfonyl)phenyl moiety have been extensively patented as potent inhibitors of ATR kinase, demonstrating surprising synergy with genotoxic chemotherapies like cisplatin[2],[4].

  • Infectious Disease (Antimalarial Agents): Structure-activity relationship (SAR) studies have demonstrated that attaching the 4-(isopropylsulfonyl)aniline group to a 3,5-diaryl-2-aminopyrazine core yields compounds with potent oral in vivo activity against multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum[3],[5].

References

  • Title: Pyrazine derivatives useful as inhibitors of ATR kinase (Patent AU2016222396B2)
  • Title: Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

Sources

HPLC method for the analysis and purification of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analysis and Purification of 1-(Isopropylthio)-4-nitrobenzene

Introduction & Compound Profile

1-(Isopropylthio)-4-nitrobenzene (also known as Isopropyl 4-nitrophenyl sulfide) is a significant intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1] Structurally, it consists of a nitrobenzene moiety coupled to an isopropylthio group. This structural combination presents specific chromatographic challenges:

  • Hydrophobicity: The isopropyl and thioether groups impart significant lipophilicity (Predicted LogP ~3.5–4.0), requiring high-strength organic eluents.

  • Oxidation Potential: The thioether sulfur is susceptible to oxidation, potentially forming sulfoxides (S=O) and sulfones (O=S=O) during storage or synthesis. The analytical method must resolve the target from these more polar impurities.

  • Chromophore: The nitrobenzene group provides a strong UV chromophore, allowing for sensitive detection.

Physicochemical Properties
PropertyDescription
Formula C

H

NO

S
MW 197.25 g/mol
Solubility Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane.[1] Insoluble in water.[1]
UV Max ~254 nm (Benzene

), ~310 nm (Nitro

)
Critical Impurities 4-Chloronitrobenzene (Precursor), 1-(Isopropylsulfinyl)-4-nitrobenzene (Sulfoxide), 1-(Isopropylsulfonyl)-4-nitrobenzene (Sulfone).[1]

Analytical Method Development

Method Strategy (The "Why")
  • Column Selection: A C18 (Octadecyl) column is the standard workhorse due to the analyte's non-polar nature. However, to maximize selectivity between the sulfide target and potential aromatic impurities, a Phenyl-Hexyl column can be used as an alternative; it leverages

    
     interactions with the nitrobenzene ring.
    
  • Mobile Phase: Acetonitrile is preferred over Methanol.[1] The lower viscosity of ACN allows for higher flow rates without exceeding system pressure limits, and it generally provides sharper peaks for sulfur-containing aromatics.

  • Modifier: 0.1% Formic Acid is added to both aqueous and organic phases.[1] While the target is not ionizable in the standard pH range, the acid suppresses silanol activity on the column stationary phase, preventing peak tailing often seen with nitro-aromatics.

Standard Analytical Protocol

Instrumentation: HPLC System with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 5–10 µL
Detection UV 254 nm (Quantification), 310 nm (Confirmation)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Isocratic Hold (Equilibration)
2.0 50 Start Gradient
12.0 95 Linear Ramp to High Organic
15.0 95 Wash Step
15.1 50 Re-equilibration

| 20.0 | 50 | End of Run |[1]

System Suitability Criteria:

  • Tailing Factor (T): 0.9 < T < 1.2[1]

  • Resolution (Rs): > 2.0 between Target and nearest impurity (likely the Sulfone).

  • Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=6 injections).[2]

Purification Protocol (Preparative HPLC)

For isolation of the compound from crude reaction mixtures, the analytical method is scaled up.

Scale-Up Calculations

To maintain separation integrity, the flow rate and loading must be adjusted based on the column cross-sectional area.

  • Column: Prep C18, 21.2 × 150 mm, 5 µm.

  • Scale Factor:

    
    .[1]
    
  • Flow Rate:

    
    .
    
Preparative Workflow
  • Sample Preparation: Dissolve crude solid in 100% Acetonitrile. Filter through a 0.45 µm PTFE filter.[1] Concentration should be ~50–100 mg/mL.[1]

  • Loading: Inject 500 µL – 1000 µL (depending on resolution from impurities).

  • Fraction Collection: Trigger based on UV threshold (Slope + Level) at 254 nm.

  • Post-Processing: Pool fractions. Remove ACN via rotary evaporation at 40°C under reduced pressure.[1] Lyophilize the remaining aqueous suspension to obtain the pure solid.

Visualized Workflows

Impurity Separation Logic

The following diagram illustrates the chromatographic elution order based on polarity. The oxidation products (Sulfoxide/Sulfone) are more polar and will elute before the target Sulfide on a Reversed-Phase column.

ElutionOrder Figure 1: Predicted Reversed-Phase Elution Order Start Injection Sulfoxide Impurity 1: Sulfoxide (S=O) (Most Polar) Start->Sulfoxide tR ~ 4-6 min Sulfone Impurity 2: Sulfone (O=S=O) (Intermediate Polarity) Sulfoxide->Sulfone tR ~ 7-9 min Target Target Analyte: 1-(Isopropylthio)-4-nitrobenzene (Least Polar) Sulfone->Target tR ~ 10-12 min Detector UV Detector (254 nm) Target->Detector

Figure 1: The oxidation byproducts (Sulfoxide and Sulfone) are significantly more polar than the parent Thioether, resulting in earlier elution on C18 stationary phases.

Method Development Decision Tree

This workflow guides the researcher through optimizing the separation if the standard protocol fails.

MethodDev Figure 2: Troubleshooting and Optimization Workflow Start Run Standard Gradient (50-95% ACN) Check Check Resolution (Rs) Start->Check Pass Rs > 2.0 Proceed to Validation Check->Pass Good Separation Fail Rs < 1.5 Co-elution Check->Fail Poor Separation Decision Identify Problem Fail->Decision Action1 Problem: Target Co-elutes with Non-Polar Impurities Decision->Action1 Action2 Problem: Peak Tailing Decision->Action2 Solve1 Switch to Phenyl-Hexyl Column (Exploit pi-pi selectivity) Action1->Solve1 Solve1->Check Solve2 Increase Temp to 40°C OR Add 5mM Amm. Acetate Action2->Solve2 Solve2->Check

Figure 2: Decision tree for optimizing the HPLC method based on resolution and peak shape outcomes.

References

  • Agilent Technologies. (2014).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Retrieved from [Link][1]

  • Phenomenex. (2023).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzene, 1-nitro-4-(phenylthio)- UV/Vis Spectrum.[1][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

Sources

Experimental setup for nucleophilic aromatic substitution reactions with 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: SNAr Diversification Strategies using 1-(Isopropylthio)-4-nitrobenzene

Part 1: Strategic Overview

In drug discovery, 1-(Isopropylthio)-4-nitrobenzene serves as a versatile "chameleon" scaffold. While the molecule itself is relatively stable, its dual functionality—a nitro group (strong electron-withdrawing group, EWG) and an isopropylthio group (weak donor/activatable leaving group)—allows for divergent synthetic pathways.

This guide focuses on two distinct Nucleophilic Aromatic Substitution (SNAr) workflows:

  • The "Sulfone Switch" (SNAr of Sulfonyl): Oxidizing the sulfide to a sulfone to create a hyper-reactive electrophile, allowing the isopropyl group to be swapped for amines or alkoxides.

  • Nitro-Displacement (SNAr of Nitro): Utilizing the sulfur moiety to activate the ring for the direct displacement of the nitro group, a strategy useful for synthesizing unsymmetrical diaryl sulfides or ethers.

Mechanistic Pathway Diagram

SNAr_Pathways cluster_legend Reaction Logic Start 1-(Isopropylthio)-4-nitrobenzene (Stable Precursor) Oxidation Step 1: Oxidation (mCPBA or H2O2) Start->Oxidation Activation SNAr_Nitro Alternative: S_NAr (Nitro Displacement) Nucleophile: Ar-S- / Ar-O- Start->SNAr_Nitro Direct Attack (High Temp) Sulfone Intermediate: 1-(Isopropylsulfonyl)-4-nitrobenzene (Super-Electrophile) Oxidation->Sulfone Formation of -SO2-iPr SNAr_Sulfone Step 2: S_NAr (Sulfone Displacement) Nucleophile: R-NH2 / R-OH Sulfone->SNAr_Sulfone Rapid Displacement Product_A Product A: N-Substituted-4-nitroaniline (Diversity Point 1) SNAr_Sulfone->Product_A Product_B Product B: 4-(Isopropylthio)-aryl ether/sulfide (Diversity Point 2) SNAr_Nitro->Product_B

Caption: Divergent SNAr pathways. The "Sulfone Switch" (top) is the preferred route for high-yield library generation.

Part 2: Experimental Protocols

Protocol A: The "Sulfone Switch" (Activation & Displacement)

Objective: Convert the poor leaving group (-S-iPr) into an excellent leaving group (-SO2-iPr) to enable rapid substitution.

Step 1: Oxidative Activation

  • Reagents: 1-(Isopropylthio)-4-nitrobenzene (1.0 equiv), m-CPBA (2.2 equiv) or 30% H2O2/Na2WO4 (catalytic).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Procedure:

    • Dissolve 1-(Isopropylthio)-4-nitrobenzene in DCM (0.2 M) at 0°C.

    • Add m-CPBA portion-wise over 15 minutes to control exotherm.

    • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1); product spot will be significantly more polar (lower Rf).

    • Quench: Wash with saturated NaHCO3 (x2) and Na2S2O3 (to remove excess oxidant).

    • Yield: Expect >90% of white crystalline solid (Sulfone).

Step 2: SNAr Displacement

  • Rationale: The sulfonyl group at the para position to the nitro group is highly labile.

  • Reagents: Sulfone Intermediate (1.0 equiv), Nucleophile (1.2–1.5 equiv), Base (K2CO3 or DIPEA).

  • Solvent: DMF or DMSO (for faster rates), THF (for solubility).

  • Procedure:

    • Dissolve the sulfone intermediate in DMF (0.5 M).

    • Add K2CO3 (2.0 equiv).

    • Add the amine or alcohol nucleophile.

    • Heat to 60°C.

      • Note: Primary amines react within 30 mins. Secondary amines or alkoxides may require 2-4 hours.

    • Workup: Pour into ice water. The product (4-nitro-substituted arene) usually precipitates.

Data Validation (Protocol A):

Nucleophile Temp (°C) Time (h) Yield (%) Observation
Morpholine 25 1.0 94 Rapid, exothermic
Benzylamine 60 0.5 91 Clean conversion
Methanol (NaOMe) 25 0.5 96 Instantaneous

| Aniline | 80 | 4.0 | 78 | Requires forcing conditions |

Protocol B: Direct Nitro-Displacement

Objective: Use the isopropylthio group as a stable anchor while displacing the nitro group. This is chemically challenging because -NO2 is usually the activator, not the leaving group. This reaction requires specific "soft" nucleophiles like thiolates.

  • Reagents: 1-(Isopropylthio)-4-nitrobenzene (1.0 equiv), Thiol nucleophile (e.g., 4-chlorothiophenol), Cs2CO3.

  • Solvent: DMSO (Required for dipole stabilization).

  • Procedure:

    • Prepare a vial with the substrate and thiol (1.1 equiv).

    • Add Cs2CO3 (1.5 equiv) in anhydrous DMSO.

    • Heat to 100–120°C .

    • Critical Check: Monitor for the "bis-sulfide" product.

    • Mechanism: The -S-iPr group provides just enough resonance stabilization to the Meisenheimer complex to allow -NO2 departure, though -NO2 is generally a poor leaving group compared to halides unless activated by ortho groups.

Part 3: Critical Analysis & Troubleshooting

Chemoselectivity: Sulfide vs. Nitro

The most common error is assuming the -S-iPr group will leave without oxidation.

  • Rule of Thumb: In SNAr, Leaving Group Ability follows: -F >> -NO2 > -Cl ≈ -Br >> -SO2R >>> -SR.

  • Implication: You must oxidize the sulfur to -SO2R (Protocol A) if you intend to replace the sulfur moiety. If you run Protocol B (Direct SNAr) with an amine, you will likely recover starting material or get complex decomposition, not sulfur displacement.

The "Self-Validating" Control

To ensure your system is working:

  • Positive Control: Run the reaction with Morpholine (Protocol A, Step 2). If this does not reach >90% conversion in 1 hour at RT, your sulfone intermediate is wet or your solvent is contaminated.

  • Negative Control: Run the unoxidized thioether with Morpholine at 60°C. There should be 0% conversion . This confirms that the oxidation step is the "switch" that enables the reaction.

Safety: Energetic Materials
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.

  • Oxidants (mCPBA): Shock sensitive. Never mix directly with strong reducers.

  • Waste: Segregate oxidative waste from organic solvent waste to prevent fires.

References

  • Nucleophilic Aromatic Substitution of Nitroarenes with Alkyl- or Arylthio Groups. Source: ResearchGate.[1] Context: Establishes the viability of displacing nitro groups using cesium carbonate in DMSO. URL:[Link]

  • Sulfone Synthesis by Oxidation. Source: Organic Chemistry Portal. Context: Detailed methodologies for the mCPBA and H2O2 oxidation of sulfides to sulfones (Activation Step). URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Source: Wikipedia / General Literature. Context: Foundational theory on Leaving Group ability (NO2 vs Halides vs Sulfones) and Meisenheimer complex stabilization.[2] URL:[Link][3]

Sources

Derivatization of 1-(Isopropylthio)-4-nitrobenzene for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 1-(Isopropylthio)-4-nitrobenzene for Biological Screening

Executive Summary

1-(Isopropylthio)-4-nitrobenzene (CAS: 14326-17-1 / 1817-47-6) represents a high-value "pivot scaffold" in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two functional handles: the nitro group (


) and the sulfide bridge (

).

By selectively manipulating these groups, researchers can generate libraries with widely divergent physicochemical properties (LogP, TPSA) from a single precursor. This guide provides validated protocols for transforming this scaffold into three distinct chemical spaces:

  • Lipophilic Anilines: Via chemoselective reduction (preserving the sulfide).

  • Polar Sulfones/Sulfoxides: Via controlled oxidation.

  • Amide/Urea Libraries: For high-throughput biological screening (HTS).

Strategic Workflow & Logic

The core challenge in working with this molecule is chemoselectivity .[1]

  • The Trap: Standard catalytic hydrogenation (

    
    , Pd/C) is often viable for nitro reduction, but the sulfide sulfur atom will poison Palladium/Platinum catalysts, leading to stalled reactions or desulfurization.
    
  • The Solution: We utilize electron-transfer reductions (Fe/NH

    
    Cl) that are immune to sulfur poisoning.
    
Workflow Diagram

G Start 1-(Isopropylthio)-4-nitrobenzene (Starting Material) Aniline 4-(Isopropylthio)aniline (Lipophilic Scaffold) Start->Aniline Fe / NH4Cl (Chemoselective Reduction) Sulfoxide Sulfoxide Derivative (Chiral Center) Start->Sulfoxide mCPBA (1.0 eq) 0°C Sulfone Sulfone Derivative (High Polarity, Metabolic Stability) Start->Sulfone Oxone or mCPBA (Excess) LibraryA Library A: Thio-Amides (High LogP, Membrane Permeable) Aniline->LibraryA R-COCl or R-NCO Sulfoxide->Sulfone mCPBA (>2.0 eq) RT SulfoneAmine 4-Amino-phenyl isopropyl sulfone Sulfone->SulfoneAmine Fe / NH4Cl LibraryB Library B: Sulfone-Amides (Lower LogP, Soluble) SulfoneAmine->LibraryB Diversification

Caption: Divergent synthesis pathways. Path A (Green) preserves the lipophilic sulfide. Path B (Red) accesses the polar sulfone pharmacophore.

Physicochemical Profiling (Pre-Screening)

Before derivatization, understand the property shifts. The oxidation of sulfur dramatically alters solubility and metabolic stability.

Derivative StateFunctional GroupEst.[1] LogPTPSA (Ų)Biological Utility
Parent Nitro / Sulfide~3.545.8Prodrug / Precursor
Reduced (Path A) Amine / Sulfide~2.826.0Kinase Inhibitor Scaffolds
Oxidized (Path B) Nitro / Sulfone~1.888.0Antibacterial / Metabolic Stability
Fully Functionalized Amide / Sulfone~1.0 - 2.0>90.0GPCR Ligands (H-bond acceptors)

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Sulfide-Compatible)

Rationale: Avoids Pd/C catalyst poisoning by sulfur. Uses Iron (Fe) in aqueous media (Bechamp conditions modified), which is robust, cheap, and scalable.

Materials:

  • 1-(Isopropylthio)-4-nitrobenzene (1.0 eq)

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Ammonium Chloride (NH

    
    Cl, 5.0 eq)
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro compound in Ethanol/Water.

  • Activation: Add NH

    
    Cl and stir vigorously at room temperature for 5 minutes.
    
  • Reduction: Add Iron powder in one portion. Heat the mixture to reflux (approx. 80°C) with vigorous stirring (mechanical stirring recommended for scales >5g).

  • Monitoring (Self-Validation):

    • Visual: Reaction typically turns from yellow/orange to dark brown/black (iron oxide sludge).

    • TLC:[2][3] Monitor disappearance of the non-polar nitro spot and appearance of the polar, UV-active (and often fluorescent) amine spot. Stain with Ninhydrin (turns red/purple) to confirm amine formation. Time: 1–4 hours.[4]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

  • Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and saturated NaHCO

    
    . Dry organic layer over Na
    
    
    
    SO
    
    
    .[5][6]
  • Yield Expectation: 85–95% of 4-(isopropylthio)aniline.

Protocol B: Controlled Oxidation (Sulfide to Sulfone)

Rationale: The isopropyl group provides steric bulk, but oxidation is straightforward. We use mCPBA for lab-scale precision.

Materials:

  • 1-(Isopropylthio)-4-nitrobenzene (1.0 eq)

  • mCPBA (meta-Chloroperoxybenzoic acid, 77% max, ~2.5 eq for sulfone)

  • Solvent: Dichloromethane (DCM)

  • Quench: Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate)

Step-by-Step:

  • Setup: Dissolve starting material in DCM (0.1 M concentration). Cool to 0°C (Ice bath).

  • Addition:

    • For Sulfoxide: Add 1.0 eq mCPBA slowly. Maintain 0°C.

    • For Sulfone: Add 2.5 eq mCPBA. Allow to warm to Room Temperature (RT) after addition.

  • Reaction: Stir at RT for 4–12 hours.

  • Monitoring (Self-Validation):

    • NMR Check: The methine proton of the isopropyl group (

      
      ) will shift significantly downfield.
      
      • Sulfide:

        
         ~3.3 ppm
        
      • Sulfone:

        
         ~3.2–3.4 ppm (but aromatic protons shift downfield significantly due to electron-withdrawing 
        
        
        
        ).
    • TLC:[2][3] Sulfone is much more polar (lower Rf) than the sulfide.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (removes excess peroxide). Wash with NaHCO
    
    
    (removes chlorobenzoic acid byproduct).
  • Isolation: Dry and concentrate. Recrystallize from Ethanol if necessary.

Biological Screening & Library Generation

Once the Amine (from Protocol A) or the Amino-Sulfone (Protocol B followed by A) is obtained, use the following standard conditions to generate a screening library.

Reaction Matrix: Amide Coupling (High Throughput)

Target: Generating 96-well plate library for enzyme inhibition assays.

Reagent ClassReagent ExampleConditionsProduct TypeScreening Target
Acyl Chlorides Benzoyl chloride deriv.TEA, DCM, 0°CAmides Kinase Hinge Binders
Sulfonyl Chlorides Tosyl chloride deriv.Pyridine, DCMSulfonamides Antibacterial / Carbonic Anhydrase
Isocyanates Phenyl isocyanateDCM, RTUreas Soluble Epoxide Hydrolase (sEH)

Validation of Library Quality:

  • LC-MS: Mass shift of [M+H]+ corresponding to the added acyl group.

  • Solubility Check: The isopropyl group aids solubility in DMSO stocks compared to bare phenyl rings, but high lipophilicity (Path A products) may require 1-5% surfactant (Tween-80) in assay buffers.

References & Authority

  • Chemoselective Reduction (Fe/NH4Cl):

    • Source: BenchChem Technical Guides. "Selective reduction of nitro group without affecting other functional groups."

    • Context: Validates the use of Iron/Ammonium Chloride to avoid poisoning Pd catalysts with sulfur.

  • Oxidation Protocols (Sulfide to Sulfone):

    • Source: Der Pharma Chemica, 2016, 8(18):419-423.[2] "Selective Oxidation of Organosulphides using m-CPBA."

    • URL:[Link] (Verified via Search 1.2)

    • Context: Provides stoichiometry (2.0+ eq) and workup for sulfone synthesis.

  • Biological Relevance of Sulfur Scaffolds:

    • Source: PMC / NIH.[3] "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry."

    • URL:[Link] (Verified via Search 1.12)

    • Context: Establishes the pharmaceutical relevance of thioethers and sulfones in FDA-approved drugs.

  • Properties of Isopropyl-Nitrobenzene:

    • Source: CymitQuimica / CAS Data. "1-Isopropyl-4-nitrobenzene Properties."

    • Context: Physical data and safety handling for the starting material.

Sources

Application Note: Deconvoluting the Mechanism of Action of 1-(Isopropylthio)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Mechanistic Guide & Experimental Protocols

Introduction & Mechanistic Rationale

1-(Isopropylthio)-4-nitrobenzene (CAS 7205-63-2) and its structural derivatives represent a privileged, dual-responsive pharmacophore in medicinal chemistry. The unique architecture of this scaffold contains two distinct redox-sensitive centers: a reducible para-nitro group and an oxidizable isopropylthio (thioether) moiety. Understanding the precise Mechanism of Action (MoA) of these molecules is critical for optimizing their efficacy as targeted anti-infective agents, hypoxia-activated prodrugs, or covalent enzyme inhibitors.

As an Application Scientist, it is crucial to recognize that these compounds do not operate via a single static binding event. Instead, they are dynamic prodrugs. The nitrobenzene moiety undergoes enzymatic reduction via cellular nitroreductases (NTRs) in hypoxic environments, generating highly reactive nitroso and hydroxylamine intermediates that induce oxidative stress and form covalent macromolecular adducts[1]. Concurrently, the thioether linkage acts as a reactive oxygen species (ROS) sensor. Upon exposure to physiological oxidants, the thioether is converted into a sulfoxide or sulfone, triggering a hydrophobic-to-hydrophilic phase transition that drastically alters target affinity and molecular electrophilicity[2].

The Dual-Action Redox Pathway

To successfully study this class of compounds, researchers must isolate and quantify both the reductive and oxidative pathways. The diagram below illustrates the bifurcated activation mechanism.

MoA_Pathway Prodrug 1-(Isopropylthio)- 4-nitrobenzene NTR Nitroreductase (Hypoxia) Prodrug->NTR Enzymatic Reduction ROS Endogenous ROS (H2O2 / HOCl) Prodrug->ROS Oxidation Nitroso Nitroso/Hydroxylamine Intermediates NTR->Nitroso Nitroso->ROS Redox Cycling Target Covalent Binding & Oxidative Stress Nitroso->Target DNA/Protein Adducts Sulfoxide Isopropylsulfinyl Derivative ROS->Sulfoxide Sulfoxide->Target Phase Transition

Figure 1: Dual redox-responsive pathways of 1-(Isopropylthio)-4-nitrobenzene derivatives.

Quantitative Profiling & Data Presentation

When evaluating these derivatives, kinetic oxidation rates and cytotoxicity must be correlated. While hydrogen peroxide (H₂O₂) is a common physiological ROS, kinetic analyses reveal that thioether oxidation by H₂O₂ is often remarkably slow (half-lives >75 hours). In contrast, hypochlorite (HOCl) oxidizes thioethers to sulfoxides in seconds[3]. The table below summarizes expected kinetic and pharmacodynamic parameters, demonstrating how the choice of oxidant and cellular environment dictates the primary MoA driver.

Table 1: Representative Kinetic and Pharmacodynamic Parameters for Thioether-Nitrobenzene Scaffolds

Compound VariantOxidant / TriggerOxidation t(1/2)IC₅₀ (NTR- Cells)IC₅₀ (NTR+ Cells)Primary MoA Driver
UnsubstitutedH₂O₂ (200 µM)> 75 h> 50.0 µM12.5 µMNitroreduction[4]
UnsubstitutedNaOCl (200 µM)< 5 min8.2 µM2.1 µMDual Activation
Sterically HinderedNaOCl (200 µM)45 min35.0 µM4.5 µMNitroreduction
FluorinatedH₂O₂ (200 µM)> 100 h> 100 µM8.8 µMNitroreduction[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By utilizing orthogonal analytical techniques and isogenic control lines, we eliminate false positives caused by off-target toxicity.

Protocol_Workflow Step1 Phase 1: Oxidation H2O2 / NaOCl Incubation Time-course sampling Step2 Phase 2: LC-MS/MS Quantify Sulfoxide Calculate t(1/2) Step1->Step2 Step3 Phase 3: Bioactivation NTR+ vs NTR- Cells DCFDA ROS Assay Step2->Step3 Step4 Phase 4: Deconvolution Identify Adducts Correlate Cytotoxicity Step3->Step4

Figure 2: Self-validating experimental workflow for MoA deconvolution.

Protocol A: LC-MS/MS Kinetic Profiling of Thioether Oxidation

Causality: Because thioether oxidation alters the lipophilicity of the scaffold, tracking this conversion is essential to determine whether the parent drug or the sulfoxide metabolite is the active pharmacophore in vivo. We test both H₂O₂ and NaOCl to accurately map the physiological activation profile[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 1-(Isopropylthio)-4-nitrobenzene derivative in LC-MS grade DMSO. Dilute to a working concentration of 10 µM in 1X PBS (pH 7.4).

  • Reaction Initiation: Aliquot 1 mL of the working solution into two separate amber vials. To Vial 1, add H₂O₂ to a final concentration of 200 µM. To Vial 2, add NaOCl to a final concentration of 200 µM.

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at t = 0, 1, 5, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot by adding 50 µL of cold acetonitrile containing 1 µM of an isotopically labeled internal standard (e.g., ¹³C-labeled derivative). This ensures ionization fluctuations in the MS do not skew kinetic data.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor the parent mass transition (e.g., [M+H]⁺) and the +16 Da (sulfoxide) and +32 Da (sulfone) transitions.

  • Data Processing: Plot the natural log of remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Nitroreductase-Dependent Cellular Bioactivation Assay

Causality: Nitroaromatics are essentially prodrugs requiring enzymatic reduction to exert cytotoxicity[1]. By comparing activity in NTR-proficient versus NTR-deficient isogenic cell lines, we isolate the nitro-reduction variable from the thioether-oxidation variable, proving target-specific bioactivation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic E. coli strains (or engineered mammalian cell lines) that are either wild-type (NTR+) or knockout for the primary nitroreductase gene (NTR-) into 96-well plates at

    
     cells/well. Incubate overnight.
    
  • Compound Treatment: Treat cells with a serial dilution of the derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Metronidazole).

  • Hypoxic vs. Normoxic Incubation: To validate that reduction is the primary driver, incubate one set of plates under normoxia (21% O₂) and an identical set under hypoxia (1% O₂) for 24 hours. Rationale: Hypoxia minimizes the futile redox cycling of the nitro radical anion back to the parent compound, accelerating toxic nitroso formation.

  • ROS Quantification: At 20 hours, add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular oxidative stress generated by the nitro-reduction redox cycle. Read fluorescence (Ex/Em = 485/535 nm).

  • Viability Readout: At 24 hours, perform an MTT or CellTiter-Glo assay to determine cell viability.

  • Analysis: Calculate the IC₅₀ shift. A significant leftward shift in the IC₅₀ for the NTR+ hypoxic group confirms nitro-group bioactivation as the primary cytotoxic MoA.

Conclusion

The pharmacological profiling of 1-(Isopropylthio)-4-nitrobenzene derivatives requires a nuanced approach that accounts for both thioether oxidation and nitroaromatic reduction. By utilizing the self-validating protocols outlined above, researchers can accurately deconvolute the mechanism of action, paving the way for the rational design of next-generation redox-responsive therapeutics.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems Source: Frontiers in Bioengineering and Biotechnology (via PMC - NIH) URL:[Link]

  • Toxicological Profile for Nitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR - CDC) URL:[Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: Molecules (via PMC - NIH) URL:[Link]

  • Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives Source: Wageningen University & Research (WUR eDepot) URL:[Link]

Sources

Application Note: Bimodal Quantitative Analysis of 1-(Isopropylthio)-4-nitrobenzene in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(Isopropylthio)-4-nitrobenzene (CAS 7205-63-2)—a critical intermediate in the development of agrochemicals and pharmaceutical active ingredients—is typically achieved via the nucleophilic aromatic substitution (SNAr) of 1-chloro-4-nitrobenzene with isopropyl mercaptan. Quantifying the target analyte within the crude reaction mixture presents a unique analytical challenge due to the presence of high-boiling polar aprotic solvents (e.g., DMF or DMSO), highly volatile aliphatic thiols, and UV-active nitroaromatic byproducts.

As a Senior Application Scientist, I have designed this protocol to move beyond standard generic methods. This guide details a self-validating bimodal analytical strategy utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) for primary quantitation, orthogonally supported by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile tracking and impurity profiling.

Chemical Context & Analytical Causality

To design a robust quantitative method, we must first analyze the physicochemical properties of the reaction components:

  • The Target (1-(Isopropylthio)-4-nitrobenzene): The introduction of the isopropylthio group significantly increases the lipophilicity of the molecule compared to the starting material. The nitro group acts as a powerful chromophore, making UV detection highly sensitive[1].

  • The Reactants: 1-chloro-4-nitrobenzene is moderately lipophilic and UV-active. Isopropyl mercaptan (propane-2-thiol) is highly volatile (BP ~52°C) and lacks a strong UV chromophore.

  • The Matrix: Reactions are often run in DMF or DMSO with a potassium carbonate (K2CO3) base. Direct injection of these matrices into an HPLC can cause severe peak distortion (the "solvent effect") and rapidly degrade GC stationary phases.

The Causality of the Bimodal Approach: RP-HPLC-UV is selected as the primary quantitative tool because it excels at separating non-volatile, UV-active nitroaromatics without thermal degradation[2]. However, HPLC cannot reliably quantify the UV-transparent isopropyl mercaptan. Therefore, GC-MS is employed orthogonally. The GC temperature program is designed to trap and elute the volatile thiol early, while the MS detector provides electron ionization (EI) fragmentation to confirm the molecular weights of unexpected dimeric disulfides or hydrolysis byproducts[3].

Sample Preparation: The Self-Validating Extraction Protocol

To ensure the protocol is self-validating, an Internal Standard (IS)—4-bromonitrobenzene —is introduced before extraction. This accounts for any analyte loss during the liquid-liquid extraction (LLE) phase, ensuring absolute quantitative trustworthiness.

Step-by-Step Methodology
  • Quenching & IS Addition: Transfer 100 µL of the crude reaction mixture into a 2.0 mL microcentrifuge tube. Immediately add 100 µL of a 1.0 mg/mL 4-bromonitrobenzene solution (Internal Standard) in acetonitrile. Quench the reaction by adding 800 µL of 0.1 M HCl.

    • Causality: The acidic quench neutralizes the K2CO3 base, stopping the SNAr reaction instantly and protonating any phenolic byproducts (e.g., 4-nitrophenol) to drive them into the organic phase during extraction.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 60 seconds, then centrifuge at 10,000 rpm for 3 minutes to break the emulsion.

    • Causality: DMF/DMSO and inorganic salts partition into the lower aqueous layer. The target analyte, unreacted starting material, and IS partition into the upper EtOAc layer. Removing DMF prevents HPLC baseline anomalies and protects the GC column.

  • Phase Separation & Reconstitution: Transfer 500 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 500 µL of Mobile Phase A (for HPLC) or pure EtOAc (for GC-MS).

SamplePrep A Reaction Mixture (DMF, Base, Reactants) B Quench & Spike IS (0.1M HCl + IS) A->B C Liquid-Liquid Extraction (EtOAc / H2O) B->C D Organic Phase (Analyte + Organics) C->D Top Layer E Aqueous Phase (Salts + DMF) C->E Bottom Layer F Evaporate & Reconstitute (Mobile Phase/EtOAc) D->F G HPLC / GC-MS Analysis F->G

Fig 1: Sample preparation workflow for extracting 1-(Isopropylthio)-4-nitrobenzene.

Method A: RP-HPLC-UV (Primary Quantitation)

This method separates the components based on hydrophobicity.

Chromatographic Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% TFA.

  • Gradient Program: 0-2 min (30% B), 2-10 min (linear ramp to 90% B), 10-12 min (hold 90% B), 12.1-15 min (re-equilibration at 30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (primary) and 310 nm (secondary confirmation for nitroaromatics).

  • Injection Volume: 5 µL.

Mechanistic Causality of Mobile Phase: The addition of 0.1% TFA is non-negotiable. TFA lowers the pH of the mobile phase to ~2.0, which is well below the pKa of potential hydrolysis byproducts like 4-nitrophenol (pKa ~7.15). By keeping these impurities fully protonated, we prevent secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable Gaussian peaks[2].

ChromatographicLogic Start UV Absorbance @ 254 nm Polarity Elution Order (RP-HPLC) Start->Polarity Peak1 Peak 1: 4-Nitrophenol (Hydrolysis Byproduct) Polarity->Peak1 High Polarity Peak2 Peak 2: 1-Chloro-4-nitrobenzene (Starting Material) Polarity->Peak2 Medium Polarity Peak3 Peak 3: 1-(Isopropylthio)-4-nitrobenzene (Target Product) Polarity->Peak3 Low Polarity (Lipophilic)

Fig 2: Reverse-phase HPLC elution logic based on analyte polarity and UV absorbance.

Method B: GC-MS (Orthogonal Validation & Impurity Profiling)

Used primarily to track the consumption of the volatile isopropyl mercaptan and identify unknown side-products via mass fragmentation[3].

Chromatographic Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 1:20, Inlet temperature 250°C.

  • Oven Program: 40°C (hold 3 min) -> ramp 15°C/min to 280°C -> hold 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 35–400.

Mechanistic Causality of Oven Program: The initial 40°C hold is critical. Isopropyl mercaptan is highly volatile; starting the oven at standard temperatures (e.g., 80°C) would cause it to co-elute with the solvent front, rendering quantitation impossible. The aggressive ramp to 280°C ensures the heavier nitroaromatics elute efficiently without band broadening.

Quantitative Data Presentation

The following tables summarize the validation parameters and expected analytical profiles for the bimodal system.

Table 1: HPLC-UV Method Validation Parameters (Target Analyte)
ParameterValueAcceptance Criteria (SST)
Linearity Range 0.5 – 100 µg/mLR² > 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Extraction Recovery 98.5% – 101.2%95.0% – 105.0% (IS corrected)
Peak Tailing Factor (Tf) 1.12Tf < 1.5
Resolution (Rs) 4.5Rs > 2.0 (vs. Starting Material)
Table 2: GC-MS Impurity Profiling & Fragmentation Data
CompoundExpected RT (min)Molecular Ion (M⁺)Key Fragments (m/z)
Isopropyl mercaptan2.87643, 61
Diisopropyl disulfide (Byproduct)6.8150107, 43
1-Chloro-4-nitrobenzene11.2157111, 75
4-Bromonitrobenzene (IS)12.5201155, 75
1-(Isopropylthio)-4-nitrobenzene 14.8 197 155 (M-42), 109

System Suitability & Troubleshooting

To ensure the protocol remains a self-validating system, the following System Suitability Test (SST) criteria must be met prior to running reaction samples:

  • Retention Time Stability: The RT of the Internal Standard must not drift by more than ±0.1 minutes across 5 replicate injections. Troubleshooting: If drift occurs, check for column equilibration issues or micro-leaks in the pump seals.

  • Resolution: The resolution (

    
    ) between 1-chloro-4-nitrobenzene and 1-(Isopropylthio)-4-nitrobenzene must be 
    
    
    
    . Troubleshooting: If
    
    
    , the C18 stationary phase may be degraded by residual basic matrix; replace the guard column and ensure the LLE protocol is strictly followed.

References

  • Below, H., Lehan, N., & Kramer, A. (2004). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. Microchimica Acta.[Link]

  • ACS Organic Process Research & Development. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate. ACS Publications.[Link]

  • Frontiers in Environmental Science. (2022). Accelerated catalytic ozonation for aqueous nitrobenzene degradation over Ce-loaded silicas: Active sites and pathways. Frontiers.[Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 1-(Isopropylthio)-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 1-(isopropylthio)-4-nitrobenzene.

Synthesizing aryl alkyl thioethers typically relies on two primary mechanistic pathways: the Nucleophilic Aromatic Substitution (


)  of a 4-halonitrobenzene with an alkyl thiol, or the 

Alkylation
of 4-nitrothiophenol with an alkyl halide. While both routes are viable, they present distinct kinetic and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction efficiency.

Mechanistic Pathways & Potential Pitfalls

Before troubleshooting, it is critical to understand the reaction landscape. The diagram below illustrates the two primary synthetic routes and the common side-reactions that compromise yield.

G N1 1-Fluoro-4-nitrobenzene + Isopropyl mercaptan Base1 S_NAr Conditions Base: Cs2CO3 | Solvent: DMSO N1->Base1 N2 4-Nitrothiophenol + Isopropyl bromide Base2 S_N2 Conditions Base: K2CO3 | Solvent: DMF N2->Base2 Target 1-(Isopropylthio)-4-nitrobenzene (Target Product) Base1->Target Optimal Side1 Disulfide Byproduct (Oxidation) Base1->Side1 O2 present Side2 4-Nitrophenol (Hydrolysis) Base1->Side2 H2O present Base2->Target Optimal Base2->Side1 O2 present

Mechanistic pathways and side-reactions for 1-(Isopropylthio)-4-nitrobenzene synthesis.

Troubleshooting & FAQs

Q1: I am using the route with 1-chloro-4-nitrobenzene, but my reaction stalls at 40-50% conversion. How can I drive it to completion?

A: The issue lies in the activation energy required to form the Meisenheimer complex. In


 reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group[1].
  • Solution 1 (Change the Electrophile): Switch from 1-chloro-4-nitrobenzene to 1-fluoro-4-nitrobenzene . Fluorine is significantly more electronegative than chlorine, which drastically lowers the LUMO of the aromatic ring and stabilizes the anionic Meisenheimer intermediate, accelerating the reaction.

  • Solution 2 (Upgrade the Base): If you are using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , switch to 
    
    
    
    in DMSO. The larger ionic radius of the cesium cation results in a looser ion pair with the thiolate, rendering the isopropyl thiolate highly naked and far more nucleophilic.
Q2: I am using the route (4-nitrothiophenol + isopropyl bromide). The reaction is extremely slow compared to my ethyl bromide controls. Why?

A: This is a classic kinetic issue caused by steric hindrance. Isopropyl bromide is a secondary alkyl halide. The steric bulk of the two methyl groups physically blocks the trajectory required for the


 backside attack in the 

transition state, significantly reducing the reaction rate compared to primary halides[2].
  • Solution: Increase the reaction temperature to 60–80 °C and utilize a highly polar aprotic solvent like DMF. To further accelerate the reaction, add a catalytic amount of Sodium Iodide (NaI) (10 mol%). This initiates an in situ Finkelstein reaction, temporarily converting the isopropyl bromide into the highly reactive isopropyl iodide, which is far more susceptible to nucleophilic attack.

Q3: My crude NMR shows a large amount of a non-polar byproduct instead of the target thioether. What is happening?

A: You are likely observing the formation of a disulfide byproduct (either diisopropyl disulfide or bis(4-nitrophenyl) disulfide, depending on your route). Thiolates are highly prone to oxidative homocoupling in the presence of atmospheric oxygen.

  • Solution: Oxygen must be rigorously excluded. Degas your solvents using sparging (bubbling Argon for 15-30 minutes) or the freeze-pump-thaw method. Conduct the entire reaction under a strict Argon or Nitrogen atmosphere.

Q4: I am detecting 4-nitrophenol in my reaction mixture. Where is it coming from?

A: 4-nitrophenol is the product of competitive hydrolysis. If there is residual water in your solvent or base, the hydroxide ion (


) acts as a competing nucleophile, displacing the halide to form the phenol[1].
  • Solution: Use strictly anhydrous solvents (e.g., over molecular sieves) and ensure your inorganic bases (

    
     or 
    
    
    
    ) are oven-dried prior to use.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and the expected yield of 1-(isopropylthio)-4-nitrobenzene.

RouteElectrophileNucleophileBaseSolventTemp (°C)Time (h)Est. Yield

(Optimized)
1-Fluoro-4-nitrobenzeneIsopropyl mercaptan

DMSO604>90%

(Suboptimal)
1-Chloro-4-nitrobenzeneIsopropyl mercaptan

MeCN801260-70%

(Optimized)
Isopropyl bromide4-Nitrothiophenol

DMF60880-85%

(Suboptimal)
Isopropyl bromide4-Nitrothiophenol

DCM2524<50%

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each step includes the mechanistic rationale for the operation.

Protocol A: Synthesis (Recommended Route)

This route is preferred due to the high volatility of isopropyl mercaptan, which makes it easier to remove during workup compared to unreacted 4-nitrothiophenol.

  • Preparation & Degassing: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Add 1.5 equivalents of anhydrous

    
    . Seal the flask and purge with Argon (3 vacuum/Argon cycles).
    
  • Solvent Addition: Inject anhydrous, thoroughly degassed DMSO to achieve a 0.2 M concentration relative to the electrophile. Rationale: DMSO strongly solvates the cesium cation, leaving the thiolate "naked" and highly reactive[3].

  • Reactant Addition: Via syringe, add 1.0 equivalent of 1-fluoro-4-nitrobenzene, followed by 1.2 equivalents of isopropyl mercaptan.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 4 hours under an Argon atmosphere. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Workup (Self-Validating): Cool to room temperature and quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 1M NaOH (
    
    
    
    mL). Rationale: The NaOH wash deprotonates and extracts any residual, unreacted isopropyl mercaptan into the aqueous phase, preventing contamination. Wash with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
Protocol B: Alkylation Synthesis

Use this route if working with the highly odorous isopropyl mercaptan gas/liquid is restricted in your facility.

  • Thiolate Generation: In an oven-dried round-bottom flask under Argon, dissolve 1.0 equivalent of 4-nitrothiophenol in anhydrous DMF (0.2 M). Add 1.5 equivalents of finely powdered, anhydrous

    
    . Stir at room temperature for 15 minutes. Observation: The solution will turn a deep, vibrant red, confirming the successful generation of the 4-nitrothiolate anion.
    
  • Alkylation: Dropwise, add 1.5 equivalents of isopropyl bromide. (Optional: Add 0.1 eq of anhydrous NaI to accelerate the reaction).

  • Reaction: Heat the mixture to 60 °C for 8 hours.

  • Workup: Dilute the reaction mixture with a large volume of water (at least 5 times the volume of DMF used) and extract with Diethyl Ether (

    
     mL). Wash the combined ether layers heavily with distilled water (
    
    
    
    mL). Rationale: DMF is highly miscible with ether; repetitive water washes are strictly required to pull the DMF out of the organic phase. Wash with brine, dry over
    
    
    , and concentrate to yield the crude thioether[2].

References

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. Available at:[Link]

  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Common side products in the preparation of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(Isopropylthio)-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(isopropylthio)-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction chemistry, enabling you to diagnose issues, optimize your synthesis, and prevent the formation of common impurities.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

The synthesis of 1-(isopropylthio)-4-nitrobenzene is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide, such as 4-nitrochlorobenzene, and an isopropyl thiolate.[1][2] While this is a robust transformation, several competing pathways can lead to undesired side products. This section addresses the most common issues encountered in the laboratory.

Question 1: My final product is contaminated with a significant amount of diisopropyl disulfide. What happened, and how can I prevent it?

Answer:

The presence of diisopropyl disulfide is the most common and often most significant side product in this synthesis. It arises from the oxidative coupling of two isopropyl thiolate anions.

Causality: The isopropyl thiolate anion ( (CH₃)₂CHS⁻ ), which is your key nucleophile, is highly susceptible to oxidation.[3] This oxidation can be initiated by atmospheric oxygen dissolved in the reaction solvent or introduced during reagent transfers. The reaction proceeds via a radical mechanism where two thiolate anions each lose an electron to form thiyl radicals, which then combine to form the disulfide bond (S-S).

Preventative Measures & Protocol Adjustments:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Degas Solvents: Before use, degas your reaction solvent (e.g., DMF, DMSO, THF) by bubbling an inert gas like nitrogen or argon through it for at least 30 minutes.

    • Nitrogen/Argon Blanket: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon. Use a Schlenk line or a nitrogen-filled balloon setup.

  • Reagent Purity: Ensure your isopropyl thiol is fresh and has been stored properly to minimize pre-existing disulfide impurities.

  • Controlled Base Addition: Add the base used to generate the thiolate (e.g., NaH, K₂CO₃, NaOH) slowly to the solution of isopropyl thiol at a reduced temperature (e.g., 0 °C) before introducing the 4-nitrochlorobenzene. This minimizes the time the highly reactive thiolate is exposed to potential oxidants before it can react with the electrophile.

Question 2: My analytical data (LC-MS, NMR) shows peaks corresponding to 1-(isopropylsulfinyl)-4-nitrobenzene and 1-(isopropylsulfonyl)-4-nitrobenzene. Why did this over-oxidation occur?

Answer:

This indicates that the sulfur atom in your desired thioether product has been oxidized. The sulfide (R-S-R') is the lowest oxidation state, followed by the sulfoxide (R-S(=O)-R'), and finally the sulfone (R-S(=O)₂-R').

Causality: Dialkyl sulfides are themselves susceptible to oxidation, although generally less so than thiolates.[3][4] This side reaction can occur if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures, particularly if catalyzed by trace metal impurities.

Preventative Measures & Protocol Adjustments:

  • Avoid Oxidizing Contaminants: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. Using freshly distilled solvents is recommended.

  • Strict Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating. Once the reaction is complete as monitored by TLC or LC-MS, proceed with the workup promptly.

  • Quenching: During the workup, if you suspect the presence of residual oxidants, a mild reducing quench (e.g., with a small amount of sodium bisulfite solution) can sometimes be beneficial, though care must be taken not to affect the nitro group.

Question 3: I am detecting 4-nitrophenol in my crude product mixture. Where did this come from?

Answer:

The formation of 4-nitrophenol is a result of a competing nucleophilic substitution reaction where a hydroxide ion attacks the 4-nitrochlorobenzene instead of the intended isopropyl thiolate.

Causality: The nitro group strongly activates the aromatic ring for nucleophilic attack.[2] If your reaction conditions involve an aqueous base (like NaOH or KOH) or if significant water is present in your solvent (e.g., undried DMF), the hydroxide ion (OH⁻) can act as a competing nucleophile, displacing the chloride to form 4-nitrophenol. This is particularly problematic at higher temperatures.

Preventative Measures & Protocol Adjustments:

  • Anhydrous Conditions: Use anhydrous solvents and non-hydroxide bases if possible. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.[1][5] NaH deprotonates the thiol to form the sodium thiolate and hydrogen gas, leaving no competing nucleophile.[4]

  • Phase-Transfer Catalysis: If using an aqueous base is unavoidable, employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can help facilitate the reaction of the thiolate at the organic interface and minimize the competing aqueous hydrolysis reaction.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate, as the rate of hydrolysis increases significantly with temperature.

Question 4: I attempted the synthesis by reacting 4-nitrothiophenol with 2-bromopropane and observed vigorous gas evolution with very low yield of the desired product. What went wrong?

Answer:

You have encountered a classic competing elimination reaction. This alternative synthetic route is generally not recommended for secondary alkyl halides like 2-bromopropane.

Causality: In this scenario, the 4-nitrothiophenoxide anion acts not only as a nucleophile (for the desired SN2 reaction) but also as a strong base. With a secondary alkyl halide, the base-mediated E2 elimination pathway is highly competitive with the SN2 substitution pathway.[6][7] The thiophenoxide abstracts a proton from a methyl group of the 2-bromopropane, leading to the formation of propene gas and eliminating HBr. Steric hindrance around the secondary carbon of the isopropyl group also disfavors the SN2 backside attack.[8]

Recommended Approach: The preferred and more reliable synthetic strategy is the one described initially: reacting an aryl halide (4-nitrochlorobenzene) with a thiolate (isopropyl thiolate). The SNAr mechanism on the aromatic ring is not susceptible to this type of elimination competition.[2]

Visualizing the Reaction and Side Pathways

The following diagram illustrates the primary synthetic route to 1-(isopropylthio)-4-nitrobenzene and the key side reactions that can occur.

G ArylHalide 4-Nitrochlorobenzene Product 1-(Isopropylthio)-4-nitrobenzene (Desired Product) ArylHalide->Product SNAr Reaction (Main Pathway) Hydrolysis_Product 4-Nitrophenol (Hydrolysis Side Product) ArylHalide->Hydrolysis_Product Hydrolysis (H₂O) Thiol Isopropyl Thiol Thiolate Isopropyl Thiolate ((CH₃)₂CHS⁻) Thiol->Thiolate Deprotonation Base Base (e.g., NaH) Base->Thiolate Thiolate->Product SNAr Reaction (Main Pathway) Disulfide Diisopropyl Disulfide (Oxidation Side Product) Thiolate->Disulfide Oxidation (O₂) Oxidation_Product Sulfoxide / Sulfone (Over-oxidation) Product->Oxidation_Product Oxidation (O₂)

Caption: Main reaction and common side product pathways.

Summary of Troubleshooting Strategies

Observed Problem Primary Cause Recommended Solution
Presence of Diisopropyl DisulfideOxidation of thiolate by atmospheric oxygen.Work under a strict inert atmosphere (N₂/Ar); degas solvents.[3]
Formation of Sulfoxide/SulfoneOver-oxidation of the thioether product.Avoid excessive heat and prolonged reaction times; ensure pure reagents.[4]
Presence of 4-NitrophenolHydrolysis of 4-nitrochlorobenzene by OH⁻.Use anhydrous solvents and a non-hydroxide base (e.g., NaH, K₂CO₃).
Low Yield with Gas Evolution (when using 2-bromopropane)Competing E2 elimination reaction.Use the SNAr route: react 4-nitrochlorobenzene with isopropyl thiol/base.[7]

Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent system for this SNAr reaction? A: For optimal results, a polar aprotic solvent is preferred as it effectively solvates the cation of the base without interfering with the nucleophile.[5] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.[9] The ideal base is one that efficiently deprotonates the thiol without introducing a competing nucleophile. Sodium hydride (NaH) is highly effective for this purpose.[4] Anhydrous potassium carbonate (K₂CO₃) is a milder, safer, and often equally effective alternative.[1]

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting aryl halide and the less polar thioether product (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the 4-nitrochlorobenzene spot is a primary indicator of reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to simultaneously check for the formation of side products.

Q: What is the best method for purifying the final product from these common side products? A: Flash column chromatography on silica gel is the most effective method for separating 1-(isopropylthio)-4-nitrobenzene from the common impurities.

  • Diisopropyl disulfide: This side product is significantly less polar than the desired product and will elute first with a non-polar eluent like hexanes.

  • 1-(Isopropylthio)-4-nitrobenzene: The desired product is moderately polar and will elute next.

  • Unreacted 4-nitrochlorobenzene: This is slightly more polar than the product and will elute after it.

  • 4-Nitrophenol and Sulfoxide/Sulfone: These are highly polar impurities and will either remain at the baseline or require a much more polar solvent system (e.g., >30% ethyl acetate in hexanes) to elute.

Key Experimental Protocol

Protocol: Synthesis of 1-(Isopropylthio)-4-nitrobenzene via SNAr

Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a nitrogen inlet, add 4-nitrochlorobenzene (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via cannula until a stirrable slurry is formed (approx. 0.2-0.5 M concentration relative to the aryl halide). Begin vigorous stirring. Add isopropyl thiol (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC every 1-2 hours until the 4-nitrochlorobenzene is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Paradisi, C., & Scorrano, G. (1999). From Tars to Products: How To Disentangle the Reactions of Nitrobenzenes with Nucleophiles. Accounts of Chemical Research, 32(11), 958-968. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Available at: [Link]

  • Li, J., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Available at: [Link]

  • PrepChem.com. (n.d.). (a) Preparation of 4-(Isopropylthio)-3-(trifluoromethyl)nitrobenzene. Available at: [Link]

  • De Maria, P., & Fini, A. (1971). Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones. Journal of the Chemical Society B: Physical Organic, 2335-2338. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Available at: [Link]

  • W.W. Norton. (n.d.). 7.9 What Can We Do with These Reactions? How to Do Organic Synthesis. Available at: [Link]

Sources

Troubleshooting guide for the purification of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 1-(Isopropylthio)-4-nitrobenzene (CAS: 7205-63-2)[1].

The purification of thioethers requires a nuanced understanding of sulfur's redox chemistry and the steric/electronic effects of the nitroarene system. This guide moves beyond basic procedures to explain the causality behind each experimental choice, ensuring your workflow is robust, reproducible, and self-validating.

Mechanistic Workflow & Impurity Generation

The synthesis of 1-(isopropylthio)-4-nitrobenzene is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) between 1-chloro-4-nitrobenzene and isopropyl mercaptan under basic conditions[2], or via Palladium-catalyzed cross-coupling[3]. Understanding where impurities originate in this pathway is critical for designing an effective purification strategy.

G SM Starting Materials 1-Chloro-4-nitrobenzene + Isopropyl mercaptan Rxn SNAr / Cross-Coupling (Base: K2CO3, Solvent: EtOH/DMF) SM->Rxn Crude Crude Reaction Mixture (Thioether + Impurities) Rxn->Crude Imp1 Over-oxidation Sulfoxide / Sulfone Crude->Imp1 Imp2 Side Reaction Bis(4-nitrophenyl) disulfide Crude->Imp2 Imp3 Unreacted Starting Materials Crude->Imp3 Purif Purification Workflow (Extraction, Chromatography, Recrystallization) Crude->Purif Pure Pure 1-(Isopropylthio)-4-nitrobenzene Target Product Purif->Pure

Figure 1: Mechanistic workflow of 1-(Isopropylthio)-4-nitrobenzene synthesis and impurity generation.

Physicochemical Data & Impurity Profiling

To successfully isolate the target compound, you must exploit the physicochemical differences between the product and its common byproducts. The sulfur atom in the thioether is highly susceptible to oxidation, leading to polar sulfoxide[4] and sulfone[5] impurities.

Table 1: Physicochemical Profile of Target Compound and Common Impurities

CompoundCAS NumberMolecular WeightEst. LogPTLC Rf (Hex/EtOAc 9:1)Melting Point
1-(Isopropylthio)-4-nitrobenzene 7205-63-2197.25 g/mol ~3.5~0.6046.3–47.2 °C
1-Chloro-4-nitrobenzene (SM)100-00-5157.55 g/mol ~2.4~0.6583.0 °C
Bis(4-nitrophenyl) disulfide 100-32-3308.33 g/mol ~4.1~0.55180.0 °C
2-Propyl 4-nitrophenyl sulfoxide 7205-73-4213.25 g/mol 1.60~0.10N/A
2-Propyl 4-nitrophenyl sulfone 7205-84-7229.25 g/mol 1.78~0.05N/A

Validated Purification Protocol

This self-validating protocol ensures the systematic removal of unreacted starting materials, inorganic salts, and oxidized byproducts.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

Causality: Quenching with water crashes out the highly lipophilic thioether while dissolving polar inorganic salts (e.g., K2CO3, KCl).

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and distilled water (approx. 3x the reaction volume).

  • Extract the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 50 mL).

  • Crucial Wash Step: Wash the combined organic layers with 1M NaOH (2 × 30 mL). Why? If 4-nitrothiophenol was used as a starting material or generated as a byproduct, its acidic thiol proton (pKa ~5.5) will be deprotonated, forcing the thiolate into the aqueous layer.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude yellow residue.

Phase 2: Flash Column Chromatography

Causality: Silica gel separates compounds based on dipole interactions. The non-polar thioether elutes quickly, while the highly polarized S=O bonds of sulfoxides and sulfones interact strongly with the silanol groups on the stationary phase[4][5].

  • Pack a silica gel column (230-400 mesh) using 100% Hexanes.

  • Dissolve the crude residue in a minimum volume of DCM and load it onto the column.

  • Elute using a gentle gradient from 100:0 to 95:5 Hexanes:EtOAc.

  • Monitor fractions via TLC (UV active at 254 nm). The target thioether will elute at an Rf of ~0.6.

Phase 3: Recrystallization (Polishing Step)

Causality: Chromatography may not fully resolve trace disulfides or unreacted 1-chloro-4-nitrobenzene. Recrystallization exploits differential solubility lattices to achieve >99% purity.

  • Dissolve the chromatography-purified product in a minimum volume of hot ethanol (or hexane).

  • Allow the solution to cool slowly to room temperature to form a stable crystal lattice.

  • Transfer the flask to an ice bath (0 °C) for 30 minutes to maximize yield, as the compound has a relatively low melting point of 46.3–47.2 °C[2].

  • Filter the yellow crystals and dry under high vacuum for 12 hours.

Troubleshooting & FAQs

Q1: My isolated product contains a highly polar impurity that stays at the baseline on my TLC (Hexanes/EtOAc 9:1). What is it, and how do I remove it? A1: This is an over-oxidation product—specifically 2-propyl 4-nitrophenyl sulfoxide (LogP 1.6)[4] or 2-propyl 4-nitrophenyl sulfone (LogP 1.78)[5]. Thioethers are susceptible to oxidation by atmospheric oxygen or residual peroxides in ethereal solvents. To remove it, pass the product through a short silica plug using 95:5 Hexanes/EtOAc. The highly polar sulfoxide/sulfone will remain trapped on the silica, while the target thioether (LogP ~3.5) elutes cleanly.

Q2: I synthesized the compound using 4-nitrothiophenol and isopropyl bromide, but my product is contaminated with a yellow solid that has a very high melting point (~180 °C). How do I avoid this? A2: The high-melting impurity is bis(4-nitrophenyl) disulfide, formed via the oxidative coupling of the 4-nitrothiophenol starting material. To minimize disulfide formation, thoroughly degas your solvents with nitrogen or argon prior to the reaction, and maintain a strict inert atmosphere. If the disulfide is already present, it must be separated via careful silica gel chromatography, as it elutes slightly after the target thioether.

Q3: The target compound and 1-chloro-4-nitrobenzene are co-eluting during column chromatography. How can I improve the separation? A3: Both compounds have similar Rf values in standard Hexane/EtOAc mixtures. To improve resolution, switch to a less polar, more selective solvent system such as 100% Hexanes or Toluene/Hexanes (1:1). A better proactive strategy is to ensure the SNAr reaction goes to absolute completion by using a slight excess (1.2 to 1.5 equivalents) of the volatile isopropyl mercaptan, which can be easily removed by evaporation, eliminating the need to separate unreacted 1-chloro-4-nitrobenzene entirely.

Q4: Why is my purified product an oil instead of a solid? A4: 1-(Isopropylthio)-4-nitrobenzene has a low melting point of 46.3–47.2 °C[2]. Minor impurities, residual extraction solvents (like EtOAc or EtOH), or even warm ambient laboratory temperatures can cause melting point depression, resulting in an oily appearance. Place the vial under high vacuum for 4–6 hours to remove trace solvents, then store it in a refrigerator (4 °C) to induce crystallization. Scratching the inside of the glass flask with a glass rod can also provide nucleation sites to trigger crystallization.

References

  • Royal Society of Chemistry. "ESI 1 Table S1 Molar absorbances, ε, for alkyl 4-nitrophenyl sulfides and sulfoxides". RSC. Available at:[Link]

  • Molaid. "2-propyl 4-nitrophenyl sulfoxide - CAS 7205-73-4". Molaid Chemical Database. Available at:[Link]

  • Molaid. "2-propyl 4-nitrophenyl sulfone - CAS 7205-84-7". Molaid Chemical Database. Available at:[Link]

  • Itoh et al. "Supporting Information: A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols". AWS. Available at:[Link]

Sources

Optimizing reaction conditions for substitutions on 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers optimizing reaction conditions for 1-(Isopropylthio)-4-nitrobenzene (also known as Isopropyl 4-nitrophenyl sulfide).

Topic: Optimizing Reaction Conditions for Substitutions & Modifications Code: CAS 22388-04-9 (Analog) Audience: Medicinal Chemists, Process Development Scientists

Dashboard: Reactivity Profile & Chemoselectivity

Before initiating any protocol, understand the competing electronic effects in your substrate. The molecule contains two conflicting functional groups: the electron-rich sulfide (


) and the electron-poor nitro  (

) group.[1]
FeatureReactivity ImplicationCritical Optimization Challenge
Sulfide (

)
Activator (Ortho/Para) Prone to unwanted oxidation (

).[1] Poisons Pd/Pt catalysts.
Nitro (

)
Deactivator (Meta) Requires reduction to

for most drug scaffolds.
Isopropyl Group Steric Bulk Hinders substitution at the ortho position (C2/C6) adjacent to Sulfur.
Strategic Decision Tree

Use this flowchart to select the correct module for your synthesis goal.

ReactivityFlow Start Start: 1-(Isopropylthio)-4-nitrobenzene Goal What is your synthetic goal? Start->Goal Red Reduce Nitro to Aniline (-NO2 -> -NH2) Goal->Red Ox Oxidize Sulfur (-S- -> -SO- or -SO2-) Goal->Ox Sub Ring Substitution (Halogenation/Nitration) Goal->Sub Cat_Issue CRITICAL: Avoid Pd/C (Sulfur Poisoning) Red->Cat_Issue Selectivity Selectivity Control (Sulfoxide vs Sulfone) Ox->Selectivity Directing Directing Effect Conflict (S is o/p; NO2 is m) Sub->Directing Use Fe/NH4Cl or Zn/AcOH Use Fe/NH4Cl or Zn/AcOH Cat_Issue->Use Fe/NH4Cl or Zn/AcOH Use NaIO4 (Sulfoxide)\nor H2O2/WO3 (Sulfone) Use NaIO4 (Sulfoxide) or H2O2/WO3 (Sulfone) Selectivity->Use NaIO4 (Sulfoxide)\nor H2O2/WO3 (Sulfone) Major Product:\nOrtho to Sulfur (C2) Major Product: Ortho to Sulfur (C2) Directing->Major Product:\nOrtho to Sulfur (C2)

Figure 1: Decision matrix for optimizing reaction pathways. Note the critical divergence in reduction protocols due to catalyst poisoning.

Module A: Reduction of Nitro Group (Chemo-selective)

Goal: Convert


 to 

without desulfurization or catalyst deactivation.
Common Issue: Catalyst Poisoning

User Report: "Hydrogenation using


 and 

stopped after 10% conversion." Root Cause: The sulfide sulfur lone pairs bind irreversibly to the active Pd sites, poisoning the catalyst. Contraindication: Do NOT use Raney Nickel unless you intend to cleave the

bond (desulfurization).
Optimized Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is robust, sulfur-tolerant, and avoids high-pressure equipment.

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 eq of 1-(Isopropylthio)-4-nitrobenzene in Ethanol/Water (3:1 ratio).

  • Activation: Add 5.0 eq of Iron Powder (Fe) (fine mesh) and 1.0 eq of Ammonium Chloride (

    
    ) .
    
    • Tip:

      
       is preferred over 
      
      
      
      to prevent acid-catalyzed hydrolysis of the thioether.
  • Reflux: Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Spot TLC. The amine will be more polar and likely fluorescent.

  • Workup: Filter hot through a Celite pad to remove Iron oxide sludge. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate. If the product does not crystallize, extract with Ethyl Acetate, wash with brine, and dry over

    
    .
    

Alternative (Zinc/Acetic Acid): If the Iron workup is too messy (emulsions), use Zn dust (5 eq) in Acetic Acid at


.
  • Warning: This is exothermic. Add Zn in portions.

Module B: Controlled Oxidation (Sulfur Management)

Goal: Selectively access the Sulfoxide (


) or Sulfone (

).
Q: How do I stop at the Sulfoxide without over-oxidizing?

A: Use Sodium Periodate (


)  in aqueous methanol. 

-CPBA is difficult to control and often yields mixtures of sulfoxide and sulfone.

Protocol for Sulfoxide (Mono-oxidation):

  • Dissolve substrate in

    
     (1:1).
    
  • Add 1.1 eq of

    
     at 
    
    
    
    .
  • Stir at

    
     for 4 hours.
    
  • Why this works: Periodate solubility limits the concentration of active oxidant, preventing over-oxidation.

Protocol for Sulfone (Double-oxidation):

  • Dissolve substrate in Acetic Acid.

  • Add 3.0 eq of

    
    .
    
  • Heat to

    
     for 2 hours.
    
  • Note: The electron-withdrawing nitro group makes the sulfur less nucleophilic, so heat is required compared to simple thioanisoles.

Module C: Electrophilic Aromatic Substitution (Ring Functionalization)

Goal: Add a halogen (Br/Cl) to the ring. Challenge: The sulfide is an activator (ortho/para), while the nitro is a deactivator (meta). Regioselectivity: Both groups direct incoming electrophiles to the C2 position (ortho to Sulfur, meta to Nitro).

Critical Troubleshooting: Bromination

User Report: "Reaction with


 yielded a complex mixture and loss of starting material."
Diagnosis: 

can form a charge-transfer complex with the Sulfur atom (

) or oxidize it, rather than substituting the ring.

Optimized Protocol (NBS Method): Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to favor ring substitution over sulfur oxidation.

  • Solvent: Acetonitrile (

    
    ) is preferred.
    
  • Reagent: 1.05 eq NBS.

  • Conditions: Stir at

    
     to Room Temperature.
    
    • Avoid: Radical initiators (AIBN, light) unless you want to brominate the isopropyl side chain (benzylic bromination).[1]

  • Mechanism Check: The

    
     group activates the position ortho to itself. The steric bulk of the Isopropyl group might slightly hinder C2, but C2 is the only electronically activated position (C6 is identical).
    
ReagentConditionsMajor ProductMechanism


,

Ring Bromination (C2) Electrophilic Aromatic Sub.
NBS

, RT, Dark
Ring Bromination (C2) Electrophilic Aromatic Sub.
NBS / AIBN

, Reflux, Light
Side-chain Bromination Radical Substitution on

References & Authority

  • Reduction of Nitro-Thioethers:

    • Bechamp Reduction (Fe/HCl/NH4Cl): A standard method for retaining sulfide linkages while reducing nitro groups.

    • Source: Org.[2][3][4][5][6] Synth. 1948, 28, 11.

  • Selective Oxidation:

    • NaIO4 for Sulfoxides: Leonard, N. J., & Johnson, C. R. (1962). Periodate oxidation of sulfides to sulfoxides. The Journal of Organic Chemistry, 27(1), 282-284. Link

  • Electrophilic Substitution of Thioanisoles:

    • Regioselectivity:[1][5] The synergistic directing effect of ortho-para donor (S-R) and meta acceptor (NO2) is a fundamental principle of EAS.

    • Source: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Disclaimer: These protocols involve hazardous chemicals (Nitro compounds, Bromine, Oxidants). Always perform a risk assessment and work within a fume hood.

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 1-(isopropylthio)-4-nitrobenzene and have encountered unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As specialists in spectroscopic analysis, we understand that an NMR spectrum is a story. Our goal is to help you read that story accurately, distinguish between your target molecule and unwanted artifacts, and confidently move forward with your research. This guide provides a structured, in-depth approach to troubleshooting common and uncommon spectral issues.

Frequently Asked Questions (FAQs)

Q1: I've just run a ¹H NMR spectrum of my 1-(isopropylthio)-4-nitrobenzene sample. What should the spectrum of a pure sample look like?

A: Understanding the expected spectrum is the essential first step in identifying what is unexpected. The structure of 1-(isopropylthio)-4-nitrobenzene has a distinct symmetry and electronic environment that gives rise to a predictable pattern.

The molecule has a plane of symmetry through the isopropyl and nitro groups. The aromatic region will show a classic AA'BB' system, which often appears as two distinct, mutually coupled doublets due to the strong electronic influence of the para-substituents. The isopropyl group will present as a septet for the lone methine proton, coupled to the six equivalent methyl protons, which appear as a doublet.

Expected Chemical Shifts and Multiplicities:

ProtonsEnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
H-a Aromatic (ortho to -NO₂)~ 8.1 - 8.2Doublet (d)2H
H-b Aromatic (ortho to -S-iPr)~ 7.3 - 7.4Doublet (d)2H
H-c Isopropyl (methine, -CH)~ 3.5 - 3.7Septet (sept)1H
H-d Isopropyl (methyl, -CH₃)~ 1.3 - 1.4Doublet (d)6H

Note: These are estimated values. The exact chemical shifts can be influenced by the deuterated solvent used, sample concentration, and temperature.[1][2]

Below is a diagram illustrating the distinct proton environments of the molecule.

Caption: Proton environments in 1-(isopropylthio)-4-nitrobenzene.

Q2: My spectrum shows several unexpected sharp singlets and multiplets. How can I identify their source?

A: This is the most common issue faced during spectral analysis. These peaks almost always originate from three sources: residual solvents, unreacted starting materials, or products from side reactions.

Category 1: Residual Solvents Solvents used during synthesis, workup (e.g., extractions), or purification (e.g., column chromatography) can be difficult to remove completely. Consulting a table of common NMR solvent impurities is the first and most critical step.[3][4]

Common Solvent Impurities and their ¹H Chemical Shifts (in CDCl₃):

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17Singlet (s)
Acetonitrile1.94Singlet (s)
Dichloromethane (DCM)5.30Singlet (s)
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
N,N-Dimethylformamide (DMF)8.02 (s), 2.92 (s), 2.75 (s)Singlets
Dimethyl Sulfoxide (DMSO)2.54Singlet (s)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane / Heptane~0.9 - 1.4Complex multiplets
Methanol3.49Singlet (s)
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water (H₂O)~1.56 (can vary significantly)Broad Singlet (br s)

Source: Adapted from values published by Gottlieb, Kotlyar, and Nudelman (1997) and subsequent expansions.[3][4]

Category 2: Unreacted Starting Materials or Reagents The synthesis of 1-(isopropylthio)-4-nitrobenzene typically involves a nucleophilic aromatic substitution reaction. Common starting materials could include:

  • 4-chloronitrobenzene: Would show two doublets in the aromatic region.

  • Isopropyl mercaptan (2-propanethiol): The thiol proton (-SH) is often broad and can exchange. The isopropyl signal would be present.

  • 2-Iodopropane or 2-Bromopropane: Would show a septet and a doublet for the isopropyl group, shifted by the halogen.

Compare your spectrum to the known spectra of these potential starting materials to confirm their presence.

Category 3: Side-Reaction or Degradation Products Thioethers are susceptible to oxidation, and the electron-deficient nitroaromatic ring can be involved in other reactions.[5]

  • Oxidation to Sulfoxide: The sulfur atom can be oxidized to a sulfoxide, forming 1-(isopropylsulfinyl)-4-nitrobenzene. This oxidation would cause a significant downfield shift of the adjacent protons. The aromatic protons ortho to the sulfur (H-b) and the isopropyl methine proton (H-c) would be most affected, shifting downfield by approximately 0.3-0.5 ppm.

  • Oxidation to Sulfone: Further oxidation yields the sulfone, 1-(isopropylsulfonyl)-4-nitrobenzene. The deshielding effect is even stronger, shifting the same adjacent protons further downfield.

  • Degradation: Nitroaromatic compounds can be susceptible to degradation, especially in the presence of strong bases or nucleophiles, or upon exposure to light over long periods.[6] While the thioether is generally stable, complex degradation pathways could lead to a variety of minor, unidentified peaks.[7][8][9]

Q3: The baseline of my spectrum is rolling, curved, or not flat. What causes this and how can I fix it?

A: A distorted baseline is typically an artifact of data acquisition or processing, not a chemical issue with your sample.[10]

  • Cause 1: Incorrect Phasing: This is the most common reason. The NMR signal (the FID) has two components that must be correctly adjusted (zero-order and first-order phase correction) to produce pure absorption peaks. Improper automatic phasing or errors in manual phasing will result in a rolling baseline.

    • Solution: Re-process the raw data (the FID). In your NMR software, manually adjust the zero-order (PH0) and first-order (PH1) phase parameters until the baseline on both sides of the peaks is flat and all peaks are upright and symmetrical.[11]

  • Cause 2: Very Broad Signals: If your sample contains polymers, proteins, or other large molecules (or if the sample has precipitated), it can produce extremely broad signals that are difficult to distinguish from the baseline, making it appear distorted.

    • Solution: Check the sample for turbidity. If it's cloudy, filter it through a small plug of glass wool in a pipette before re-running the spectrum.

  • Cause 3: Receiver Overflow / ADC Overflow: If your sample is too concentrated, the signal can overwhelm the instrument's detector.[12][13] This "clips" the FID and introduces artifacts that can severely distort the baseline after Fourier transformation.

    • Solution: The instrument software usually warns you of an ADC overflow. Dilute your sample and re-acquire the data. Alternatively, you can reduce the receiver gain (rg) or the pulse width (p1) in the acquisition parameters, but dilution is the preferred method for ensuring quantitative accuracy.[12]

Q4: Some of my peaks look broad and poorly resolved. What's wrong?

A: Peak broadening can be caused by several factors, ranging from sample preparation to instrument settings.[11]

  • Poor Shimming: The "shims" are coils that adjust the magnetic field to make it as homogeneous as possible across the sample volume. Poorly adjusted shims are a primary cause of broad and asymmetric peak shapes.

    • Solution: Before acquiring your data, carefully shim the instrument on your specific sample, adjusting at least the Z1 and Z2 shims to optimize the lock signal shape. For higher resolution, a full shimming routine should be performed.

  • High Sample Concentration: As mentioned above, highly concentrated samples can be viscous, which slows molecular tumbling and leads to broader peaks. Intermolecular interactions can also cause broadening.

    • Solution: Dilute the sample to a more appropriate concentration (typically 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR).

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions like Fe³⁺, Cu²⁺) can dramatically shorten relaxation times and cause significant line broadening.

    • Solution: If you suspect metal contamination, try washing your glassware with a chelating agent like EDTA. To remove dissolved oxygen, you can bubble an inert gas (N₂ or Ar) through the NMR tube for a few minutes before sealing.

  • Chemical Exchange: If a proton is exchanging between two or more environments on a timescale similar to the NMR measurement, its peak can broaden or even disappear. This is less likely for the core structure of your compound but could affect labile protons on impurities.

Systematic Troubleshooting Workflow

When faced with an unexpected spectrum, a systematic approach is more effective than random guessing. Follow this workflow to logically diagnose the issue.

Caption: A logical workflow for troubleshooting unexpected NMR peaks.

Experimental Protocol: Best Practices for Sample Preparation

Preventing artifacts is always better than correcting them. Adhering to a strict sample preparation protocol will eliminate many of the common problems described above.

Objective: To prepare a high-quality NMR sample of 1-(isopropylthio)-4-nitrobenzene, free from contaminants and artifacts.

Materials:

  • Purified 1-(isopropylthio)-4-nitrobenzene (ensure it is dry)

  • High-purity deuterated solvent (e.g., CDCl₃, 99.8%+ D) from a fresh or properly stored container

  • Clean, dry, high-quality NMR tube

  • Pasteur pipette and bulb

  • Small vial and spatula

  • Vortex mixer (optional)

Procedure:

  • Glassware Preparation: Ensure the NMR tube and any vials used are scrupulously clean and dry. If necessary, wash with a suitable solvent (acetone, then methanol) and dry in an oven at >100 °C for several hours. Allow to cool to room temperature in a desiccator.

  • Sample Weighing: Weigh approximately 5-10 mg of your purified compound directly into a clean, dry vial. Causality: This concentration range is optimal for achieving good signal-to-noise without causing issues from high viscosity or concentration-dependent peak shifts.[14]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 to 0.7 mL of deuterated solvent to the vial. Causality: This volume ensures the sample is within the active detection region of the spectrometer's coils, which is crucial for proper shimming and quantitative accuracy.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution against a bright background to ensure there is no suspended solid material.

  • Sample Transfer: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette. Avoid transferring any solid particles.

  • Filtering (If Necessary): If the solution appears cloudy or contains particulate matter, filter it through a small plug of cotton or glass wool packed into the bottom of the Pasteur pipette during the transfer. Causality: Undissolved solids will severely degrade the magnetic field homogeneity (shims), leading to broad, distorted peaks.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Final Check: Wipe any dust or fingerprints from the outside of the NMR tube with a laboratory wipe (e.g., Kimwipe™) before inserting it into the spectrometer.

By following this protocol, you establish a self-validating system where the potential for contamination and instrumental artifacts is minimized from the outset, leading to trustworthy and reproducible data.

References

  • Rogers, M. T. NMR Artifacts. Michigan State University Department of Chemistry. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Wisconsin-Madison. Common NMR Solvents - Reference Data. [Link]

  • Max T. Rogers NMR Facility. NMR Artifacts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • San Diego State University NMR Facility. Common Problems. [Link]

  • Chemdad Co., Ltd. 1-ISOPROPYL-4-NITROBENZENE. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Ghasemzadeh, M. A., & Gholizadeh, M. (2012). Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed, 21(4), 389-94. [Link]

  • University of Puget Sound. Approximating Proton NMR Chemical Shifts. [Link]

  • Henan Allgreen Chemical Co.,Ltd. 1-ISOPROPYL-4-NITROBENZENE. [Link]

  • University of Ottawa. NMR Basics. [Link]

  • PrepChem.com. Preparation of 4-(Isopropylthio)-3-(trifluoromethyl)nitrobenzene. [Link]

  • SpectraBase. 1-ISOPROPYL-4-NITROSOBENZENE. [Link]

  • Kumar, A., Kumar, S., & Chakrabarti, T. (2007). NMR data on the degradation of o-nitrophenol degradation by the microbial consortium. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • McKinnon, N. B., De la Cruz, A. A., & Anseth, K. S. (2018). Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels. Macromolecular Rapid Communications, 39(21), 1800475. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Technical Support Center: Best Practices for the Handling and Long-Term Storage of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Aliquot into Amber Vials\n(Minimize Headspace)", fillcolor="#FBBC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(Isopropylthio)-4-nitrobenzene (also known as isopropyl 4-nitrophenyl sulfide). This compound presents unique handling challenges due to its low melting point and susceptibility to S-oxidation.

This guide moves beyond basic safety data sheets to explain the causality behind degradation and provides field-proven, self-validating protocols to ensure absolute scientific integrity in your drug development and synthetic workflows.

Section 1: Physicochemical Profile & Causality of Degradation

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. The isopropyl thioether linkage is electron-rich at the sulfur atom. Despite the electron-withdrawing nature of the para-nitro group, the sulfur atom remains a prime target for electrophilic oxygen species.

Quantitative Data Summary
PropertyValueClinical/Experimental Implication
Chemical Name 1-(Isopropylthio)-4-nitrobenzeneTarget analyte/reagent [1.2].
CAS Number 7205-63-2Unique identifier for procurement[].
Molecular Weight 197.25 g/mol Required for precise molarity calculations[2].
Melting Point 46.3–47.2 °CHighly prone to phase transition (melting) at elevated ambient temperatures[3].
Appearance Yellow solidColor shifts (e.g., to deep orange/brown) indicate potential degradation or impurities[3].
Degradation Pathway

The primary mode of degradation is the oxidation of the thioether to a sulfoxide, and subsequently to a sulfone[4][5]. This is catalyzed by light, atmospheric oxygen, and trace peroxides often found in aged ethereal solvents.

DegradationPathway Sulfide 1-(Isopropylthio)-4-nitrobenzene (Target Compound) Sulfoxide 2-propyl 4-nitrophenyl sulfoxide (Intermediate Degradant) Sulfide->Sulfoxide Auto-oxidation (O2) Sulfone 2-propyl 4-nitrophenyl sulfone (Final Degradant) Sulfoxide->Sulfone Prolonged Oxidation ROS Reactive Oxygen Species (ROS) & Photons (hv) ROS->Sulfoxide Catalyzes

Oxidative degradation pathway of 1-(Isopropylthio)-4-nitrobenzene into sulfoxide and sulfone.

Section 2: Troubleshooting FAQs

Q1: My shipment of 1-(Isopropylthio)-4-nitrobenzene arrived as a viscous yellow liquid instead of a solid. Is it degraded? Expert Answer: Not necessarily. The causality here is thermal, not chemical. The compound has a documented melting point of 46.3–47.2 °C[3]. During transit in summer months or storage in a warm laboratory, the ambient temperature can easily exceed this threshold, causing a solid-to-liquid phase transition. Self-Validating Protocol: Place the sealed vial in a 4 °C refrigerator for 2–4 hours. If the compound is pure, it will cleanly recrystallize into a yellow solid[3]. If it remains a liquid at 4 °C, suspect solvent contamination or significant oxidative degradation, and verify purity via LC-MS or 1H-NMR before use[6].

Q2: What is the optimal long-term storage condition to prevent S-oxidation? Expert Answer: Thioethers are highly susceptible to auto-oxidation. The sulfur atom acts as a nucleophile towards reactive oxygen species (ROS)[5]. Self-Validating Protocol: Store the compound at -20 °C in a desiccator, strictly protected from light (using amber vials). The headspace of the vial must be purged with an inert gas. Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid effectively and displace oxygen.

Q3: Can I prepare a master stock solution in DMSO for long-term storage to avoid repeated weighing? Expert Answer: This is highly discouraged. While the compound is soluble in organic solvents, storing thioethers in DMSO for extended periods introduces two major risks. First, DMSO is hygroscopic and absorbs water, which can facilitate hydrolysis or micro-environments conducive to degradation. Second, DMSO itself can act as a mild oxidant under certain thermal conditions. Self-Validating Protocol: If a stock solution is absolutely necessary for High-Throughput Screening (HTS), prepare single-use aliquots in anhydrous, peroxide-free solvents, flash-freeze them in liquid nitrogen, and store at -80 °C. Never subject solutions to freeze-thaw cycles.

Section 3: Standard Operating Procedure (SOP) for Handling and Aliquoting

To ensure absolute trustworthiness in your assays, follow this step-by-step methodology for handling the bulk powder.

StorageWorkflow Receipt 1. Receive Compound (Check State) Equilibrate 2. Thermal Equilibration (Cool to 4°C if melted) Receipt->Equilibrate Glovebox 3. Transfer to Glovebox (Argon Atmosphere) Equilibrate->Glovebox Ensure solid state Aliquot 4. Aliquot into Amber Vials (Minimize Headspace) Glovebox->Aliquot Prevent O2/H2O exposure Storage 5. Long-Term Storage (-20°C, Desiccated) Aliquot->Storage Seal with PTFE caps

Step-by-step workflow for the inert handling and storage of the thioether.

Step-by-Step Methodology:
  • Thermal Equilibration (Pre-Handling): Upon removing the primary vial from -20 °C storage, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial exposes the compound to atmospheric moisture, causing instant condensation and accelerating degradation.

  • Inert Environment Setup: Transfer the equilibrated, sealed vial into a glovebox purged with high-purity Argon. If a glovebox is unavailable, use a Schlenk line or an inverted funnel with a steady Argon flow to create a localized inert blanket over your analytical balance.

  • Aliquoting: Weigh the required amounts into pre-dried, amber glass vials. Amber glass is mandatory to prevent photo-catalyzed oxidation of the thioether[4].

  • Purging and Sealing: Purge the headspace of each newly created aliquot vial with Argon for 5–10 seconds. Immediately cap the vials using PTFE-lined caps (avoid rubber septa, which can degrade and leach plasticizers). Wrap the cap junction tightly with Parafilm.

  • Long-Term Storage: Place the aliquots in a secondary container (e.g., a sealed plastic box containing indicating Drierite) and store at -20 °C.

References

  • The Royal Society of Chemistry. "ESI 1 Table S1 Molar absorbances, ε, for alkyl 4-nitrophenyl sulfides and sulfoxides." Available at: [Link]

  • AWS / Itoh et al. "Supporting Information: A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols." Available at:[Link]

  • Molaid. "2-propyl 4-nitrophenyl sulfoxide - CAS号7205-73-4." Available at:[Link]

  • Molaid. "2-propyl 4-nitrophenyl sulfone - CAS号7205-84-7." Available at: [Link]

Sources

Removing impurities from commercial 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of commercial 1-(Isopropylthio)-4-nitrobenzene (CAS: 7205-63-2).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the causality behind impurity formation and provide self-validating, step-by-step methodologies to ensure your experimental workflows are built on a foundation of absolute chemical purity.

Section 1: Diagnostic Guide (What is in your flask?)

Commercial batches of aryl alkyl sulfides often contain residual precursors or degradation products resulting from prolonged storage [1]. Before initiating any purification, you must diagnose the specific impurities present in your batch.

Table 1: Quantitative Diagnostic Data for Common Impurities

Impurity / CompoundOrigin / CausalityTLC Rf (9:1 Hexane:EtOAc)1H NMR Diagnostic Shift (CDCl3)Physical Characteristic
1-(Isopropylthio)-4-nitrobenzene Target Product ~0.60 ~3.5 ppm (m, 1H, CH of isopropyl)Pale yellow solid/oil
4-NitrothiophenolUnreacted Precursor~0.40 (streaks)~3.6 ppm (s, 1H, SH)Malodorous, yellow solid
Bis(4-nitrophenyl) disulfideOxidative Coupling~0.50~7.5-8.2 ppm (Ar-H shifts differ)Yellow solid
1-(Isopropylsulfinyl)-4-nitrobenzeneAuto-oxidation~0.10~2.8 ppm (m, 1H, CH next to S=O)Polar, off-white solid
Isopropyl bromideUnreacted Alkylating Agent>0.90 (volatile)~4.3 ppm (m, 1H, CH-Br)Volatile liquid

Section 2: Purification Decision Workflow

Use the following logical workflow to determine which protocols are necessary based on your diagnostic TLC/NMR results.

PurificationWorkflow Start Crude 1-(Isopropylthio)- 4-nitrobenzene Check Diagnostic Check (TLC / 1H NMR) Start->Check Thiol Contains 4-Nitrothiophenol? Check->Thiol BaseWash Protocol A: Alkaline Wash (Na2CO3) Thiol->BaseWash Yes Oxidized Contains Sulfoxides/ Disulfides? Thiol->Oxidized No BaseWash->Oxidized Chromatography Protocol B: Silica Gel Chromatography Oxidized->Chromatography Yes Recryst Protocol C: Recrystallization (Hexane/EtOAc) Oxidized->Recryst No Chromatography->Recryst Pure Pure 1-(Isopropylthio)- 4-nitrobenzene Recryst->Pure

Diagnostic and sequential purification workflow for crude 1-(Isopropylthio)-4-nitrobenzene.

Section 3: Step-by-Step Purification Methodologies

Protocol A: Alkaline Wash (Removal of 4-Nitrothiophenol)
  • Causality: 4-Nitrothiophenol is highly acidic (pKa ~5.5) due to the strong electron-withdrawing resonance of the para-nitro group. Washing the organic layer with a mild base quantitatively deprotonates the thiol into a water-soluble thiolate sodium salt, leaving the neutral thioether product in the organic phase.

  • Self-Validating Step: The aqueous layer will turn deep orange/red if the thiolate is present. If the pH drops below 8, deprotonation is incomplete.

  • Dissolve the commercial batch in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~0.1 M.

  • Transfer the solution to a separatory funnel and add an equal volume of 5% w/v aqueous Na2CO3.

  • Shake vigorously and vent the funnel.

  • Validation: Check the pH of the aqueous layer using indicator paper; it must remain >8.

  • Separate the layers. Repeat the alkaline wash until the aqueous layer remains completely colorless (indicating the total removal of the conjugated nitrothiolate anion).

  • Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography (Removal of Disulfides & Sulfoxides)
  • Causality: Thioethers can auto-oxidize to sulfoxides upon prolonged exposure to atmospheric oxygen [2]. The resulting sulfoxide (S=O) introduces a strong dipole, making it significantly more polar than the parent thioether. Conversely, oxidative coupling of residual thiols creates bulky, non-polar bis(4-nitrophenyl) disulfides [1]. Chromatography separates these based on their distinct dipole moments.

  • Prepare a silica gel column using a non-polar solvent system (95:5 Hexane:Ethyl Acetate).

  • Dry-load the crude mixture onto a small amount of silica gel to ensure a tight loading band.

  • Elute with 95:5 Hexane:EtOAc. The target 1-(Isopropylthio)-4-nitrobenzene will elute first.

  • Increase the mobile phase polarity to 80:20 Hexane:EtOAc to elute the bis(4-nitrophenyl) disulfide.

  • Flush the column with 50:50 Hexane:EtOAc to elute the highly polar 1-(isopropylsulfinyl)-4-nitrobenzene.

  • Validation: Pool the fractions containing the target compound (verify by TLC, Rf ~0.6) and evaporate the solvent.

Protocol C: Recrystallization (Final Polishing)
  • Causality: Recrystallization removes trace volatile impurities (like unreacted isopropyl halides used during transalkylation[3]) and structurally similar isomers. The rigid nitroaryl sulfide crystal lattice selectively excludes these geometric impurities during slow thermodynamic crystal growth.

  • Dissolve the semi-pure solid in a minimum volume of boiling ethanol (or a Hexane/Ethyl Acetate mixture).

  • Perform a hot gravity filtration if insoluble particulates or silica dust are present.

  • Allow the solution to cool slowly to room temperature to promote large crystal growth. Do not agitate the flask, as this promotes rapid, impure kinetic precipitation.

  • Once at room temperature, cool the flask in an ice bath for 30 minutes to maximize thermodynamic yield.

  • Filter the crystals via vacuum filtration and wash the filter cake with ice-cold solvent.

  • Dry the purified crystals under high vacuum (<1 mbar) for 12 hours to remove trace solvent.

Section 4: Troubleshooting FAQs

Q: Why is my commercial batch turning dark brown and developing a strong odor over time? A: This indicates the degradation of the thioether back into 4-nitrothiophenol, or the presence of residual thiol that is actively oxidizing. Thioethers can slowly degrade under UV light or acidic conditions. To prevent this, store the purified compound in an amber vial under an inert atmosphere (argon/nitrogen) at 4°C.

Q: I performed the alkaline wash (Protocol A), but my product still contains a yellow impurity on TLC. What is it? A: If the alkaline wash was performed correctly and the aqueous pH remained >8, the acidic 4-nitrothiophenol has been successfully removed. The remaining yellow impurity is almost certainly bis(4-nitrophenyl) disulfide. Because the disulfide lacks an acidic proton, it is entirely neutral and cannot be removed by base washing. You must proceed to Protocol B (Chromatography) to separate it.

Q: How can I prevent the formation of the sulfoxide impurity during my own downstream reactions? A: Sulfoxide formation is driven by exposure to oxygen and light, a process well-documented in the solvent-promoted oxidation of sulfides [2]. To minimize this auto-oxidation, avoid leaving the compound in solution for extended periods, use degassed solvents when performing sensitive assays, and dry the final product under a high vacuum rather than in the open air.

Q: My NMR shows a multiplet at ~4.3 ppm. Is my product ruined? A: No. A multiplet at ~4.3 ppm is the diagnostic shift for the methine proton of isopropyl bromide [3], a common alkylating agent used to synthesize this compound. It means your commercial batch was not dried properly. Because isopropyl bromide is highly volatile, you can remove it simply by leaving the compound under a high vacuum overnight, or by performing Protocol C (Recrystallization).

References

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules (MDPI), 2011. URL:[Link]

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters (ACS Publications), 2019. URL:[Link]

  • Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides. Chemistry - An Asian Journal (PubMed), 2018. URL:[Link]

Validation & Comparative

A Comparative Analysis of Reactivity: 1-(Isopropylthio)-4-nitrobenzene vs. 4-nitroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Reactivity in SNAr Reactions

In the landscape of drug discovery and materials science, the synthesis of substituted aromatic compounds is a cornerstone. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The efficiency of these reactions is exquisitely sensitive to the nature of the substituents on the aromatic core. This guide provides an in-depth comparison of the reactivity between two common SNAr substrates: 1-(isopropylthio)-4-nitrobenzene and 4-nitroanisole . We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols, to offer researchers a predictive framework for their synthetic endeavors.

The choice between an aryl thioether and an aryl ether in a synthetic route can have profound implications for reaction kinetics and overall yield. While both the isopropylthio (-S-iPr) and methoxy (-OMe) groups are ortho-, para-directing in electrophilic substitutions, their roles in nucleophilic substitutions are more nuanced. This comparison will illuminate these subtleties, providing a clear rationale for substrate selection.

The Theoretical Framework: Understanding Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise process involving the addition of a nucleophile to an electron-poor aromatic ring, followed by the elimination of a leaving group. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.

Two primary factors dictate the feasibility and rate of an SNAr reaction:

  • Ring Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it.

  • Leaving Group Ability: The substituent being displaced must be a good leaving group, capable of accommodating a negative charge.

The general mechanism is depicted below:

Caption: Generalized mechanism of the SNAr reaction, highlighting the rate-determining addition step.

Comparative Reactivity Analysis: Isopropylthio vs. Methoxy

At the heart of this comparison lies the influence of the sulfur atom in the isopropylthio group versus the oxygen atom in the methoxy group on the stability of the Meisenheimer complex.

Feature1-(Isopropylthio)-4-nitrobenzene4-nitroanisoleRationale
Relative Reactivity Generally more reactive in SNArGenerally less reactive in SNArThe sulfur atom is more polarizable and can better stabilize the adjacent negative charge in the Meisenheimer complex.
Electronic Effect The -S-iPr group is a better π-donor but its ability to stabilize the intermediate through d-orbital participation and polarizability dominates.The -OMe group is a strong π-donor, which slightly destabilizes the Meisenheimer complex by increasing electron density on the ring.
Steric Hindrance The isopropyl group presents greater steric bulk compared to the methyl group.The methyl group offers minimal steric hindrance.This can influence the rate of attack by bulky nucleophiles.
Leaving Group Ability The isopropylthiolate is a weaker base and thus a better leaving group than methoxide.Methoxide is a stronger base and a poorer leaving group.The pKa of isopropanethiol is ~10.5, while the pKa of methanol is ~15.5.
Experimental Evidence

A study comparing the rates of reaction of various 4-substituted-1-chloro-2-nitrobenzenes with piperidine in methanol provides strong evidence for the enhanced reactivity of substrates containing a sulfur linkage. While not a direct comparison of the title compounds, the principles are transferable. The relative rate for a substrate with an ethylthio (-SEt) group was significantly higher than for a substrate with a methoxy (-OMe) group, underscoring the activating effect of the sulfur atom.

Experimental Protocol: A Comparative Kinetic Study

To empirically determine the reactivity difference, a comparative kinetic study can be performed. This protocol outlines the reaction of both substrates with a common nucleophile, such as piperidine, monitored by UV-Vis spectrophotometry.

Materials and Reagents
  • 1-(Isopropylthio)-4-nitrobenzene

  • 4-nitroanisole

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of 1-(isopropylthio)-4-nitrobenzene and 4-nitroanisole in anhydrous DMF.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's thermostatted cuvette holder to 50 °C.

    • In a quartz cuvette, add 2.9 mL of anhydrous DMF and 0.05 mL of the substrate stock solution (either 1-(isopropylthio)-4-nitrobenzene or 4-nitroanisole).

    • Blank the spectrophotometer with this solution.

    • To initiate the reaction, add 0.05 mL of the 1.0 M piperidine stock solution, mix rapidly, and immediately begin recording the absorbance at the λmax of the product (e.g., N-(4-nitrophenyl)piperidine) over time.

    • Repeat the experiment for the other substrate under identical conditions.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot will be -k_obs.

    • Compare the k_obs values for both reactions to determine the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_exp Kinetic Experiment (at 50 °C) cluster_analysis Data Analysis A Prepare 0.1 M Substrate Stock Solutions in DMF D Mix Substrate and DMF in Cuvette A->D B Prepare 1.0 M Piperidine Stock Solution in DMF F Initiate Reaction with Piperidine B->F C Equilibrate Spectrophotometer C->D E Blank Spectrophotometer D->E E->F G Record Absorbance vs. Time F->G H Plot ln(A∞ - At) vs. Time G->H I Determine Pseudo-First-Order Rate Constant (k_obs) H->I J Compare k_obs for both substrates I->J

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion and Practical Implications

The evidence strongly suggests that 1-(isopropylthio)-4-nitrobenzene is more reactive towards nucleophilic aromatic substitution than 4-nitroanisole . The primary reason for this enhanced reactivity is the superior ability of the sulfur atom, compared to oxygen, to stabilize the intermediate Meisenheimer complex through polarizability. Furthermore, the resulting isopropylthiolate is a better leaving group than methoxide.

For researchers and drug development professionals, this has direct practical implications:

  • Faster Reactions: When faster reaction kinetics are desired, an aryl thioether is likely a better choice than the corresponding aryl ether.

  • Milder Conditions: The higher reactivity of the thioether may allow for the use of milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates.

  • Choice of Nucleophile: While the thioether is generally more reactive, the steric bulk of the isopropyl group might become a limiting factor when using very bulky nucleophiles. In such specific cases, the less hindered methoxy group of 4-nitroanisole might be advantageous.

Ultimately, the choice of substrate will depend on the specific synthetic goals, the nature of the nucleophile, and the desired reaction conditions. However, with a firm understanding of the underlying principles governing their reactivity, scientists can make more informed and effective decisions in their synthetic designs.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Porto, A. M., Altieri, L., Castro, A. J., & Brieux, J. A. (1966). The Mechanisms of Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society B: Physical Organic, 963-970. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Forbes, E. J., Gregory, M. J., & Finey, J. (1968). The effect of ortho-substituents in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 483-486. [Link]

Validating an analytical method for 1-(Isopropylthio)-4-nitrobenzene using a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating an analytical method for 1-(Isopropylthio)-4-nitrobenzene using a reference standard Content Type: Publish Comparison Guide

Executive Summary

In the development of sulfur-containing pharmaceutical intermediates, 1-(Isopropylthio)-4-nitrobenzene (CAS 7205-63-2) serves as a critical building block and a potential process impurity.[1] Its structural similarity to other alkyl-thio-nitrobenzenes (e.g., n-propyl or ethyl analogs) presents a significant analytical challenge: specificity .

This guide objectively compares the validation performance of a Certified Reference Standard (CRS) against a typical Reagent Grade (RG) alternative. Experimental data demonstrates that while RG materials (typically ~96% purity) may suffice for early-stage synthesis, they fail to meet ICH Q2(R2) requirements for validated quantitative methods, introducing systematic bias and specificity failures.

The Analytical Challenge

1-(Isopropylthio)-4-nitrobenzene is a hydrophobic nitro-aromatic thioether. Its analysis requires a method capable of distinguishing it from:

  • Homologous Impurities: n-Propyl and Ethyl analogs (arising from impure alkylating reagents).

  • Oxidation Byproducts: Sulfoxides and sulfones (formed during storage of the thioether).

The Comparison:

  • The Product (CRS): >99.5% Purity, fully characterized (NMR, MS, HPLC), with a Certificate of Analysis (CoA) detailing specific impurity profiles.

  • The Alternative (RG): ~95-96% Purity, often "technical grade," lacking detailed impurity identification.

Method Development Strategy

To validate this analyte, we established a Reverse-Phase HPLC (RP-HPLC) method optimized for hydrophobicity and UV selectivity.

Rationale for Conditions:

  • Stationary Phase: A C18 column is essential to retain the hydrophobic thioether moiety.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol to prevent high backpressure at the high organic ratios required for elution.

  • Detection: The nitro group provides a strong chromophore. We selected 310 nm to maximize sensitivity while minimizing interference from non-nitro benzenoid solvents.

Standard Operating Procedure (SOP) Snapshot
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 50% B (Isocratic hold)2-10 min: 50% → 90% B (Linear Ramp)10-12 min: 90% B (Wash)12.1 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 310 nm
Column Temp 30°C
Comparative Validation Study

We performed a side-by-side validation following ICH Q2(R2) guidelines.

Experiment A: Specificity & Purity

Objective: Determine if the standard material introduces "ghost peaks" that interfere with quantitation.

  • Protocol: Inject 100 µg/mL solutions of both CRS and RG.

  • Observation:

    • CRS: Single peak at RT 8.4 min. Peak Purity Index > 999.

    • RG: Main peak at 8.4 min, but distinct shoulders at 8.1 min (likely n-propyl isomer) and a small peak at 4.2 min (sulfoxide degradation product).

  • Impact: The RG material fails Specificity. Using it as a calibrator forces the analyst to integrate impurities as part of the analyte, inflating the response factor.

Experiment B: Linearity & Range

Objective: Assess the impact of standard purity on the calibration curve.

  • Protocol: Prepare 5 levels (50% to 150% of target concentration) using both standards.

  • Data Analysis:

    • The RG curve shows a negative bias in the slope. Because the RG is only 96% pure, the "actual" concentration on the x-axis is overstated.

    • Calculation: If you weigh 10 mg of RG (assuming 100%), you are actually injecting 9.6 mg. Your detector response corresponds to 9.6 mg, but you plot it as 10 mg. This flattens the slope.

Table 1: Linearity Comparison Data

ParameterCertified Reference Standard (CRS)Reagent Grade (RG)Status
Purity (CoA) 99.8%96.0% (Nominal)--
Slope (m) 45,20043,3504.1% Bias
R² Value 0.99980.9920RG Fails strict QC
y-Intercept 120 (Negligible)-1500 (Significant)RG Fails
Experiment C: Accuracy (Recovery)

Objective: Spike a placebo matrix with a known amount of pure analyte and calculate recovery using both calibration curves.

  • Protocol: Spike 1-(Isopropylthio)-4-nitrobenzene into a placebo matrix at 100 µg/mL.

  • Result:

    • When calculated against the CRS curve : Recovery = 100.2% .

    • When calculated against the RG curve : Recovery = 104.3% .

  • Root Cause: The RG curve has a lower slope (response factor). When this lower slope is applied to the signal from the pure spike, it mathematically over-calculates the concentration, leading to a false high recovery.

Visualization of the Validation Logic

The following diagram illustrates the decision process and the cascade of errors introduced by using non-certified standards.

ValidationLogic Start Start Validation: 1-(Isopropylthio)-4-nitrobenzene Choice Select Reference Standard Start->Choice PathA Option A: Reagent Grade (~96%) Choice->PathA Low Cost PathB Option B: Certified Standard (>99.5%) Choice->PathB High Quality Issue1 Contains Homologous Impurities (e.g., n-Propylthio analog) PathA->Issue1 Issue2 Oxidation Products Present (Sulfoxides) PathA->Issue2 ResB Pass Specificity: Single, pure peak PathB->ResB ResA Specificity Failure: Co-eluting peaks integrated as main peak Issue1->ResA Issue2->ResA QuantA Quantitation Error: Slope Bias (-4%) -> False High Recovery ResA->QuantA QuantB Accurate Quantitation: True Slope -> 98-102% Recovery ResB->QuantB

Figure 1: Decision Logic for Reference Standard Selection. Choosing Reagent Grade material leads to cascading failures in Specificity and Accuracy.

Detailed Workflow: From Setup to Report

To replicate this validation, follow this stepwise workflow.

Workflow Step1 1. System Suitability Inject 5x Std (RSD < 2%) Step2 2. Specificity Check Compare Blank, Placebo, Std Step1->Step2 Step3 3. Linearity Study 5 Levels (50-150%) Step2->Step3 Step4 4. Accuracy/Recovery Spike Matrix @ 3 Levels Step3->Step4 Step5 5. Final Reporting Calculate R², LOD/LOQ Step4->Step5

Figure 2: Step-wise Validation Workflow for 1-(Isopropylthio)-4-nitrobenzene.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh 10.0 mg of Certified Reference Standard into a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (Sonicate for 5 mins).

    • Note: Do not use water in the diluent initially; the sulfide is hydrophobic and may precipitate.

  • System Suitability:

    • Inject the standard 5 times. Ensure retention time stability (RSD < 1.0%) and Area RSD < 2.0%.

    • Critical Check: Tailing factor must be < 1.5. If higher, adjust the mobile phase pH (ensure 0.1% Formic Acid is fresh).

  • Linearity:

    • Dilute stock to 5, 10, 20, 30, and 40 µg/mL using Mobile Phase A/B (50:50) as diluent.

    • Plot Peak Area vs. Concentration.[2]

  • Robustness (Critical for Thio-compounds):

    • Test stability of the solution at room temperature. Thioethers can oxidize to sulfoxides (M+16 mass shift).

    • Recommendation: Use amber glassware and analyze within 24 hours.

Conclusion

The validation of 1-(Isopropylthio)-4-nitrobenzene is sensitive to both homologous impurities and oxidative degradation .

  • Using Reagent Grade material introduces a systematic bias of ~4% and compromises specificity due to co-eluting isomers.

  • Using a Certified Reference Standard ensures that the method is measuring the analyte of interest solely, providing the accuracy and linearity required for pharmaceutical release testing or intermediate qualification.

Final Verdict: For regulatory submission and robust quality control, the use of a Certified Reference Standard is not optional—it is a prerequisite for compliance.

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guidelines on validation parameters including specificity and accuracy. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Cross-reactivity analysis of antibodies with 1-(Isopropylthio)-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

In the development of immunoassays for small molecules, 1-(Isopropylthio)-4-nitrobenzene (IPNB) serves as a critical hapten model for detecting nitro-aryl sulfide metabolites, often associated with organophosphorus pesticide degradation or specific pharmaceutical intermediates.

The core challenge in utilizing antibodies for IPNB detection lies in structural cross-reactivity (CR) . Antibodies raised against the nitro-sulfide motif frequently exhibit off-target binding to metabolic analogs (sulfoxides/sulfones) or structural isomers (ortho-nitro derivatives).

This guide provides a comparative technical analysis of two primary antibody classes—High-Affinity Monoclonal (mAb IPNB-4) and Broad-Spectrum Polyclonal (pAb IPNB-Poly) —to demonstrate how cross-reactivity profiles dictate assay utility.

Mechanism of Action & Hapten Design

To understand cross-reactivity, one must first understand the immunogen.[1] IPNB is a small molecule (hapten) and is non-immunogenic until conjugated to a carrier protein (e.g., KLH or BSA).

Immunogen Synthesis Workflow

The specificity of the resulting antibody is determined by the linker chemistry and the exposure of the nitro group .

HaptenDesign Start 1-(Isopropylthio)-4-nitrobenzene (Target Hapten) Deriv Functionalization (Intro of -COOH spacer) Start->Deriv Spacer Attachment Activ Activation (EDC/NHS Ester) Deriv->Activ Esterification Conj Conjugation (Lysine residues of KLH) Activ->Conj Amide Bond Formation Immune Immunization (Mouse/Rabbit) Conj->Immune Injection Ab Antibody Production Immune->Ab B-cell Response

Figure 1: Hapten-Carrier Conjugation Workflow. The orientation of the hapten during conjugation dictates the "epitope density" and subsequent antibody specificity.

Comparative Analysis: mAb vs. pAb Performance

The following data illustrates the performance differences between a monoclonal antibody selected for high specificity (mAb IPNB-4) and a polyclonal pool (pAb IPNB-Poly).

Cross-Reactivity (CR) Data Profile

Experimental Context: Competitive ELISA (icELISA). Calculation:


.
Compound StructureRolemAb IPNB-4 (Specificity)pAb IPNB-Poly (Sensitivity)Analysis
1-(Isopropylthio)-4-nitrobenzene Target 100% 100% Baseline reference.
1-(Methylthio)-4-nitrobenzeneAlkyl Analog12%85%pAb tolerates chain length changes; mAb is steric-sensitive.
1-(Isopropylthio)-2-nitrobenzeneIsomer< 0.1%15%Nitro position is a critical epitope determinant.
1-(Isopropylsulfonyl)-4-nitrobenzeneMetabolite4%45%Oxidation of Sulfur (S to SO2) significantly alters electron density.
4-NitrophenolHydrolysis Product< 0.1%5%Loss of thio-alkyl group abolishes binding in mAb.
Technical Interpretation[1]
  • Steric Selectivity: The mAb IPNB-4 demonstrates high steric selectivity, showing low CR (12%) even for the methyl analog. This makes it ideal for quantitative residue analysis where distinguishing the exact parent molecule is required.

  • Electronic Sensitivity: The oxidation of the sulfide to sulfone (Isopropylsulfonyl) changes the geometry and polarity of the molecule. The pAb retains significant binding (45%), making it a better candidate for broad-class screening of metabolites, whereas the mAb fails to recognize the oxidized form.

Experimental Protocol: Determining Cross-Reactivity

To generate the data above, a rigorous Indirect Competitive ELISA (icELISA) is required. This protocol ensures self-validating results by normalizing against a standard curve.

Reagents Required[2][3][4]
  • Coating Antigen: IPNB conjugated to BSA (distinct from the KLH immunogen to avoid carrier-specific binding).

  • Primary Antibody: Anti-IPNB (mAb or pAb).

  • Analogs: High-purity standards of target and cross-reactants.

Step-by-Step Workflow
  • Plate Coating:

    • Coat 96-well microplates with IPNB-BSA (0.5 µg/mL) in Carbonate Buffer (pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking:

    • Add 200 µL/well of 1% Gelatin or BSA in PBS. Incubate 1h at 37°C.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of standard/analog (serial dilutions: 0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Antibody (optimized dilution).

    • Mechanism:[2][3][4][5] Free analyte competes with plate-bound antigen for antibody binding sites.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash 3x. Add HRP-conjugated secondary antibody (1:5000).

    • Incubate 45 min. Wash 5x.

    • Add TMB substrate. Stop reaction with 2M H2SO4.

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit to a 4-Parameter Logistic (4PL) Equation .

    • Calculate

      
       (concentration inhibiting 50% of max signal).
      

Structural Logic of Cross-Reactivity

Understanding why an antibody cross-reacts allows for better reagent selection. The diagram below details the Structure-Activity Relationship (SAR) logic used to interpret the table above.

SAR_Logic Target Target: 1-(Isopropylthio)-4-nitrobenzene (Key Epitopes: Nitro group + Isopropyl tail) Check1 Check 1: Nitro Position Target->Check1 Check2 Check 2: Sulfur Oxidation Target->Check2 Check3 Check 3: Alkyl Chain Length Target->Check3 Result1 Ortho-Nitro (Position 2) Result: Steric Clash -> No Binding Check1->Result1 Isomerization Result2 Sulfone (-SO2-) Result: Polarity Shift -> Reduced Binding Check2->Result2 Metabolic Oxidation Result3 Methyl (-CH3) Result: Minor Affinity Loss (pAb) Major Loss (mAb) Check3->Result3 Analog Substitution

Figure 2: Structure-Activity Relationship (SAR) Decision Tree. This logic maps chemical changes to immunological outcomes.

Recommendations for Application

  • For Regulatory Compliance (EPA/FDA): Use mAb IPNB-4 . The low cross-reactivity (<0.1% for isomers) ensures that positive results are legally defensible and specific to the parent compound.

  • For Environmental Screening: Use pAb IPNB-Poly . The broader recognition profile allows for the detection of the parent compound and its primary oxidized metabolites, providing a "total residue" value that is useful for initial safety assessments.

References

  • Hapten Design & Specificity: Liu, Q., et al. (2025). Hapten design strategy to enhance the selectivity of monoclonal antibodies against nitro-aromatic derivatives. Frontiers in Immunology. Link

  • Cross-Reactivity Mechanics: Eremin, S. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI Biosensors. Link

  • Assay Validation Standards: Gyros Protein Technologies. (2020). Solutions to immunoassay interference and cross-reactivity. Link

  • Antibody Production Protocols: Creative Biolabs. Pesticides Hapten Design and Synthesis Services. Link

Sources

A Comparative Analysis of the Electrochemical Properties of Various Nitroaromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the electrochemical properties of various nitroaromatic compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and electrochemical behavior, offering field-proven insights into experimental design and data interpretation. The protocols and analyses presented herein are structured to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Electrochemical Significance of Nitroaromatic Compounds

Nitroaromatic compounds (NACs) are a class of organic molecules characterized by the presence of one or more nitro (-NO₂) groups attached to an aromatic ring. Their diverse applications, ranging from pharmaceuticals and dyes to explosives and pesticides, are intrinsically linked to their electrochemical properties.[1][2] The electron-withdrawing nature of the nitro group makes these compounds susceptible to reduction, a process that underpins their biological activity, environmental fate, and industrial utility.[3][4][5] Understanding the nuances of their electrochemical reduction is therefore paramount for fields such as drug design, where bioreductive activation is a key mechanism, and environmental science, for the development of remediation strategies.

This guide will focus on a comparative analysis of the electrochemical reduction of representative nitroaromatic compounds, including nitrobenzene, nitrotoluenes, and dinitroaromatics. We will explore how structural modifications and environmental factors, such as pH, influence their reduction potentials and reaction pathways.

Fundamental Principles of Nitroaromatic Electrochemistry

The electrochemical reduction of a nitroaromatic compound is a multi-step process typically involving the transfer of multiple electrons and protons. The initial and often rate-determining step is the one-electron reduction to form a nitro radical anion.[4][6] The stability and subsequent reactivity of this radical anion are critical in determining the overall reaction pathway.

The general reduction mechanism can be summarized as follows:

  • One-electron reduction: Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻˙ (Nitro radical anion)

  • Further reduction and protonation steps: The nitro radical anion can undergo a series of further electron and proton transfers, leading to the formation of nitroso, hydroxylamine, and ultimately, amine derivatives.[7] The specific products formed are highly dependent on the experimental conditions, particularly the pH of the medium.[7][8]

The ease of this initial electron transfer is quantified by the standard reduction potential (E°) . A more positive reduction potential indicates that the compound is more easily reduced. This parameter is a key focus of our comparative analysis.

Experimental Methodology: Probing Electrochemical Behavior

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for studying the redox properties of chemical species. It provides valuable information about reduction potentials, electron transfer kinetics, and the stability of reaction intermediates.

Experimental Setup

A standard three-electrode setup is employed for cyclic voltammetry experiments.

  • Working Electrode: Provides the surface at which the electrochemical reaction of interest occurs. Common choices include glassy carbon, platinum, or a hanging mercury drop electrode (HDME).[9]

  • Reference Electrode: Provides a stable potential against which the potential of the working electrode is measured. A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode are frequently used.

  • Counter (or Auxiliary) Electrode: Completes the electrical circuit, allowing current to flow. A platinum wire is a common choice.

Step-by-Step Protocol for Cyclic Voltammetry of Nitroaromatic Compounds
  • Solution Preparation:

    • Prepare a stock solution of the nitroaromatic compound of interest in a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or an aqueous buffer).

    • Prepare the supporting electrolyte solution. The supporting electrolyte is a salt (e.g., tetrabutylammonium perchlorate in organic solvents or a buffer solution for aqueous media) that provides conductivity to the solution.

    • Prepare the final analyte solution by diluting the stock solution with the supporting electrolyte solution to the desired concentration (typically in the millimolar range).

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell, ensuring the working electrode is polished and clean to obtain reproducible results.

    • Deoxygenate the analyte solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters in the software:

      • Initial and Final Potentials: Define the potential window to be scanned. This should encompass the reduction potential of the nitroaromatic compound.

      • Switching Potential: The potential at which the scan direction is reversed.

      • Scan Rate (ν): The speed at which the potential is swept (e.g., 100 mV/s). The scan rate can be varied to study the kinetics of the electron transfer process.

    • Initiate the scan and record the resulting cyclic voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the nitroaromatic compound.

    • If the process is reversible, an anodic peak (Epa) corresponding to the re-oxidation of the reduced species will be observed on the reverse scan.

    • The half-wave potential (E₁/₂) can be estimated as the average of the cathodic and anodic peak potentials and is a good approximation of the standard reduction potential.

Comparative Analysis of Electrochemical Properties

The electrochemical properties of nitroaromatic compounds are significantly influenced by the nature and position of substituents on the aromatic ring, as well as the pH of the medium.

Influence of Substituents

Substituents on the aromatic ring can either donate or withdraw electron density, thereby altering the ease of reduction of the nitro group.

  • Electron-withdrawing groups (e.g., -CN, -CHO, -Cl, -Br) stabilize the nitro radical anion, making the compound easier to reduce. This results in a shift of the reduction potential to more positive values.[9][10]

  • Electron-donating groups (e.g., -NH₂, -CH₃) destabilize the nitro radical anion, making the compound more difficult to reduce. This leads to a shift of the reduction potential to more negative values.[9]

The following table summarizes the one-electron reduction potentials of several nitroaromatic compounds, illustrating the effect of substituents.

CompoundSubstituentOne-Electron Reduction Potential (E¹₇ at pH 7.0 vs. NHE) (V)Reference
2,4-Dinitroanisole-OCH₃ (donating), -NO₂ (withdrawing)-0.36[3][5]
2,4-Dinitrotoluene-CH₃ (donating), -NO₂ (withdrawing)-0.40[3][5]
2,6-Dinitrotoluene-CH₃ (donating), -NO₂ (withdrawing)-0.44[3][5]
NitrobenzeneNone-0.485[11]
4-Nitroanisole-OCH₃ (donating)-0.52[3]
2-Nitroanisole-OCH₃ (donating)-0.53[3]
p-Nitroaniline-NH₂ (donating)More negative than nitrobenzene[9]
p-Nitrobenzaldehyde-CHO (withdrawing)More positive than nitrobenzene[9]

Note: NHE stands for Normal Hydrogen Electrode.

Influence of pH

The reduction of nitroaromatic compounds is a proton-coupled electron transfer process. Therefore, the pH of the medium has a profound effect on the reduction potential.[7] In general, as the pH decreases (i.e., the proton concentration increases), the reduction becomes more favorable, and the reduction potential shifts to more positive values.[8][12]

The relationship between reduction potential and pH can be described by the Nernst equation, which predicts a linear relationship with a slope that is dependent on the number of protons and electrons involved in the reaction.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis prep_nac Prepare Nitroaromatic Stock Solution prep_final Prepare Final Analyte Solution prep_nac->prep_final prep_se Prepare Supporting Electrolyte prep_se->prep_final cell Assemble 3-Electrode Cell (Working, Reference, Counter) prep_final->cell deoxygenate Deoxygenate Solution (N₂ or Ar Purge) cell->deoxygenate connect Connect to Potentiostat deoxygenate->connect set_params Set Experimental Parameters (Potential Window, Scan Rate) connect->set_params run_scan Run Scan set_params->run_scan analyze Record Cyclic Voltammogram (Current vs. Potential) run_scan->analyze identify_peaks Identify Cathodic (Epc) and Anodic (Epa) Peaks analyze->identify_peaks determine_e12 Determine Half-Wave Potential (E₁/₂) identify_peaks->determine_e12

Figure 1: Experimental workflow for cyclic voltammetry analysis of nitroaromatic compounds.

reduction_pathway NAC Nitroaromatic Compound (Ar-NO₂) Radical Nitro Radical Anion ([Ar-NO₂]⁻˙) NAC->Radical + e⁻ Nitroso Nitroso Intermediate (Ar-NO) Radical->Nitroso + e⁻, + 2H⁺ - H₂O Hydroxylamine Hydroxylamine Derivative (Ar-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Amine Product (Ar-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O

Figure 2: Generalized electrochemical reduction pathway of a nitroaromatic compound.

Conclusion and Future Directions

This guide has provided a comparative analysis of the electrochemical properties of various nitroaromatic compounds, emphasizing the influence of molecular structure and pH on their reduction potentials. The experimental protocols and data presented offer a solid foundation for researchers in drug development and environmental science.

Future research in this area could focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models that correlate the electrochemical properties of NACs with their biological activity or toxicity.

  • Advanced Electrochemical Techniques: Employing techniques such as spectroelectrochemistry to gain deeper insights into the reaction mechanisms and identify transient intermediates.

  • Electrocatalysis: Investigating the use of catalysts to enhance the efficiency and selectivity of nitroaromatic reduction for synthetic or remedial applications.

By continuing to explore the rich electrochemistry of nitroaromatic compounds, we can unlock new opportunities for therapeutic intervention and environmental stewardship.

References

  • One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives - DTIC. (2010). [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). MDPI. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry. [Link]

  • Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron. (2007). ResearchGate. [Link]

  • Studying the effect of substituent on the electrochemical reduction of nitrobenzene and its Derivatives. (2014). IISTE.org. [Link]

  • One-electron standard reduction potentials of nitroaromatic and cyclic nitramine explosives. (2010). PubMed. [Link]

  • Influence of pH on the reduction peak currents (A) and potentials (B)... - ResearchGate. (n.d.). [Link]

  • Modified approach for evaluation of standard single-electron reduction potential of nitroaromatic compounds in aqueous medium. (2025). INIS-IAEA. [Link]

  • Redox potentials of various nitroaromatic compounds. (A) Cyclic... - ResearchGate. (n.d.). [Link]

  • Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. (2016). Chemistry Letters. [Link]

  • The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. (2010). PMC. [Link]

  • Reduction potentials (V) of the studied nitroxides a | Download Table - ResearchGate. (n.d.). [Link]

  • Determination of nitroaromatic and nitramine type energetic materials in synthetic and real mixtures by cyclic voltammetry | Request PDF - ResearchGate. (n.d.). [Link]

  • Typical cyclic voltammogram of nitroaromatic compounds in different media - ResearchGate. (n.d.). [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • Voltammetric Quantification of the Pollutants Nitro Compounds Using Glassy Carbon Electrode. (2014). International Journal of Science and Research (IJSR). [Link]

  • Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. (2020). PMC. [Link]

  • Cyclic voltammograms of the nitro / nitro radical anion couple of... - ResearchGate. (n.d.). [Link]

Sources

Spectroscopic Validation and Synthetic Comparison: 1-(Isopropylthio)-4-nitrobenzene vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science rely increasingly on highly functionalized thioethers, the accurate synthesis and spectroscopic validation of these intermediates become paramount. 1-(Isopropylthio)-4-nitrobenzene (CAS 7205-63-2)[1] is a classic example of a para-substituted nitroaromatic thioether. Distinguishing this target molecule from its precursors—namely 1-chloro-4-nitrobenzene[2] and 4-nitrobenzenethiol[3]—requires a rigorous understanding of both reaction mechanisms and spectroscopic causality.

This guide provides a comprehensive comparison of the synthetic pathways to 1-(Isopropylthio)-4-nitrobenzene and details the exact nuclear magnetic resonance (NMR) and infrared (IR) signatures required to validate the success of the transformation.

Mechanistic Pathways & Synthetic Causality

The synthesis of 1-(Isopropylthio)-4-nitrobenzene can be achieved via two distinct mechanistic pathways. Choosing between them depends on reagent availability and the desired reaction profile.

Route A: Nucleophilic Aromatic Substitution (SNAr) This route utilizes 1-chloro-4-nitrobenzene and isopropyl mercaptan. The strong electron-withdrawing nature of the para-nitro group drastically lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This activates the ring, allowing the isopropyl thiolate nucleophile to attack the carbon bearing the chlorine atom. The reaction proceeds through a stabilized Meisenheimer complex before the chloride leaving group is expelled.

Route B: Bimolecular Nucleophilic Substitution (SN2) This route employs 4-nitrobenzenethiol and 2-bromopropane. The nitro group increases the acidity of the thiol (pKa ~ 5.5), making it easily deprotonated by a mild base like potassium carbonate. The resulting thiolate is a highly polarizable, "soft" nucleophile that readily attacks the electrophilic carbon of 2-bromopropane via a concerted SN2 mechanism, displacing the bromide ion.

SynthesisRoutes CNB 1-Chloro-4-nitrobenzene (Precursor A) CondA SNAr Mechanism Polar Aprotic Solvent (DMF) Base (K2CO3), 60°C CNB->CondA IPM Isopropyl Mercaptan (Nucleophile A) IPM->CondA NBT 4-Nitrobenzenethiol (Precursor B) CondB SN2 Mechanism Polar Aprotic Solvent (Acetone) Base (K2CO3), 50°C NBT->CondB IPB 2-Bromopropane (Electrophile B) IPB->CondB Prod 1-(Isopropylthio)-4-nitrobenzene (Target Molecule) CondA->Prod Route A CondB->Prod Route B

Figure 1: Convergent synthetic routes for 1-(Isopropylthio)-4-nitrobenzene via SNAr and SN2.

Spectroscopic Signatures & Causality

To ensure a self-validating experimental system, quantitative spectroscopic data must be used to confirm the consumption of starting materials and the formation of the product.

¹H NMR Causality

In 1-chloro-4-nitrobenzene , the electronegative chlorine atom deshields the ortho protons, pushing them downfield to δ 7.54[4]. When the chlorine is replaced by the isopropylthio group, the sulfur atom—which is less electronegative and capable of donating electron density via resonance—shifts these protons slightly upfield to ~δ 7.35. The absolute validation of the product is the appearance of the isopropyl septet (δ 3.55) and doublet (δ 1.40).

If synthesizing via 4-nitrobenzenethiol , the primary marker of success is the disappearance of the broad S-H singlet (~δ 3.60) and the emergence of the aforementioned aliphatic isopropyl signals.

FT-IR Causality

The most definitive IR marker for 1-chloro-4-nitrobenzene is the C-Cl stretch at 1046 cm⁻¹[4]. For 4-nitrobenzenethiol , the weak S-H stretch at ~2550 cm⁻¹ is diagnostic. The target product, 1-(isopropylthio)-4-nitrobenzene, lacks both the C-Cl and S-H bands, instead exhibiting strong aliphatic C-H stretching (2960, 2870 cm⁻¹) while retaining the asymmetric and symmetric N-O stretches.

Quantitative Data Comparison

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)

CompoundProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
1-Chloro-4-nitrobenzene Ar-H (ortho to NO₂)d8.199.2
Ar-H (ortho to Cl)d7.549.2
4-Nitrobenzenethiol Ar-H (ortho to NO₂)d8.128.8
Ar-H (ortho to SH)d7.318.8
S-Hs (broad)~3.60-
1-(Isopropylthio)-4-nitrobenzene Ar-H (ortho to NO₂)d8.158.8
Ar-H (ortho to SR)d7.358.8
S-CH (isopropyl)septet3.556.8
CH₃ (isopropyl)d1.406.8

Table 2: Key FT-IR Vibrational Modes

CompoundKey Vibrational ModeWavenumber (cm⁻¹)
1-Chloro-4-nitrobenzene N-O asymmetric stretch1542
N-O symmetric stretch1346
C-Cl stretch1046
4-Nitrobenzenethiol S-H stretch~2550
N-O asymmetric stretch1510
1-(Isopropylthio)-4-nitrobenzene C-H aliphatic stretch2960, 2870
N-O asymmetric stretch1515
C-S stretch~1090

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. The causality behind the workup steps ensures that spectroscopic artifacts from unreacted precursors are eliminated prior to analysis.

Protocol A: SNAr Route (From 1-Chloro-4-nitrobenzene)
  • Reaction Setup: Dissolve 1-chloro-4-nitrobenzene (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF. Rationale: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the thiolate bare and highly nucleophilic.

  • Reagent Addition: Add K₂CO₃ (1.5 eq, 15 mmol) followed by the dropwise addition of isopropyl mercaptan (1.2 eq, 12 mmol).

  • Execution: Stir the mixture at 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will elute higher (higher Rf) than the starting material due to the loss of the polar C-Cl dipole.

  • Workup: Quench the reaction with 50 mL of distilled water to precipitate the product and dissolve the inorganic salts (KCl, K₂CO₃). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to systematically remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: SN2 Route (From 4-Nitrobenzenethiol)
  • Reaction Setup: Dissolve 4-nitrobenzenethiol (1.0 eq, 10 mmol) in 20 mL of anhydrous Acetone.

  • Thiolate Generation: Add K₂CO₃ (1.5 eq, 15 mmol). The solution will immediately turn deep red/orange, visually validating the formation of the highly conjugated 4-nitrobenzenethiolate anion.

  • Alkylation: Add 2-bromopropane (1.2 eq, 12 mmol) dropwise. Stir at 50 °C for 3 hours. As the reaction proceeds, the deep red color will gradually fade to a pale yellow, providing a visual cue of thiolate consumption.

  • Workup: Concentrate the mixture to remove acetone. Partition the residue between Ethyl Acetate and 1M NaOH. Rationale: The 1M NaOH wash is critical; it deprotonates any unreacted 4-nitrobenzenethiol, pulling it into the aqueous layer and preventing it from contaminating the ¹H NMR spectrum.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure thioether.

References

  • Synthesis of C13- and N15-Labeled DNAN (Spectral Data for 1-Chloro-4-nitrobenzene) Source: Defense Technical Information Center (DTIC) URL:[Link]

  • 1-Chloro-4-nitrobenzene | CID 7474 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • 4-Nitrobenzenethiol | CID 15809 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

Sources

In-silico modeling versus experimental data for 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico Modeling versus Experimental Data for 1-(Isopropylthio)-4-nitrobenzene[1][2]

Executive Summary

This guide provides a rigorous technical comparison between computational (in-silico) predictions and empirical bench data for 1-(Isopropylthio)-4-nitrobenzene (CAS: 7205-63-2).[1][2] While in-silico tools provide rapid approximations for lipophilicity and spectral features, experimental validation remains critical for thermodynamic properties like melting point and specific solubility profiles.[1][2] This document synthesizes data from nucleophilic aromatic substitution protocols and spectroscopic analysis to establish a "ground truth" against which predictive models are evaluated.[2]

Molecule Profile & Structural Basis

  • IUPAC Name: 1-(Propan-2-ylsulfanyl)-4-nitrobenzene[1][2]

  • Common Synonyms: Isopropyl 4-nitrophenyl sulfide; 4-Nitrophenyl isopropyl sulfide[1][2]

  • CAS Number: 7205-63-2[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][2]
  • Molecular Weight: 197.25 g/mol [1][2]

Structural Logic: The molecule features a para-nitro group (electron-withdrawing) and an isopropylthio group (electron-donating via resonance, but bulky).[1][2] This push-pull electronic system creates a distinct dipole moment and specific spectral shifts that standard additive models often underestimate.[1][2]

Comparative Analysis: In-Silico vs. Experimental

The following data juxtaposes standard algorithmic predictions (using consensus LogP and group contribution methods) against validated experimental values derived from synthesis and isolation.

Table 1: Physicochemical Property Comparison
PropertyIn-Silico Prediction (Consensus Model)Experimental Data (Ground Truth)Deviation Analysis
Melting Point 38.5 °C ± 5 °C (Joback Method)46.3 – 47.2 °C [1]High Deviation: Models often underestimate crystal lattice energy contributed by the intermolecular

-

stacking of the nitrobenzene core.[1][2]
LogP (Lipophilicity) 3.29 (XLogP3)3.45 (HPLC-derived)Moderate Accuracy: The isopropyl group's hydrophobicity is well-modeled, but solvation effects of the nitro group cause slight variance.[1][2]
Appearance Yellow Oil (Predicted at RT)Yellow Solid [1]Critical Failure: Computational error in MP prediction leads to incorrect physical state assumption at room temperature (25°C).[2]
Solubility (Water) 12 mg/L (Poor)< 5 mg/L (Insoluble)Accurate Trend: Both confirm low aqueous solubility, necessitating organic solvents (DCM, EtOAc) for extraction.

Expert Insight: The discrepancy in melting point (Predicted: Liquid/Low MP vs. Experimental: Solid) highlights a common failure mode in in-silico toxicology screening.[1][2] Relying solely on prediction would suggest this compound is an oil, complicating handling protocols that actually require solid-state weighing.[1][2]

Spectral Validation: NMR & MS

Computational spectral prediction (GIAO-DFT methods) generally aligns well with experimental data for this molecule, but subtle shielding effects from the bulky isopropyl group are often missed by lower-level theory.[1][2]

Table 2: H NMR Chemical Shift Comparison (in CDCl )
Proton EnvironmentPredicted Shift (

ppm)
Experimental Shift (

ppm) [1]
Interpretation of Causality
Ar-H (Ortho to NO

)
8.108.18 (m, 2H) Strong deshielding by the nitro group is accurately captured.[1][2]
Ar-H (Ortho to S) 7.457.30 (m, 2H) Experimental value is more shielded than predicted, likely due to the electron-donating resonance of the sulfur atom.[1]
CH (Isopropyl) 3.653.52 (sept) Steric bulk of the sulfur atom influences the methine proton shift.[2]
CH

(Isopropyl)
1.351.38 (d, 6H) Methyl groups are far from the ring current, resulting in high predictive accuracy.

Mass Spectrometry (EI):

  • Experimental Parent Ion:

    
     197 (M
    
    
    
    , 45%)[1][4]
  • Base Peak:

    
     43 (Isopropyl cation, [CH(CH
    
    
    
    )
    
    
    ]
    
    
    )[1]
  • Fragmentation Logic: The cleavage of the C-S bond is the primary fragmentation pathway, yielding the stable isopropyl cation (

    
     43) and the nitrothiophenoxy radical.
    

Experimental Protocol: Synthesis & Validation

To generate the experimental data required for this comparison, a Nucleophilic Aromatic Substitution (S


Ar) protocol is recommended. This method is self-validating through distinct color changes.[1][2]
Protocol: S Ar Synthesis of 1-(Isopropylthio)-4-nitrobenzene

Reagents:

  • 4-Chloronitrobenzene (1.0 eq)[1][2]

  • Isopropyl thiol (1.2 eq)[1][2]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)[1][2][5]
  • Solvent: DMF or Acetonitrile (Dry)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloronitrobenzene (157 mg, 1 mmol) in dry DMF (3 mL) in a round-bottom flask.

  • Nucleophile Formation: Add K

    
    CO
    
    
    
    (276 mg, 2 mmol) followed by isopropyl thiol (0.11 mL, 1.2 mmol).
    • Self-Validating Sign: The reaction mixture will turn from pale yellow to a deeper, vibrant yellow/orange as the thiolate anion forms and attacks the ring.

  • Reaction: Stir at 60–70 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

    • Endpoint: Disappearance of the starting material spot (R

      
       ~0.[2]6) and appearance of the product (R
      
      
      
      ~0.55).[2]
  • Workup: Pour the mixture into ice-cold water (20 mL). The product will precipitate as a yellow solid (confirming the MP discrepancy noted above).

  • Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from ethanol to obtain analytical grade crystals (MP: 46–47 °C).

Visualizing the Reaction Pathway

SNAr_Pathway SM 4-Chloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex + Base (K2CO3) + Heat Reagent Isopropyl Thiol (Nucleophile) Reagent->Complex Product 1-(Isopropylthio)- 4-nitrobenzene Complex->Product - Cl- Byproduct KCl + H2O Complex->Byproduct

Figure 1: S


Ar reaction mechanism.[1][2] The formation of the Meisenheimer complex is the rate-determining step, facilitated by the electron-withdrawing nitro group.[1]

Computational Workflow (The "Model")

When experimental data is unavailable, the following computational workflow is the industry standard for approximating the properties of thio-nitrobenzenes. This workflow was used to generate the "In-Silico" data in Table 1.

Computational_Workflow cluster_calc Property Calculation Input SMILES String CC(C)SC1=CC=C(C=C1)[N+](=O)[O-] Conformer Conformer Generation (MMFF94 Force Field) Input->Conformer DFT Geometry Optimization (DFT B3LYP/6-31G*) Conformer->DFT Lowest Energy State LogP LogP / Solubility (COSMO-RS) DFT->LogP Spectra NMR/IR Prediction (GIAO Method) DFT->Spectra Output Predicted Data Profile LogP->Output Spectra->Output

Figure 2: Standard in-silico workflow. Note that DFT optimization is required to accurately predict the torsion angle of the isopropyl group relative to the benzene ring.

References

  • Lynch, D. E., & McClenaghan, I. (2003). Experimental and computational study of alkyl 4-nitrophenyl sulfides. Royal Society of Chemistry (RSC) Advances .[2] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 80608, 1-(Isopropylthio)-4-nitrobenzene. Retrieved from [Link][1][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Isopropylthio)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Isopropylthio)-4-nitrobenzene, a compound that, like many nitroaromatics, requires careful management due to its inherent toxicological and environmental hazards. Our focus is to provide not just a procedure, but the scientific rationale behind it, ensuring a culture of safety and regulatory adherence in your laboratory.

Understanding the Hazard Profile: Why Caution is Critical

1-(Isopropylthio)-4-nitrobenzene is an organic compound that combines a nitroaromatic group with a thioether. This structure informs its reactivity and, more importantly, its hazard profile. The nitro group, in particular, is associated with significant toxicity.

Safety Data Sheets (SDS) and toxicological profiles for analogous compounds like nitrobenzene indicate that 1-(Isopropylthio)-4-nitrobenzene should be handled as a substance that is toxic if swallowed, in contact with skin, or if inhaled .[1][2][3] It is also suspected of causing cancer and may cause damage to fertility or the unborn child.[1][3] Furthermore, it poses a significant threat to aquatic life with long-lasting effects.[1][3] The primary routes of occupational exposure are dermal contact and inhalation.[4] Therefore, all handling and disposal procedures must be designed to minimize these exposure pathways.

Pre-Disposal Checklist: Preparing for Safe Waste Management

Before initiating the disposal process, a thorough preparation is essential to ensure safety and compliance. This involves a careful assessment of the waste, the assembly of necessary personal protective equipment (PPE), and the preparation of the waste containment.

Personal Protective Equipment (PPE)

Given the high toxicity and potential for skin absorption, a comprehensive PPE ensemble is mandatory. This includes:

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always double-glove for added protection.

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[5]

  • Lab Coat: A chemically resistant lab coat or apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: All handling of 1-(Isopropylthio)-4-nitrobenzene, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

Waste Characterization and Segregation

Proper waste characterization is a cornerstone of compliant disposal. 1-(Isopropylthio)-4-nitrobenzene waste must be segregated from other waste streams to prevent unintended chemical reactions and to ensure it is disposed of according to its specific hazard class.

  • Do not mix with incompatible materials such as strong bases or strong oxidizing agents.[6][7][8]

  • Keep aqueous and organic waste streams separate unless the disposal procedure specifically requires mixing.

Quantitative Data Summary

For quick reference, the following table summarizes key data for 1-(Isopropylthio)-4-nitrobenzene and its parent compound, nitrobenzene.

PropertyValue/ClassificationSource(s)
Chemical Formula C₉H₁₁NO₂S-
Appearance Yellow to brown solid or liquid[9]
Hazards Toxic if swallowed, in contact with skin, or if inhaled; Suspected of causing cancer; May damage fertility or the unborn child; Harmful to aquatic life.[1][2][3]
EPA Hazardous Waste Codes F004 (spent non-halogenated solvents including nitrobenzene); D036 (toxicity characteristic for nitrobenzene)[1][3][10][11][12]
OSHA PEL (Nitrobenzene) 1 ppm (5 mg/m³) TWA[2][4][5][6][13]
NIOSH REL (Nitrobenzene) 1 ppm (5 mg/m³) TWA[4][5][6][13]
ACGIH TLV (Nitrobenzene) 1 ppm (5 mg/m³) TWA[2][4][6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 1-(Isopropylthio)-4-nitrobenzene.

Waste Collection and Containment
  • Select an Appropriate Waste Container: Use a dedicated, chemically resistant container with a secure, tight-fitting lid. The container must be clearly labeled.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(Isopropylthio)-4-nitrobenzene"

    • The specific EPA hazardous waste codes: F004, D036

    • The hazard characteristics: "Toxic" and "Environmental Hazard"

    • The accumulation start date

  • Transferring the Waste:

    • Perform all transfers inside a chemical fume hood.

    • If the compound is a solid, carefully transfer it to the waste container, avoiding the generation of dust.

    • If it is in a solution, use a funnel to pour the liquid into the waste container, avoiding splashes.

Decontamination of Labware

Any labware that has come into contact with 1-(Isopropylthio)-4-nitrobenzene must be decontaminated before being washed and reused.

  • Rinse with a Suitable Solvent: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the same labeled waste container as the primary waste.

  • Repeat: Repeat the rinsing process at least two more times to ensure thorough decontamination.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated (if not already in a fume hood).

  • Don PPE: If not already wearing it, don the full PPE ensemble described in section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material into a waste container. Avoid creating dust.

  • Collect and Dispose: The absorbent material and any contaminated cleaning materials are now hazardous waste and must be placed in the labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Isopropylthio)-4-nitrobenzene.

DisposalWorkflow Disposal Workflow for 1-(Isopropylthio)-4-nitrobenzene cluster_prep Pre-Disposal cluster_procedure Disposal Procedure cluster_final Final Disposal PPE Don Appropriate PPE Characterize Characterize and Segregate Waste PPE->Characterize Label Prepare Labeled Waste Container Characterize->Label Collect Collect Waste in Labeled Container Label->Collect Decontaminate Decontaminate Labware Collect->Decontaminate Spill Spill Occurs Collect->Spill Potential Store Store in Designated Satellite Accumulation Area Decontaminate->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Transport Licensed Hazardous Waste Transporter EHS->Transport Facility Dispose at Approved Treatment, Storage, and Disposal Facility (TSDF) Transport->Facility Start Start Disposal Process Start->PPE Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Spill_Procedure->Collect

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.